molecular formula C17H18F3N7O2 B2607218 QM385

QM385

Número de catálogo: B2607218
Peso molecular: 409.4 g/mol
Clave InChI: GPMQVMCLRRPIIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

QM385 is a useful research compound. Its molecular formula is C17H18F3N7O2 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N7O2/c1-11-12(15(29)25-7-5-24(6-8-25)10-17(18,19)20)9-21-27(11)16-22-14(28)13-3-2-4-26(13)23-16/h2-4,9H,5-8,10H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMQVMCLRRPIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NN3C=CC=C3C(=O)N2)C(=O)N4CCN(CC4)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Sepiapterin Reductase Inhibition by QM385

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of QM385, a potent and specific inhibitor of Sepiapterin (B94604) Reductase (SPR). It covers the compound's mechanism of action within the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway, its biochemical and cellular activity, detailed experimental protocols for its evaluation, and its effects in preclinical models.

Introduction: Targeting the Tetrahydrobiopterin Pathway

Tetrahydrobiopterin (BH4) is an essential enzyme cofactor crucial for the synthesis of monoamine neurotransmitters (dopamine and serotonin), the production of nitric oxide, and other metabolic processes.[1][2][3] Dysregulation and overproduction of BH4 have been implicated in the pathophysiology of chronic pain, inflammation, and autoimmune disorders.[1][4][5] Sepiapterin Reductase (SPR) is a key enzyme that catalyzes the final step in the de novo synthesis of BH4 and also participates in its salvage pathway.[2][6][7]

Pharmacological inhibition of SPR presents a compelling therapeutic strategy to normalize excessive BH4 production.[1][4] this compound is a potent, orally bioavailable small-molecule inhibitor of SPR.[8][9] It effectively reduces BH4 levels and has demonstrated efficacy in various preclinical models of pain and inflammation, making it a valuable tool for research and a potential candidate for drug development.[7][10][11][12]

Mechanism of Action of this compound

This compound exerts its effect by directly inhibiting the enzymatic activity of Sepiapterin Reductase. This blockade occurs within the complex BH4 synthesis network, which consists of de novo, salvage, and recycling pathways.

  • De Novo Pathway: This is the primary synthesis route, starting from guanosine (B1672433) triphosphate (GTP). The enzymes GTP cyclohydrolase 1 (GTPCH1) and 6-pyruvoyl-tetrahydropterin synthase (PTPS) convert GTP into an intermediate, 6-pyruvoyl-tetrahydropterin. SPR then catalyzes a two-step reduction of this intermediate to produce BH4.[2][6][13]

  • Salvage Pathway: In the absence of functional SPR, intermediates can be non-enzymatically converted to sepiapterin.[1][10] SPR can then reduce sepiapterin to 7,8-dihydrobiopterin (BH2), which is subsequently converted to BH4 by dihydrofolate reductase (DHFR).[2][6] This pathway allows for minimal BH4 production even when SPR is inhibited, which may prevent complete BH4 rundown.[1][10]

By inhibiting SPR, this compound blocks the final, critical step of the de novo pathway and a key step in the salvage pathway. This leads to two primary biochemical consequences:

  • A significant reduction in the levels of the end-product, BH4.[9][11]

  • An accumulation of the substrate, sepiapterin, which cannot be processed by the inhibited enzyme.[1][7]

This accumulation of sepiapterin serves as a highly specific and sensitive translational biomarker for confirming target engagement of SPR inhibitors in vivo.[1][7][10]

Caption: The Tetrahydrobiopterin (BH4) synthesis pathways and the inhibitory action of this compound on SPR.

Quantitative Data and In Vitro/In Vivo Activity

This compound is characterized by its high potency at both the enzymatic and cellular levels. Its oral bioavailability allows for effective systemic administration in preclinical studies.

Table 1: Biochemical and Cellular Potency of this compound
ParameterTarget/SystemValueReference
Binding IC₅₀ Recombinant Human Sepiapterin Reductase (SPR)1.49 nM[8][9]
Functional IC₅₀ BH4 Reduction in anti-CD3/28-stimulated mouse splenocytes35 nM[9]
Functional IC₅₀ BH4 Reduction in anti-CD3/28-stimulated human PBMCs74 nM[9]
Table 2: In Vivo Dose-Dependent Effects of Oral this compound in Mice
Dose (mg/kg, p.o.)Effect on Plasma SepiapterinEffect on Plasma BH4Reference
0.3 Minimum effective dose, significant increaseNoticeable reduction[7][14]
1.0 Dose-dependent increaseDose-dependent reduction[7][14]
3.0 Maximum effect, strong increaseStrong reduction[7][14]

These data highlight the potent, dose-dependent activity of this compound in vivo, correlating directly with the established mechanism of SPR inhibition and the resulting accumulation of the sepiapterin biomarker.[7]

Experimental Protocols

The following sections provide detailed methodologies for assessing the activity of SPR inhibitors like this compound.

Protocol: In Vitro Sepiapterin Reductase (SPR) Activity Assay

This protocol describes a spectrophotometric assay to measure the enzymatic activity of SPR and its inhibition by compounds such as this compound. The assay is based on monitoring the decrease in sepiapterin absorbance, which occurs as it is reduced by SPR.

Materials:

  • Recombinant human SPR protein

  • Potassium phosphate (B84403) buffer (100 mM, pH 6.4)

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced)

  • Sepiapterin

  • This compound or other test inhibitors dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer/microplate reader capable of reading at 420 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of NADPH (e.g., 10 mM in buffer).

    • Prepare a stock solution of sepiapterin (e.g., 5 mM in buffer). Note: Sepiapterin is light-sensitive.

    • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the assay buffer to achieve the desired test concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • Set up Reaction Mix:

    • In each well of the 96-well plate, prepare a 200 µL standard reaction mix containing:

      • 100 mM Potassium phosphate buffer, pH 6.4

      • 100 µM NADPH

      • 50 µM Sepiapterin

      • Test compound (this compound at various concentrations) or vehicle (DMSO) control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Start the reaction by adding a fixed amount of recombinant SPR protein (e.g., 1-2 µg) to each well.

  • Measure Activity:

    • Immediately begin monitoring the decrease in absorbance at 420 nm at 37°C. Take readings every 30-60 seconds for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time curve for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Analysis of Pterins in Biological Samples

This protocol outlines the general steps for measuring sepiapterin and BH4 levels in plasma or tissue samples from animals treated with this compound, typically using High-Performance Liquid Chromatography (HPLC) with fluorescence or tandem mass spectrometry (LC-MS/MS) detection.

Materials:

  • Biological samples (plasma, tissue homogenates) from treated and control animals.

  • Acidic extraction buffer (e.g., 0.1 M HCl or phosphoric acid) containing antioxidants like dithioerythritol (B556865) (DTE) to stabilize BH4.

  • Protein precipitation solution (e.g., trichloroacetic acid or acetonitrile).

  • HPLC or LC-MS/MS system.

  • Analytical standards for sepiapterin and BH4.

Procedure:

  • Sample Collection and Stabilization:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to obtain plasma.

    • Harvest tissues and immediately snap-freeze in liquid nitrogen to halt metabolic activity.

    • All handling must be performed rapidly and on ice to prevent oxidation of pterins, especially BH4.

  • Extraction:

    • For plasma, add 1 part plasma to 9 parts ice-cold acidic extraction buffer.

    • For tissues, homogenize the frozen tissue in the ice-cold acidic extraction buffer.

  • Protein Precipitation:

    • Add a protein precipitation agent to the extract, vortex thoroughly, and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant and transfer it to an autosampler vial.

    • Inject the sample into the HPLC or LC-MS/MS system.

    • Pterins are separated on a suitable column (e.g., C18) and detected. BH4 and sepiapterin have distinct retention times and mass-to-charge ratios.

  • Quantification:

    • Generate a standard curve using known concentrations of analytical standards.

    • Quantify the concentration of sepiapterin and BH4 in the samples by comparing their peak areas or signal intensities to the standard curve.

    • Normalize results to the protein content for tissue samples.

Experimental_Workflow model Preclinical Model (e.g., CAIA Mouse) admin Administer this compound (p.o., i.p.) model->admin sample Sample Collection (Plasma, Urine, Tissue) admin->sample analysis Pterin Analysis (HPLC / LC-MS/MS) sample->analysis data Data Interpretation (Target Engagement, Efficacy) analysis->data

Caption: A generalized workflow for evaluating SPR inhibitors like this compound in preclinical models.

Preclinical Efficacy

This compound has been evaluated in multiple preclinical models, demonstrating its therapeutic potential in conditions driven by excess BH4 production.

  • Inflammatory Pain: In the collagen antibody-induced arthritis (CAIA) mouse model, oral administration of this compound (3 mg/kg) significantly reduced heat hyperalgesia without affecting the clinical signs of inflammation, such as swelling.[7][15] This analgesic effect was directly correlated with a significant increase in plasma sepiapterin levels, confirming SPR inhibition.[7]

  • Neuropathic & Postsurgical Pain: Inhibition of the BH4 pathway is a validated strategy for reducing neuropathic and postsurgical pain.[5][11] In a rat postsurgical pain model, this compound produced a dose-dependent antinociceptive effect, which was associated with a reduction of BH4 levels in the incised skin tissue.[11]

  • Autoimmunity and Allergy: The BH4 pathway is critical for T-cell proliferation.[10] this compound has been shown to inhibit the proliferation of both mouse and human T-cells and reduce inflammation in models of airway allergic inflammation.[9]

Conclusion

This compound is a highly potent and specific inhibitor of sepiapterin reductase with excellent in vitro and in vivo activity. Its clear mechanism of action, oral bioavailability, and demonstrated efficacy in preclinical models of pain and inflammation establish it as a critical research tool and a promising therapeutic candidate. The direct relationship between SPR inhibition and the accumulation of sepiapterin provides a robust and translational biomarker for assessing target engagement in future clinical development.

References

QM385 and the Tetrahydrobiopterin (BH4) Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobiopterin (B1682763) (BH4) is a critical enzymatic cofactor essential for the synthesis of key neurotransmitters and nitric oxide. Dysregulation of the BH4 pathway is implicated in a range of pathologies, including autoimmune diseases, inflammatory conditions, and chronic pain. QM385, a potent and orally bioavailable small molecule inhibitor of sepiapterin (B94604) reductase (SPR), the terminal enzyme in the de novo BH4 synthesis pathway, has emerged as a promising therapeutic candidate for modulating BH4 levels. This technical guide provides an in-depth overview of this compound, its mechanism of action within the BH4 pathway, a compilation of key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

The Tetrahydrobiopterin (BH4) Pathway

The cellular concentration of tetrahydrobiopterin (BH4) is tightly regulated through a network of synthesis and recycling pathways. BH4 is an essential cofactor for several critical enzymes, including aromatic amino acid hydroxylases (phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase) and nitric oxide synthases (NOS).[1][2][3][4] Consequently, it plays a pivotal role in the production of neurotransmitters such as dopamine (B1211576) and serotonin, and in the regulation of vascular tone and inflammation.[2][3]

There are three primary pathways that govern intracellular BH4 levels:

  • The De Novo Synthesis Pathway: This pathway synthesizes BH4 from guanosine (B1672433) triphosphate (GTP). It involves three key enzymes:

    • GTP cyclohydrolase I (GCH1): The rate-limiting enzyme that converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[2][4]

    • 6-Pyruvoyl-tetrahydropterin synthase (PTPS): Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.[2][4]

    • Sepiapterin reductase (SPR): Catalyzes the final step, reducing 6-pyruvoyl-tetrahydropterin to BH4.[2][4]

  • The Salvage Pathway: This pathway can synthesize BH4 from sepiapterin, an intermediate that can be formed from the de novo pathway. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, capable of reducing dihydrobiopterin (BH2) to BH4.[5]

  • The Recycling Pathway: After its utilization as a cofactor, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). The recycling pathway, primarily involving the enzyme dihydropteridine reductase (DHPR), efficiently regenerates BH4 from qBH2, ensuring its continued availability.[2]

BH4_Pathway GTP Guanosine Triphosphate (GTP) DHNP3 7,8-Dihydroneopterin Triphosphate GTP->DHNP3 GCH1 PTP 6-Pyruvoyl-tetrahydropterin DHNP3->PTP PTPS BH4_denovo Tetrahydrobiopterin (BH4) PTP->BH4_denovo SPR (Target of this compound) BH4_used Tetrahydrobiopterin (BH4) BH4_denovo->BH4_used Sepiapterin Sepiapterin BH2 Dihydrobiopterin (BH2) Sepiapterin->BH2 BH4_salvage Tetrahydrobiopterin (BH4) BH2->BH4_salvage DHFR BH4_salvage->BH4_used qBH2 Quinonoid Dihydrobiopterin (qBH2) BH4_used->qBH2 Utilization by Hydroxylases/NOS BH4_recycled Tetrahydrobiopterin (BH4) qBH2->BH4_recycled DHPR

Figure 1: The Tetrahydrobiopterin (BH4) Biosynthesis and Recycling Pathways.

This compound: A Potent Sepiapterin Reductase (SPR) Inhibitor

This compound is a small molecule inhibitor that specifically targets sepiapterin reductase (SPR), the final enzyme in the de novo BH4 synthesis pathway.[6] By inhibiting SPR, this compound effectively reduces the production of BH4, leading to the accumulation of the upstream metabolite, sepiapterin.[7] This mechanism provides a targeted approach to modulate BH4 levels in pathological conditions where BH4 overproduction is a driving factor.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of sepiapterin reductase. This leads to a dose-dependent decrease in BH4 levels and a corresponding increase in sepiapterin, which can serve as a biomarker for target engagement.[7][8]

QM385_MoA cluster_consequences Consequences of SPR Inhibition PTP 6-Pyruvoyl-tetrahydropterin SPR Sepiapterin Reductase (SPR) PTP->SPR Increased_Sepiapterin Increased Sepiapterin Levels BH4 Tetrahydrobiopterin (BH4) SPR->BH4 Catalyzes Reduction Reduced_BH4 Reduced BH4 Levels This compound This compound This compound->SPR Inhibits Sepiapterin Sepiapterin (Biomarker)

Figure 2: Mechanism of Action of this compound on Sepiapterin Reductase.

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound from preclinical studies.

ParameterValueSpeciesAssayReference
IC50 1.49 nMHumanSepiapterin Reductase (SPR) Inhibition Assay[6][9]

Table 1: In Vitro Potency of this compound

StudyModelTreatmentOutcomeResultReference
T-Cell ProliferationHuman CD4+ T-cellsThis compoundInhibition of ProliferationEffective at low doses[6][9]
AutoimmunityMouse ModelThis compoundBlocks T-cell proliferation and autoimmunityNanomolar potency[6]
Inflammatory PainMouse Collagen Antibody-Induced Arthritis (CAIA)This compound (0.3 - 3 mg/kg, p.o.)Plasma Sepiapterin LevelsDose-dependent increase[8]
Inflammatory PainMouse CAIA ModelThis compound (3 mg/kg, p.o.)Heat HypersensitivitySignificant reduction[8]
Postsurgical PainRat Paw Incision ModelThis compoundAntinociceptive EffectSignificant dose-dependent effect[10]
Postsurgical PainRat Paw Incision ModelThis compoundBH4 Levels in Incised TissueSignificant reduction[10]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Sepiapterin Reductase (SPR) Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against sepiapterin reductase.

Principle: The activity of SPR is measured by monitoring the decrease in absorbance of the substrate, sepiapterin, at 420 nm as it is converted to dihydrobiopterin (BH2) in the presence of NADPH.[4]

Materials:

  • Recombinant human sepiapterin reductase (SPR)

  • Sepiapterin

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 6.4)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 420 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.4), 100 µM NADPH, and 50 µM sepiapterin.

  • Add varying concentrations of this compound (typically in a serial dilution) or vehicle (DMSO) to the wells of a 96-well plate.

  • Initiate the reaction by adding 2 µg of recombinant human SPR to each well. The final reaction volume is typically 200 µl.

  • Immediately monitor the decrease in absorbance at 420 nm over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11][12]

Measurement of Tetrahydrobiopterin (BH4) and Sepiapterin Levels

Objective: To quantify the levels of BH4 and sepiapterin in biological samples (e.g., plasma, tissues) following treatment with this compound.

Principle: Due to the instability and rapid oxidation of BH4, its measurement requires specific sample handling and analytical techniques.[1][13][14] High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) are commonly used methods.[1][5]

Materials:

  • Biological samples (plasma, tissue homogenates)

  • Acidic extraction buffer (e.g., 0.1 M HCl) containing antioxidants like 1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA) to stabilize BH4.[1]

  • HPLC system with an electrochemical detector or a tandem mass spectrometer

  • Analytical standards for BH4 and sepiapterin

Procedure (General Workflow):

  • Sample Collection and Stabilization: Collect blood into tubes containing anticoagulants and immediately add an antioxidant solution (e.g., 10% ascorbic acid to a final concentration of 1%).[5] For tissues, homogenize in ice-cold acidic extraction buffer containing antioxidants.[1]

  • Protein Precipitation: Precipitate proteins by adding a strong acid (e.g., trichloroacetic acid or perchloric acid) and centrifuge to collect the supernatant.

  • Chromatographic Separation: Inject the supernatant onto an appropriate HPLC column (e.g., a reverse-phase C18 column) to separate BH4, sepiapterin, and other pteridines.

  • Detection and Quantification:

    • HPLC-ECD: Detect BH4 and other pteridines based on their electrochemical properties.[1]

    • LC-MS/MS: Utilize the specific mass-to-charge ratios of BH4 and sepiapterin for highly sensitive and specific quantification.[5]

  • Data Analysis: Quantify the concentrations of BH4 and sepiapterin by comparing the peak areas of the samples to those of known standards.

Exp_Workflow_BH4 start Start: Biological Sample (Plasma or Tissue) stabilize Sample Stabilization (Antioxidants, Acid) start->stabilize homogenize Homogenization (for tissue) stabilize->homogenize precipitate Protein Precipitation (e.g., TCA, PCA) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (Reverse-Phase Column) supernatant->hplc detection Detection hplc->detection ecd Electrochemical Detection (ECD) detection->ecd msms Tandem Mass Spectrometry (LC-MS/MS) detection->msms quantify Quantification against Standards ecd->quantify msms->quantify end End: BH4 and Sepiapterin Concentrations quantify->end

Figure 3: Experimental Workflow for BH4 and Sepiapterin Measurement.
T-Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of T-lymphocytes.

Principle: T-cell proliferation is a hallmark of T-cell activation. This assay measures the ability of T-cells to proliferate in response to stimulation (e.g., with anti-CD3 and anti-CD28 antibodies) in the presence or absence of this compound.[15][16][17] Proliferation can be quantified using various methods, such as incorporation of a radioactive tracer (e.g., [3H]-thymidine), a fluorescent dye (e.g., CFSE), or by measuring ATP levels as an indicator of cell viability (e.g., CellTiter-Glo®).[16]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • Stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well culture plates

  • Reagents for proliferation measurement (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer (if using CellTiter-Glo®)

Procedure (using CellTiter-Glo®):

  • Isolate PBMCs or T-cells from whole blood using density gradient centrifugation.

  • Seed the cells into a 96-well plate at an optimized density (e.g., 1 x 10^5 cells/well).

  • Add varying concentrations of this compound or vehicle (DMSO) to the wells.

  • Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • At the end of the incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The luminescence signal is proportional to the amount of ATP, which is indicative of the number of viable, proliferating cells.

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the vehicle-treated stimulated control.

In Vivo Efficacy Models

Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in a mouse model of rheumatoid arthritis.[2][3][6][18][19]

Principle: The CAIA model is a rapid and reproducible model of inflammatory arthritis induced by the administration of a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge.[2] This induces an acute inflammatory response in the joints, mimicking aspects of rheumatoid arthritis.

Procedure:

  • Induction of Arthritis: Administer a cocktail of anti-collagen antibodies intravenously or intraperitoneally to susceptible mouse strains (e.g., C57BL/6).

  • Three days later, administer a single intraperitoneal injection of LPS to synchronize and enhance the inflammatory response.

  • Treatment: Administer this compound orally at various doses (e.g., 0.3, 1, 3 mg/kg) or vehicle daily, starting before or at the time of arthritis induction.

  • Assessment of Arthritis:

    • Clinical Scoring: Visually score the severity of arthritis in each paw daily based on a scale that assesses erythema and swelling.

    • Paw Thickness: Measure the thickness of the paws using a digital caliper.

  • Pain Assessment:

    • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source.

    • Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with von Frey filaments.

  • Biomarker Analysis: Collect blood samples to measure plasma levels of sepiapterin and BH4 as described in section 4.2.

Conclusion

This compound represents a targeted therapeutic strategy for diseases driven by the overproduction of tetrahydrobiopterin. Its high potency as a sepiapterin reductase inhibitor and its demonstrated efficacy in preclinical models of inflammation and pain underscore its potential as a novel therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this compound and the broader field of BH4 pathway modulation. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in human diseases.

References

QM385: A Technical Guide for Research in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of QM385, a potent and selective inhibitor of sepiapterin (B94604) reductase (SPR), for its application in inflammatory disease research. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound and its Core Mechanism

This compound is a small molecule inhibitor of sepiapterin reductase (SPR), a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) biosynthesis.[1][2] Elevated levels of BH4 are implicated in the pathogenesis of various inflammatory conditions and associated pain.[1][3] By inhibiting SPR, this compound effectively reduces the production of BH4, thereby mitigating inflammatory responses and pain hypersensitivity.[1][3] This targeted approach offers a promising therapeutic strategy for a range of inflammatory disorders. This compound is orally bioavailable and has demonstrated efficacy in preclinical models of inflammatory arthritis.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpecies/SystemReference
IC50 (SPR inhibition)1.49 nMCell-free assay[5]
IC50 (cell-based)35 nMNot specified[1]
Minimum Effective Dose (in vivo)0.3 mg/kg (p.o.)Naïve mice[1]
Maximum Effective Dose (in vivo)3 mg/kg (p.o.)Naïve mice[1]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueRoute of AdministrationReference
Tmax (Time to maximum plasma concentration)1 hourOral (p.o.)[1]
T1/2 (Half-life)4 hoursOral (p.o.)[1]

Table 3: Effect of this compound on Plasma Sepiapterin Levels in a Mouse Model of Inflammatory Arthritis (CAIA)

Treatment GroupPlasma Sepiapterin Levels (Arbitrary Units, Mean ± SEM)Statistical SignificanceReference
Control~2-[1]
CAIA + Vehicle~2-[1]
CAIA + this compound (3mg/kg, p.o.)~12p<0.01 (vs. CAIA + Vehicle)[1]

Table 4: Effect of this compound on Pain Hypersensitivity in the CAIA Mouse Model

Pain ModalityOutcomeTreatmentStatistical SignificanceReference
Heat HypersensitivityReduced withdrawal latencyThis compound (3mg/kg, p.o.)p<0.05[1]
Mechanical HypersensitivityNo significant effectThis compound (3mg/kg, p.o.)p>0.05[1]
Cold AllodyniaNo significant effectThis compound (3mg/kg, p.o.)p>0.05[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Inflammation

The primary mechanism of this compound involves the inhibition of sepiapterin reductase, leading to a reduction in tetrahydrobiopterin levels. BH4 is a critical cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. In the context of inflammation, elevated BH4 can contribute to oxidative stress and pain signaling. Furthermore, BH4 has been shown to be essential for T-cell proliferation.[4] While a direct link between this compound and the NLRP3 inflammasome has not been explicitly demonstrated, BH4 has been suggested to have anti-inflammatory activities by inhibiting the assembly and activation of the inflammasome.[6]

Caption: this compound inhibits SPR, reducing BH4 and downstream inflammatory processes.

Experimental Workflow: Collagen Antibody-Induced Arthritis (CAIA) Model

The CAIA model is a widely used and rapid in vivo model to study inflammatory arthritis, mimicking features of human rheumatoid arthritis.[7][8]

CAIA_Workflow Start Start Day0 Day 0: Administer Collagen Antibody Cocktail (i.p. or i.v.) Start->Day0 Day3 Day 3: Administer LPS (i.p.) to synchronize inflammation Day0->Day3 Treatment Initiate this compound or Vehicle Treatment (p.o.) Day3->Treatment Monitoring Daily Monitoring: - Clinical Arthritis Score - Paw Edema Treatment->Monitoring Pain_Assessment Pain Sensitivity Assessment: - Heat Withdrawal Latency - Mechanical Threshold Monitoring->Pain_Assessment Termination Study Termination Pain_Assessment->Termination Analysis Post-mortem Analysis: - Histopathology of Joints - Plasma Sepiapterin Levels Termination->Analysis End End Analysis->End

Caption: Workflow for the CAIA mouse model to evaluate this compound efficacy.

Detailed Experimental Protocols

Collagen Antibody-Induced Arthritis (CAIA) in Mice

This protocol is adapted from established methodologies.[7][8][9][10]

Materials:

  • Male BALB/c mice (8-12 weeks old)

  • Cocktail of monoclonal antibodies to type II collagen (e.g., from Chondrex)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound, suspended in 0.5% TWEEN 80/5% carboxymethyl cellulose (B213188) in 0.9% saline[1]

  • Vehicle control (0.5% TWEEN 80/5% carboxymethyl cellulose in 0.9% saline)

  • Calipers for paw thickness measurement

Procedure:

  • Day 0: Administer the collagen antibody cocktail intravenously (i.v.) or intraperitoneally (i.p.) to the mice.

  • Day 3: Inject LPS (25-50 µ g/mouse ) i.p. to synchronize and enhance the inflammatory response.

  • Treatment Administration: Begin oral gavage (p.o.) of this compound (e.g., 3 mg/kg) or vehicle. One study administered this compound twice daily for 3 days, with testing performed 1 hour after the final dose.[1]

  • Clinical Scoring: From Day 3 onwards, assess and score arthritis severity daily. A common scoring system is as follows: 0 = normal, 1 = swelling in one joint, 2 = swelling in more than one joint, 3 = severe swelling of the entire paw, 4 = ankylosis. The maximum score per paw is 4, and the maximum score per mouse is 16.[9]

  • Paw Edema Measurement: Measure the thickness of the hind paws daily using a caliper.

Assessment of Pain Sensitivity

a) Heat Hypersensitivity (Hargreaves Test): [11][12][13][14]

  • Acclimatize mice in individual Plexiglas chambers on a heated glass floor for at least 30 minutes.

  • A radiant heat source is focused on the plantar surface of the hind paw.

  • The time taken for the mouse to withdraw its paw (paw withdrawal latency) is automatically recorded.

  • A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

  • Perform three measurements per paw, with at least 5 minutes between each measurement, and average the results.

b) Mechanical Allodynia (von Frey Test): [15]

  • Place mice in individual compartments on an elevated mesh floor and allow them to acclimatize.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold is calculated using the up-down method.

Histological Analysis of Joints

This protocol is based on standard histological techniques for arthritis models.[16][17][18]

Procedure:

  • At the end of the study, euthanize the mice and dissect the hind paws.

  • Fix the paws in 10% neutral buffered formalin for 24-48 hours.

  • Decalcify the tissues in a suitable decalcifying solution until the bones are pliable.

  • Process the tissues through graded alcohols and xylene, and embed in paraffin.

  • Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O-Fast Green to assess cartilage damage.

  • Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion by a blinded observer. A common scoring scale ranges from 0 (normal) to 3 or 5 (severe).[16][17]

Measurement of Plasma Sepiapterin

This protocol requires specialized equipment and is based on HPLC-MS/MS methods.[19][20][21]

Procedure:

  • Collect blood from mice via cardiac puncture or tail vein into EDTA-containing tubes.

  • Immediately place the tubes on ice and centrifuge at 4°C to separate the plasma.

  • To prevent oxidation of pteridines, add a stabilizing agent like ascorbic acid to the plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify sepiapterin levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

T-Cell Proliferation Assay

This protocol is a general guide for assessing the effect of this compound on T-cell proliferation.[4][22]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • This compound dissolved in DMSO

  • Cell proliferation reagent (e.g., CellTiter-Glo®)

Procedure:

  • Isolate PBMCs or CD4+ T-cells from healthy donor blood.

  • Plate the cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Stimulate the T-cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Incubate the cells for a period of time (e.g., 72 hours).

  • Measure cell proliferation using a suitable assay, such as the CellTiter-Glo® luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active cells.

Conclusion

This compound represents a targeted therapeutic approach for inflammatory diseases by inhibiting sepiapterin reductase and subsequently reducing tetrahydrobiopterin levels. The data presented in this guide demonstrate its potency and efficacy in a relevant preclinical model of inflammatory arthritis. The detailed protocols and workflows provided herein are intended to facilitate further research into the therapeutic potential of this compound and to standardize the evaluation of its effects in inflammatory disease models.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Target of QM385

This technical guide provides a comprehensive overview of the molecular target of this compound, a potent small molecule inhibitor with significant therapeutic potential. The document details the identity of the molecular target, the associated signaling pathways, quantitative data on its inhibitory activity, and the experimental protocols used for its characterization.

Molecular Target: Sepiapterin (B94604) Reductase (SPR)

The primary molecular target of this compound has been identified as Sepiapterin Reductase (SPR) .[1][2] this compound is a potent inhibitor of this enzyme, which plays a crucial role in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4).[1][2][3][4][5] By inhibiting SPR, this compound effectively modulates the levels of BH4, a key cofactor involved in various physiological and pathological processes, including inflammation and pain signaling.[2][3][5]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The key quantitative metrics are summarized in the table below.

Assay TypeParameterValueReference
Enzyme Inhibition AssayIC50 against Sepiapterin Reductase (SPR)1.49 nM[1]
Cell-Based AssayIC5035 nM[2]
In Vivo Mouse Model (CAIA)Minimum Effective Dose0.3 mg/kg[2]
In Vivo Mouse Model (CAIA)Maximum Effective Dose3 mg/kg[2]

Signaling Pathway: Tetrahydrobiopterin (BH4) Biosynthesis

Sepiapterin Reductase is the terminal enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4), a critical enzymatic cofactor.[2][3] BH4 is essential for the function of several key enzymes, including aromatic amino acid hydroxylases (which are involved in neurotransmitter synthesis) and nitric oxide synthases.[3] Overproduction of BH4 is implicated in the pathogenesis of chronic pain and inflammatory conditions.[2][3][5]

The BH4 synthesis pathway begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps. SPR catalyzes the final reduction step to produce BH4.[2] this compound's inhibition of SPR blocks this final step, thereby reducing the overproduction of BH4 in pathological states.

BH4_Pathway cluster_pathway De Novo Tetrahydrobiopterin (BH4) Biosynthesis Pathway cluster_inhibition Pharmacological Intervention cluster_downstream Downstream Effects of BH4 GTP GTP GCH1 GTP Cyclohydrolase 1 (GCH1) (Rate-Limiting Step) GTP->GCH1 Intermediate1 Dihydroneopterin Triphosphate GCH1->Intermediate1 PTPS 6-Pyruvoyltetrahydropterin Synthase (PTPS) Intermediate1->PTPS Intermediate2 6-Pyruvoyltetrahydropterin PTPS->Intermediate2 SPR Sepiapterin Reductase (SPR) Intermediate2->SPR BH4 Tetrahydrobiopterin (BH4) SPR->BH4 NOS Nitric Oxide Synthases (NOS) BH4->NOS AAH Aromatic Amino Acid Hydroxylases BH4->AAH This compound This compound This compound->Inhibition Inhibits Downstream_Products Nitric Oxide, Neurotransmitters, etc. NOS->Downstream_Products AAH->Downstream_Products

Caption: The Tetrahydrobiopterin (BH4) biosynthesis pathway and the inhibitory action of this compound on Sepiapterin Reductase (SPR).

Experimental Protocols

The characterization of this compound and its molecular target involves several key experimental methodologies.

Enzyme Inhibition Assay

This assay is designed to determine the concentration of this compound required to inhibit the enzymatic activity of SPR by 50% (IC50).

  • Objective: To quantify the potency of this compound as an inhibitor of recombinant SPR.

  • Methodology:

    • Recombinant human SPR is incubated with its substrate, sepiapterin, and the cofactor NADPH.

    • The reaction is initiated in the presence of varying concentrations of this compound.

    • The rate of NADPH consumption is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of this compound on the proliferation of immune cells, which is often dependent on BH4.

  • Objective: To determine the functional consequence of SPR inhibition in a cellular context.

  • Methodology:

    • Human CD4+ T cells are cultured in vitro.

    • The cells are stimulated to proliferate using appropriate mitogens (e.g., anti-CD3/CD28 antibodies).

    • The stimulated cells are treated with a range of concentrations of this compound.

    • After a defined incubation period (e.g., 72 hours), cell proliferation is measured using a standard method, such as the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a fluorescent dye (e.g., CFSE).

    • The concentration of this compound that inhibits proliferation by 50% is determined.

In Vivo Efficacy in a Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

This protocol evaluates the therapeutic potential of this compound in a preclinical model of inflammatory arthritis.

  • Objective: To assess the anti-inflammatory and analgesic effects of this compound in vivo.

  • Methodology:

    • Arthritis is induced in mice by intravenous injection of a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge.

    • A treatment group of mice receives oral administration of this compound at various dosages (e.g., 0.3, 1, 3 mg/kg). A control group receives a vehicle.

    • Clinical signs of arthritis, such as paw swelling and joint inflammation, are monitored and scored daily.

    • Pain-related behaviors, such as thermal and mechanical hypersensitivity, are assessed at specified time points.

    • At the end of the study, plasma or tissue samples may be collected to measure levels of sepiapterin (a biomarker of SPR inhibition) and BH4.

Experimental Workflow for Target Identification and Validation

The process of identifying and validating the molecular target of a compound like this compound typically follows a structured workflow, from initial screening to in vivo validation.

Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & Functional Validation cluster_invivo In Vivo Validation A High-Throughput Screening (HTS) B Hit Identification (e.g., this compound) A->B C Biochemical Assay: Enzyme Inhibition (SPR) IC50 Determination B->C D Cell-Based Assays (e.g., T-Cell Proliferation) C->D Lead Optimization E Target Engagement Assays (e.g., Cellular Thermal Shift Assay) D->E F Biomarker Analysis (Sepiapterin/BH4 Levels) E->F G Preclinical Disease Models (e.g., CAIA Mouse Model) F->G Candidate Selection H Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies G->H I Toxicity Assessment H->I

Caption: A generalized experimental workflow for the identification and validation of a molecular target for a small molecule inhibitor.

References

The Immunomodulatory Effects of QM385 on Cytokine Production: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

QM385, a potent and selective inhibitor of sepiapterin (B94604) reductase (SPR), is emerging as a significant modulator of immune responses. By targeting a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) synthesis, this compound effectively reduces the bioavailability of this essential cofactor. BH4 is indispensable for the function of various enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases, and plays a pivotal role in the proliferation and activation of immune cells, particularly T-lymphocytes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on cytokine production, and the underlying signaling pathways. While direct quantitative data on the effect of this compound on a broad spectrum of cytokines remains limited in publicly available literature, this document synthesizes the current understanding of sepiapterin reductase inhibition on immunomodulation, drawing from studies on this compound and other specific SPR inhibitors.

Introduction: The Role of Sepiapterin Reductase and Tetrahydrobiopterin in Immunity

Sepiapterin reductase (SPR) is the terminal enzyme in the biosynthesis of tetrahydrobiopterin (BH4), a critical enzymatic cofactor. The synthesis of BH4 can occur through two primary pathways: the de novo pathway, which starts from guanosine (B1672433) triphosphate (GTP), and the salvage pathway. SPR participates in both of these pathways, making it a key regulator of intracellular BH4 levels.

BH4 is essential for a variety of physiological processes, including the synthesis of neurotransmitters and the production of nitric oxide (NO). In the context of the immune system, BH4 is crucial for the proliferation of T-cells.[1] Heightened immune responses, such as those seen in autoimmune conditions and allergic inflammation, are often associated with increased T-cell activity. Therefore, the inhibition of SPR presents a promising therapeutic strategy for modulating immune responses by limiting BH4 availability. Recent studies have shown that SPR inhibition can reduce T-cell proliferation and ameliorate autoimmune and type 2 allergic inflammation.[1]

This compound: A Selective Inhibitor of Sepiapterin Reductase

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for sepiapterin reductase. Its primary mechanism of action is the competitive inhibition of SPR, which leads to a significant reduction in the synthesis of BH4. This targeted action allows for the investigation of the specific roles of the BH4 pathway in various pathological conditions, including inflammatory disorders.

The Effect of Sepiapterin Reductase Inhibition on Cytokine Production

While comprehensive studies detailing the effect of this compound on a wide array of cytokines are not yet extensively published, research on specific sepiapterin reductase inhibitors provides valuable insights into their immunomodulatory properties.

Macrophage Cytokine Production

Studies involving the sepiapterin reductase inhibitor SPRi3 have shown a selective effect on macrophage function. In lipopolysaccharide (LPS)-activated peritoneal macrophages, SPRi3 did not alter the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). However, it effectively prevented the generation of nitric oxide (NO). This suggests that SPR inhibition may not universally suppress all inflammatory mediators from macrophages but can selectively target specific pathways, such as those dependent on nitric oxide synthase.

Table 1: Effect of Sepiapterin Reductase Inhibitor (SPRi3) on Cytokine Production in LPS-Activated Macrophages

CytokineTreatmentChange in ProductionReference
IL-1βSPRi3 (50 µM)No significant change[2]
IL-6SPRi3 (50 µM)No significant change[2]
Nitric Oxide (NO)SPRi3 (50 µM)Significant reduction[2]

This table summarizes the currently available data on the effect of a specific SPR inhibitor on macrophage cytokine production. Further research is needed to establish a comprehensive profile for this compound.

T-Cell Proliferation and Function

A key finding in the study of SPR inhibitors is their impact on T-lymphocytes. Research has demonstrated that inhibition of SPR can reduce T-cell proliferation.[1] This is a critical observation, as T-cells are central drivers of adaptive immunity and are heavily implicated in the pathogenesis of many inflammatory and autoimmune diseases. By limiting the expansion of T-cell populations, SPR inhibitors like this compound have the potential to dampen excessive immune responses. Furthermore, it has been noted that SPR inhibition can decrease both autoimmune and type 2 allergic inflammation, suggesting a broad impact on T-helper cell-mediated responses.[1]

Signaling Pathways and Experimental Workflows

Tetrahydrobiopterin (BH4) Synthesis Pathway

The synthesis of BH4 is a multi-step enzymatic process that is tightly regulated. This compound intervenes at the final step of this pathway by inhibiting sepiapterin reductase.

BH4_Synthesis_Pathway GTP GTP GCH1 GTP Cyclohydrolase I (GCH1) GTP->GCH1 Dihydroneopterin_TP 7,8-Dihydroneopterin Triphosphate PTPS 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) Dihydroneopterin_TP->PTPS Pyruvoyl_THP 6-Pyruvoyl- tetrahydropterin SPR Sepiapterin Reductase (SPR) Pyruvoyl_THP->SPR BH4 Tetrahydrobiopterin (BH4) GCH1->Dihydroneopterin_TP PTPS->Pyruvoyl_THP SPR->BH4 This compound This compound This compound->SPR

Caption: The de novo biosynthesis pathway of tetrahydrobiopterin (BH4) from GTP.

Experimental Workflow for Assessing Cytokine Production

A standard workflow to evaluate the effect of this compound on cytokine production in immune cells involves cell isolation, stimulation, treatment, and subsequent cytokine measurement.

Experimental_Workflow cluster_start Cell Preparation cluster_culture Cell Culture and Treatment cluster_analysis Analysis start Isolate Immune Cells (e.g., T-cells, Macrophages) stimulate Stimulate Cells (e.g., anti-CD3/CD28, LPS) start->stimulate treat Treat with this compound (various concentrations) stimulate->treat collect Collect Supernatant treat->collect measure Measure Cytokine Levels (e.g., ELISA, CBA) collect->measure

Caption: A generalized experimental workflow for studying the effect of this compound on cytokine production.

Detailed Experimental Protocols

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plating: Plate the cells in 96-well plates at a density of 2 x 10^5 cells per well.

T-Cell Activation and this compound Treatment
  • Activation: For T-cell activation, coat 96-well plates with anti-human CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL overnight at 4°C. Wash the wells with sterile PBS before adding the cells. Add soluble anti-human CD28 antibody (e.g., clone CD28.2) at a concentration of 1-2 µg/mL to the cell suspension.

  • This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. Add the this compound dilutions to the cells at the same time as the activation stimuli. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-72 hours.

Macrophage Activation and this compound Treatment
  • Cell Culture: Culture a macrophage cell line (e.g., THP-1) or primary monocyte-derived macrophages in appropriate culture medium.

  • Activation: Stimulate the macrophages with lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL to 1 µg/mL.

  • This compound Treatment: Add this compound at various concentrations to the cells simultaneously with LPS stimulation. Include a vehicle control.

  • Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2.

Cytokine Measurement
  • Sample Collection: After the incubation period, centrifuge the cell plates and collect the culture supernatants.

  • Cytokine Analysis: Measure the concentrations of various cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-4, IL-6, IL-10, IL-17) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex cytokine bead array (CBA) platform according to the manufacturer's instructions.

Conclusion and Future Directions

This compound, through its inhibition of sepiapterin reductase and subsequent depletion of tetrahydrobiopterin, presents a targeted approach to immunomodulation. The available evidence strongly suggests that this mechanism can effectively suppress T-cell proliferation and has the potential to alter the cytokine profile in inflammatory conditions. The selective action of SPR inhibitors, as demonstrated by the differential effects on macrophage-derived cytokines and nitric oxide, highlights the nuanced role of the BH4 pathway in immune regulation.

To fully elucidate the therapeutic potential of this compound, further research is imperative. Specifically, comprehensive studies are needed to quantify the dose-dependent effects of this compound on a broad panel of cytokines produced by various immune cell subsets, including Th1, Th2, Th17, and regulatory T-cells. Such data will be instrumental in defining the precise immunomodulatory profile of this compound and will guide its development for the treatment of a range of inflammatory and autoimmune disorders. The experimental protocols outlined in this guide provide a framework for conducting these critical investigations.

References

Preclinical Profile of QM385 in Neuroinflammation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical studies investigating the efficacy and mechanism of action of QM385, a novel small molecule inhibitor of sepiapterin (B94604) reductase (SPR), in the context of neuroinflammation. Neuroinflammation is a critical underlying component in a wide array of neurological disorders, including acute injuries like stroke and chronic neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2][3] The activation of glial cells, particularly microglia and astrocytes, orchestrates this inflammatory response through the release of cytotoxic and pro-inflammatory mediators, including cytokines, chemokines, and reactive oxygen species.[1][3][4][5] Targeting the molecular pathways that drive this process represents a promising therapeutic strategy.

Core Mechanism of Action: Targeting the Tetrahydrobiopterin (B1682763) (BH4) Synthesis Pathway

This compound is an inhibitor of sepiapterin reductase (SPR), a key enzyme in the biosynthesis of tetrahydrobiopterin (BH4).[6][7] BH4 is an essential cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[6] Under pathological conditions, such as nerve injury and inflammation, the de novo BH4 synthesis pathway is significantly upregulated in immune cells and neurons.[6][8] This overproduction of BH4 has been directly linked to the pathogenesis of inflammatory and neuropathic pain.[6][8] By inhibiting SPR, this compound effectively reduces the excessive production of BH4, thereby mitigating inflammation and pain hypersensitivity.[6]

The BH4 synthesis pathway begins with GTP and is regulated by the rate-limiting enzyme GTP cyclohydrolase 1 (GCH1). SPR catalyzes the final step in this pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like Interleukin-1β (IL-1β), can massively activate this pathway, leading to the perpetuation of the inflammatory state.[6]

BH4_Synthesis_Pathway GTP GTP GCH1 GTP Cyclohydrolase 1 (GCH1) (Rate-Limiting Step) GTP->GCH1 Intermediates Intermediates GCH1->Intermediates Sepiapterin Sepiapterin Intermediates->Sepiapterin SPR Sepiapterin Reductase (SPR) Sepiapterin->SPR BH4 Tetrahydrobiopterin (BH4) SPR->BH4 Inflammation Pro-inflammatory Mediators BH4->Inflammation Drives Pain Pain Hypersensitivity Inflammation->Pain This compound This compound This compound->SPR Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) Stimuli->GCH1 Activates Experimental_Workflow_CAIA Day0 Day 0: Induce Arthritis (Collagen Antibody IV) Day3 Day 3: LPS Trigger (25 µg IP) Day0->Day3 Treatment This compound Treatment (Oral Gavage) Day3->Treatment Acute Phase Assessments Assessments Treatment->Assessments Pain Pain Hypersensitivity (Heat, Mechanical, Cold) Assessments->Pain Inflammation Inflammation (Paw Edema, Histology) Assessments->Inflammation Biomarker Target Engagement (Plasma Sepiapterin) Assessments->Biomarker Neuroinflammatory_Crosstalk cluster_microglia Microglia (Activated) cluster_astrocyte Astrocyte (Reactive) Microglia Microglia Cytokines_M Pro-inflammatory Cytokines (IL-1β, TNF-α) Microglia->Cytokines_M Releases BH4_M BH4 Production Microglia->BH4_M Astrocyte Astrocyte Cytokines_M->Astrocyte Activates Neuron Neuron Cytokines_M->Neuron Cytokines_A Pro-inflammatory Mediators Astrocyte->Cytokines_A Releases Cytokines_A->Microglia Amplifies Cytokines_A->Neuron Damage Neuronal Damage Neuron->Damage This compound This compound This compound->BH4_M Inhibits

References

Investigating the Pharmacodynamics of QM385: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QM385 is a potent and selective small molecule inhibitor of sepiapterin (B94604) reductase (SPR), the terminal enzyme in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4).[1] By modulating the levels of BH4, a critical enzymatic cofactor, this compound has demonstrated significant therapeutic potential in preclinical models of pain and autoimmune diseases. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways it modulates.

Core Mechanism of Action: Inhibition of Sepiapterin Reductase

The primary pharmacodynamic effect of this compound is the potent and selective inhibition of sepiapterin reductase (SPR).[1] SPR catalyzes the final step in the synthesis of BH4 from GTP. Inhibition of SPR by this compound effectively blocks this pathway, leading to a reduction in the intracellular levels of BH4.[2]

Quantitative Data on SPR Inhibition
ParameterValueSpeciesAssay TypeReference
IC50 1.49 nMHumanRecombinant SPR Enzymatic Assay[1]

Pharmacodynamic Effects

The reduction of BH4 levels by this compound underlies its therapeutic effects, primarily in the domains of analgesia and immunomodulation.

Analgesic Effects

Elevated levels of BH4 have been implicated in the pathogenesis of chronic pain. BH4 is an essential cofactor for nitric oxide synthase (NOS) in sensory neurons.[3][4][5][6] Increased BH4 leads to enhanced NOS activity and subsequent production of nitric oxide (NO), a key signaling molecule in neuronal sensitization and pain transmission. By reducing BH4 levels, this compound attenuates NOS-mediated signaling in sensory neurons, thereby producing an analgesic effect.[2] Notably, this compound has been shown to alleviate inflammatory joint pain in rodent models without exhibiting significant anti-inflammatory properties, suggesting a direct effect on pain signaling pathways.[7]

Immunomodulatory Effects

BH4 is essential for the proliferation of T-lymphocytes.[8] Activated T-cells upregulate the BH4 synthesis pathway to support their metabolic needs during clonal expansion. This compound has been shown to effectively block the proliferation of human CD4+ T-cells at low doses, highlighting its potential as an immunomodulatory agent for autoimmune and inflammatory conditions.[1]

Quantitative Pharmacodynamic and Pharmacokinetic Data

A summary of the available quantitative data for this compound is presented below.

ParameterValueSpeciesNotesReference
IC50 (SPR) 1.49 nMHumanEnzymatic assay with recombinant protein.[1]
Pharmacokinetics
Tmax~1 hourMouseFollowing oral administration.
T1/2~4 hoursMouseFollowing oral administration.
Biomarker Increased SepiapterinMouse, HumanElevated plasma and urinary sepiapterin levels serve as a sensitive and specific biomarker for SPR inhibition.[7]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the pharmacodynamics of this compound are provided below.

Sepiapterin Reductase (SPR) Enzymatic Inhibition Assay

This assay is designed to determine the in vitro potency of this compound against recombinant SPR.

Materials:

  • Recombinant human sepiapterin reductase (SPR)

  • Sepiapterin

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.4)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Prepare a dilution series of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, NADPH, and the this compound dilutions (or DMSO for control wells).

  • Add recombinant SPR to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding sepiapterin to each well.

  • Immediately begin monitoring the decrease in absorbance at 420 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each this compound concentration.

  • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of activated T-lymphocytes.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells

  • RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • This compound (dissolved in DMSO)

  • Cell proliferation dye (e.g., CFSE) or a reagent for measuring cell viability (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plate

  • Flow cytometer or microplate reader

Procedure:

  • Isolate PBMCs or CD4+ T-cells from healthy donor blood.

  • If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.

  • Seed the cells in a 96-well plate at an appropriate density.

  • Add a dilution series of this compound (or DMSO for control) to the wells.

  • Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies. Include unstimulated control wells.

  • Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

  • Assess cell proliferation:

    • CFSE: Harvest the cells, stain with cell surface markers if desired (e.g., CD4), and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye.

    • Viability Reagent: Add the MTT or CellTiter-Glo reagent to the wells and measure the absorbance or luminescence according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of proliferation for each this compound concentration and determine the EC50 value.

Signaling Pathways and Visualizations

The pharmacodynamic effects of this compound can be visualized through the following signaling pathways.

BH4 Synthesis and SPR Inhibition

This diagram illustrates the de novo synthesis pathway of tetrahydrobiopterin (BH4) and the point of inhibition by this compound.

BH4_Synthesis GTP GTP GCH1 GTP Cyclohydrolase I (GCH1) GTP->GCH1 6-PTP 6-Pyruvoyltetrahydropterin GCH1->6-PTP PTPS 6-Pyruvoyltetrahydropterin Synthase (PTPS) 6-PTP->PTPS SPR Sepiapterin Reductase (SPR) PTPS->SPR BH4 Tetrahydrobiopterin (BH4) SPR->BH4 This compound This compound This compound->SPR

Caption: this compound inhibits Sepiapterin Reductase (SPR), the final enzyme in BH4 synthesis.

Downstream Signaling in Neuronal Sensitization

This diagram shows how this compound's inhibition of BH4 synthesis leads to reduced neuronal sensitization and pain.

Neuronal_Signaling cluster_this compound Effect of this compound cluster_Neuron Sensory Neuron This compound This compound SPR SPR This compound->SPR BH4 BH4 (Reduced) NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor NO Nitric Oxide (NO) NOS->NO L_Arginine L-Arginine L_Arginine->NOS Sensitization Neuronal Sensitization (Pain) NO->Sensitization

Caption: this compound reduces BH4, decreasing NOS activity and neuronal sensitization.

T-Cell Proliferation Pathway

This diagram illustrates the requirement of BH4 for T-cell proliferation and how this compound can inhibit this process.

T_Cell_Proliferation cluster_Activation T-Cell Activation cluster_BH4_Synthesis BH4 Synthesis cluster_Proliferation Cellular Effects TCR_Stimulation TCR Stimulation (e.g., anti-CD3/CD28) GCH1_up GCH1 Upregulation TCR_Stimulation->GCH1_up SPR_T SPR GCH1_up->SPR_T leads to BH4_T BH4 SPR_T->BH4_T Mito_Function Mitochondrial Function & Iron Metabolism BH4_T->Mito_Function supports Proliferation T-Cell Proliferation Mito_Function->Proliferation QM385_T This compound QM385_T->SPR_T

Caption: this compound inhibits BH4 synthesis, impairing mitochondrial function and T-cell proliferation.

Conclusion

This compound is a novel, potent inhibitor of sepiapterin reductase with promising pharmacodynamic properties for the treatment of pain and autoimmune disorders. Its clear mechanism of action, quantifiable effects on BH4 synthesis, and demonstrable efficacy in preclinical models make it a compelling candidate for further drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other SPR inhibitors.

References

QM385: A Potent and Selective Chemical Probe for Sepiapterin Reductase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

QM385 is a highly potent and specific small molecule inhibitor of sepiapterin (B94604) reductase (SPR), a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) biosynthesis. As an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases, BH4 plays a crucial role in various physiological processes. Dysregulation of BH4 levels has been implicated in a range of diseases, including immunological disorders, inflammatory conditions, and pain. This compound has emerged as a valuable chemical probe to investigate the biological functions of SPR and to explore its therapeutic potential as a target for drug discovery. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, pharmacokinetic properties, and detailed experimental protocols.

Data Presentation

Biochemical and Cellular Activity
ParameterValueSpeciesAssay TypeReference
IC50 (SPR) 1.49 nMNot SpecifiedBiochemical[1]
IC50 (BH4 levels) 35 nMMouseAnti-CD3/28-stimulated splenocytesNot explicitly cited
IC50 (BH4 levels) 74 nMHumanAnti-CD3/28-stimulated PBMCsNot explicitly cited
In Vivo Pharmacokinetics (Mouse)
ParameterValueRoute of AdministrationVehicleReference
Tmax 1 hourOral0.5% TWEEN 80/5% carboxymethyl cellulose (B213188) in 0.9% saline[2]
T1/2 4 hoursOral0.5% TWEEN 80/5% carboxymethyl cellulose in 0.9% saline[2]
In Vivo Efficacy (Mouse Models)
ModelDosing RegimenEffectReference
Ovalbumin-induced airway allergic inflammation Oral, 3 daysMarkedly reduced inflammatory T cells and eosinophils[3]
House dust mite (HDM) airway allergic inflammation Oral, 3 daysMarkedly reduced inflammatory T cells and eosinophils[3]
Collagen antibody-induced arthritis (CAIA) 0.3 mg/kg - 3 mg/kg (p.o.), twice daily for 3 daysDose-dependent reduction in pain hypersensitivity; no effect on inflammation[2]

Note: While this compound is stated to be highly specific, comprehensive public data on its selectivity against a broad panel of other reductases (e.g., DHFR, AKR1B1) and kinases is not currently available.

Experimental Protocols

Sepiapterin Reductase (SPR) Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for SPR activity.

Materials:

  • Recombinant human SPR

  • This compound

  • Sepiapterin

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMSO to create a range of concentrations.

  • In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer

    • NADPH (final concentration, e.g., 100 µM)

    • This compound or DMSO (vehicle control) at various concentrations.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding sepiapterin (final concentration, e.g., 50 µM) to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the engagement of this compound with SPR in a cellular context.

Materials:

  • Cells expressing SPR (e.g., activated T cells, relevant cell line)

  • This compound

  • Complete cell culture medium

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-SPR antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • PCR tubes or 96-well PCR plate

  • Thermal cycler or heating block

  • Centrifuge

Procedure:

  • Culture cells to the desired density.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in complete medium.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Transfer the supernatant to new tubes and determine the protein concentration.

  • Analyze the samples by SDS-PAGE and Western blotting using an anti-SPR antibody to detect the amount of soluble SPR at each temperature.

  • Quantify the band intensities and plot them against the temperature for both vehicle- and this compound-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In Vivo Efficacy Study in a Mouse Model of Inflammatory Arthritis

This protocol is based on the collagen antibody-induced arthritis (CAIA) model.

Materials:

  • BALB/c mice

  • Collagen antibody cocktail

  • Lipopolysaccharide (LPS)

  • This compound

  • Vehicle (e.g., 0.5% TWEEN 80/5% carboxymethyl cellulose in 0.9% saline)

  • Equipment for oral gavage

  • Calipers for measuring paw thickness

  • Equipment for assessing pain sensitivity (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

  • Induce arthritis in mice by administering a collagen antibody cocktail intravenously or intraperitoneally on day 0.

  • On day 3, administer LPS intraperitoneally to synchronize and enhance the inflammatory response.

  • Beginning on a predetermined day post-induction (e.g., day 7), administer this compound or vehicle orally at the desired dose(s) (e.g., 0.3, 1, 3 mg/kg) twice daily for a specified duration (e.g., 3 days).

  • Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score.

  • Assess pain-related behaviors, such as mechanical allodynia and thermal hyperalgesia, at baseline and at various time points after treatment.

  • At the end of the study, mice can be euthanized, and tissues (e.g., paws, plasma) can be collected for biomarker analysis (e.g., sepiapterin levels to confirm target engagement).

  • Analyze the data to determine the effect of this compound on inflammation and pain.

Mandatory Visualization

Sepiapterin_Reductase_Pathway Signaling Pathway of Sepiapterin Reductase in BH4 Synthesis cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GTP GTP GCH1 GTP Cyclohydrolase I (GCH1) GTP->GCH1 6-Pyruvoyltetrahydropterin 6-Pyruvoyltetrahydropterin GCH1->6-Pyruvoyltetrahydropterin SPR Sepiapterin Reductase (SPR) 6-Pyruvoyltetrahydropterin->SPR BH4 Tetrahydrobiopterin (BH4) SPR->BH4 BH2 Dihydrobiopterin (BH2) SPR->BH2 Sepiapterin Sepiapterin Sepiapterin->SPR DHFR Dihydrofolate Reductase (DHFR) DHFR->BH4 BH2->DHFR This compound This compound This compound->SPR

Caption: The role of Sepiapterin Reductase (SPR) in the de novo and salvage pathways of Tetrahydrobiopterin (BH4) synthesis and its inhibition by this compound.

Experimental_Workflow_for_QM385_Evaluation Experimental Workflow for Evaluating this compound start Start biochemical_assay Biochemical Assay (SPR Inhibition) start->biochemical_assay cellular_assay Cellular Assay (BH4 Levels) biochemical_assay->cellular_assay cetsa Cellular Thermal Shift Assay (Target Engagement) cellular_assay->cetsa pk_studies Pharmacokinetic Studies (In Vivo) cetsa->pk_studies efficacy_studies Efficacy Studies (In Vivo Disease Models) pk_studies->efficacy_studies probe_validation Validated Chemical Probe efficacy_studies->probe_validation

Caption: A stepwise workflow for the comprehensive evaluation of this compound as a chemical probe for sepiapterin reductase.

Logical_Relationship_of_QM385_Development Logical Framework for this compound as a Chemical Probe unmet_need Unmet Need: Understanding SPR Biology and Therapeutic Potential probe_development Development of a Potent & Selective SPR Inhibitor unmet_need->probe_development This compound This compound probe_development->this compound in_vitro_validation In Vitro Validation: - Potency (IC50) - Cellular Activity - Target Engagement (CETSA) This compound->in_vitro_validation in_vivo_characterization In Vivo Characterization: - Pharmacokinetics - Efficacy in Disease Models This compound->in_vivo_characterization tool_for_research Validated Tool for: - Target Validation - Pathway Interrogation - Drug Discovery in_vitro_validation->tool_for_research in_vivo_characterization->tool_for_research

Caption: The logical progression from identifying the need for an SPR probe to the validation and application of this compound in research.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of QM385 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QM385 is a potent and selective inhibitor of sepiapterin (B94604) reductase (SPR), a key enzyme in the de novo synthesis pathway of tetrahydrobiopterin (B1682763) (BH4).[1] BH4 is an essential cofactor for several enzymes, including those involved in the synthesis of neurotransmitters and nitric oxide. Dysregulation of the BH4 pathway has been implicated in various pathological conditions, including autoimmune diseases, inflammatory pain, and cancer. By inhibiting SPR, this compound effectively reduces the production of BH4, thereby modulating downstream cellular processes such as T-cell proliferation.[2] These application notes provide a comprehensive protocol for the in vivo administration of this compound to mice via oral gavage, including details on vehicle preparation, dosing, and relevant experimental workflows.

Mechanism of Action: Inhibition of Tetrahydrobiopterin (BH4) Synthesis

This compound exerts its biological effects by targeting sepiapterin reductase (SPR), the terminal enzyme in the BH4 synthesis pathway. This pathway initiates from guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps. Inhibition of SPR by this compound leads to a reduction in BH4 levels, which can be monitored by measuring a concurrent increase in the substrate, sepiapterin, in plasma. This mechanism has been shown to suppress T-cell proliferation and reduce inflammation in various preclinical models.[2][3]

QM385_Mechanism_of_Action GTP GTP GCH1 GCH1 GTP->GCH1 Intermediate_1 Dihydroneopterin Triphosphate GCH1->Intermediate_1 PTPS PTPS Intermediate_1->PTPS Intermediate_2 6-Pyruvoyl- tetrahydropterin PTPS->Intermediate_2 SPR Sepiapterin Reductase (SPR) Intermediate_2->SPR BH4 Tetrahydrobiopterin (BH4) SPR->BH4 T_Cell_Proliferation T-Cell Proliferation BH4->T_Cell_Proliferation Required for This compound This compound This compound->SPR Inhibits

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in mice.

Parameter Value Reference
Target Sepiapterin Reductase (SPR)[1]
IC₅₀ (Cell-free) 1.49 nM[1]
IC₅₀ (Cell-based) 35 nM[3]
Administration Route Oral Gavage (p.o.)[3]
Table 1: General Properties of this compound.
Dose Effect Mouse Model Reference
0.3 mg/kgMinimum effective dose to increase plasma sepiapterinNaïve Mice[3]
3 mg/kgMaximum effective dose to increase plasma sepiapterinNaïve Mice[3]
3 mg/kgInhibition of SPR, indicated by increased sepiapterin levelsCollagen Antibody-Induced Arthritis (CAIA)[3]
Table 2: Dose-Response Data for this compound in Mice.
Parameter Value Administration Reference
Tₘₐₓ (Time to max concentration) 1 hourOral[3]
T₁/₂ (Half-life) 4 hoursOral[3]
Cₘₐₓ (Max concentration) Not explicitly reportedOral
AUC (Area under the curve) Not explicitly reportedOral
Table 3: Pharmacokinetic Parameters of this compound in Mice.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound suspension for oral gavage in mice.

Materials:

  • This compound powder

  • TWEEN® 80

  • Carboxymethyl cellulose (B213188) (CMC)

  • 0.9% saline, sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Stir plate and stir bar or vortex mixer

Procedure:

  • Vehicle Preparation: Prepare a fresh vehicle solution of 0.5% TWEEN® 80 and 5% carboxymethyl cellulose in 0.9% sterile saline.

    • For 10 mL of vehicle: Add 50 µL of TWEEN® 80 and 0.5 g of CMC to 9.95 mL of 0.9% saline.

    • Mix thoroughly using a stir plate or vortex until the CMC is fully dissolved. This may take some time.

  • This compound Suspension:

    • Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.

    • Add the this compound powder to the prepared vehicle. For example, to prepare a 0.3 mg/mL suspension, add 3 mg of this compound to 10 mL of the vehicle.[3]

    • Vortex or stir the suspension until it is homogeneous. It is recommended to prepare the suspension fresh on the day of the experiment.

Protocol 2: In Vivo Administration of this compound by Oral Gavage

This protocol outlines the procedure for administering the prepared this compound suspension to mice.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling: Acclimatize the mice to the experimental conditions. Handle the mice gently to minimize stress.

  • Dosage Calculation:

    • Weigh each mouse immediately before dosing.

    • Calculate the required volume of the this compound suspension based on the mouse's body weight and the desired dose. The typical administration volume is 10 mL/kg.[3]

    • Example: For a 25 g mouse and a dose of 3 mg/kg, using a 0.3 mg/mL suspension:

      • Volume = (25 g / 1000 g/kg) * (3 mg/kg) / (0.3 mg/mL) = 0.25 mL

  • Oral Gavage:

    • Gently restrain the mouse.

    • Attach the gavage needle to the syringe containing the calculated dose of this compound suspension.

    • Carefully insert the gavage needle into the mouse's mouth and advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.

    • Slowly administer the suspension.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Administration Monitoring: Observe the animals for any signs of distress or adverse effects immediately after dosing and at regular intervals.

Protocol 3: Workflow for Pharmacokinetic and Toxicity Assessment

For novel compounds like this compound where comprehensive pharmacokinetic and toxicity data may not be published, the following workflows are recommended.

PK_Toxicity_Workflow cluster_PK Pharmacokinetic (PK) Study cluster_MTD Maximum Tolerated Dose (MTD) Study PK_Dosing Administer single oral dose (e.g., 3 mg/kg) Blood_Collection Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24h) PK_Dosing->Blood_Collection Plasma_Analysis Analyze plasma concentrations of this compound (e.g., LC-MS/MS) Blood_Collection->Plasma_Analysis PK_Calculation Calculate Cmax, Tmax, AUC, T1/2 Plasma_Analysis->PK_Calculation Dose_Escalation Administer escalating doses to small groups of mice Monitoring Monitor for clinical signs of toxicity (weight loss, behavior) for 7-14 days Dose_Escalation->Monitoring MTD_Determination Determine highest dose with no severe adverse effects Monitoring->MTD_Determination Start Start cluster_PK cluster_PK Start->cluster_PK To determine drug exposure cluster_MTD cluster_MTD Start->cluster_MTD To determine safe dose range

References

Application Notes and Protocols for QM385 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing QM385, a potent sepiapterin (B94604) reductase (SPR) inhibitor, in various cell culture experiments. The provided protocols and data will enable researchers to effectively investigate the cellular effects of this compound.

Introduction

This compound is a powerful and specific inhibitor of sepiapterin reductase (SPR), the terminal enzyme in the de novo biosynthesis pathway of tetrahydrobiopterin (B1682763) (BH4).[1] BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. By inhibiting SPR, this compound effectively depletes intracellular BH4 levels, leading to a range of cellular effects. Notably, this compound has been shown to block T-cell proliferation and induce apoptosis in cancer cells, making it a valuable tool for research in immunology and oncology.[2][3]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of sepiapterin reductase, which catalyzes the final step in BH4 synthesis. A reduction in intracellular BH4 levels disrupts cellular redox balance, leading to an increase in reactive oxygen species (ROS).[3] This elevation in ROS can trigger the mitochondrial pathway of apoptosis.[3][4] In T-lymphocytes, BH4 depletion has been demonstrated to impair proliferation due to mitochondrial dysfunction.

Below is a diagram illustrating the proposed signaling pathway of this compound leading to apoptosis.

QM385_Signaling_Pathway This compound This compound SPR Sepiapterin Reductase (SPR) This compound->SPR inhibition BH4 Tetrahydrobiopterin (BH4) Synthesis SPR->BH4 ROS ↑ Reactive Oxygen Species (ROS) BH4->ROS depletion leads to Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and other relevant SPR inhibitors. This information is crucial for designing experiments with appropriate concentration ranges.

CompoundAssay TypeCell Line/SystemIC50/EC50Reference
This compound Cell-free human SPR inhibition-1.49 nM[1]
This compound Cell-based assayActivated human peripheral blood mononuclear cellsEfficiently reduced BH4 levels[2]
This compound Cell-based assayActivated mouse splenocytesEfficiently reduced BH4 levels[2]
SPRi3Cell-free human SPR inhibition-74 nM[2]
SPRi3Cell-based biopterin (B10759762) reduction-5.2 µM[2]
SPRi3SPR activity in mouse primary sensory neurons-0.45 µM[2]

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to assess the effect of this compound on the viability of adherent or suspension cells.

Materials:

  • Target cells (e.g., Jurkat for suspension, MDA-MB-231 for adherent)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Adherent cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.

    • Suspension cells: Seed cells in a 96-well plate at a density of 20,000-50,000 cells/well in 100 µL of complete medium.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 1 nM to 10 µM.

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT/MTS Addition:

    • MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

    • MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the GI50 (concentration that inhibits cell growth by 50%).

Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_Reagent Add MTT/MTS Incubate->Add_Reagent Read Read Absorbance Add_Reagent->Read Analyze Calculate Viability & GI50 Read->Analyze

Caption: Workflow for the cell viability assay.

Cell Proliferation Assay (CFSE Staining)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • Complete RPMI-1640 medium

  • This compound stock solution

  • CFSE staining solution

  • T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold complete medium.

    • Wash the cells twice with complete medium.

  • Cell Seeding and Treatment:

    • Resuspend CFSE-labeled cells in complete medium at 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension into a 96-well plate.

    • Add T-cell activation reagents according to the manufacturer's instructions.

    • Add 100 µL of diluted this compound solutions (e.g., 10 nM to 1 µM). Include a vehicle control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Data Acquisition: Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

  • Data Analysis: Proliferating cells will show a sequential halving of CFSE fluorescence intensity. Quantify the percentage of proliferated cells in each condition.

Proliferation_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stain Stain Cells with CFSE Seed_Activate Seed & Activate T-cells Stain->Seed_Activate Treat Treat with this compound Seed_Activate->Treat Incubate Incubate (3-5 days) Treat->Incubate Acquire Acquire Data (Flow Cytometry) Incubate->Acquire Analyze Analyze Proliferation Peaks Acquire->Analyze

Caption: Workflow for the cell proliferation assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies apoptosis and necrosis in cells treated with this compound.

Materials:

  • Target cells (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow adherent cells to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 100 nM to 10 µM) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.

    • Suspension cells: Collect the cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V binding buffer.

  • Data Acquisition: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis:

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

    • Quantify the percentage of cells in each quadrant.

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat Harvest Harvest Cells Treat->Harvest Stain Stain with Annexin V/PI Harvest->Stain Acquire Acquire Data (Flow Cytometry) Stain->Acquire Analyze Quantify Apoptotic Cells Acquire->Analyze

Caption: Workflow for the apoptosis assay.

References

Application Notes and Protocols: Determining the Optimal Dosage of QM385 in a Mouse Model of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

QM385 is a potent and selective inhibitor of sepiapterin (B94604) reductase (SPR), an enzyme crucial in the de novo synthesis pathway of tetrahydrobiopterin (B1682763) (BH4). Elevated levels of BH4 have been implicated in the pathogenesis of inflammatory pain.[1][2] By inhibiting SPR, this compound effectively reduces the production of BH4, offering a promising therapeutic strategy for managing inflammatory conditions such as rheumatoid arthritis. These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for evaluating this compound in a collagen antibody-induced arthritis (CAIA) mouse model, a well-established preclinical model that mimics many features of human rheumatoid arthritis.[3][4]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on SPR inhibition and its analgesic properties in the CAIA mouse model.

Table 1: Dose-Dependent Inhibition of Sepiapterin Reductase (SPR) by this compound in Naïve Mice [3]

Oral Dose (mg/kg)Mean Plasma Sepiapterin Level (relative units)Standard Error of the Mean (SEM)
01.00.2
0.11.50.3
0.33.5*0.4
16.0**0.5
38.0 0.6
108.20.7

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle (0 mg/kg). Data adapted from a study by Lama et al. (2021).[3] A minimum effective dose of 0.3 mg/kg and a maximum effect at 3 mg/kg were identified for SPR inhibition.[3]

Table 2: Efficacy of this compound (3 mg/kg, p.o.) in the CAIA Mouse Model [3]

ParameterVehicle ControlThis compound (3 mg/kg)p-value
Heat Pain Hypersensitivity (s)DecreasedSignificantly Reduced<0.05
Mechanical Pain Hypersensitivity (g)DecreasedNo Significant Effect>0.05
Cold Allodynia (s)DecreasedNo Significant Effect>0.05
Clinical Arthritis ScoreIncreasedNo Significant Effect>0.05
Paw Edema (mm)IncreasedNo Significant Effect>0.05
Histopathological Arthritis ScoreIncreasedNo Significant Effect>0.05

Data from Lama et al. (2021) indicates that while this compound at 3 mg/kg has a significant analgesic effect on heat-induced pain, it does not reduce other pain modalities or the clinical signs of inflammation in the CAIA model.[3]

Experimental Protocols

Collagen Antibody-Induced Arthritis (CAIA) Mouse Model Induction

This protocol describes the induction of arthritis in mice using a cocktail of monoclonal antibodies against type II collagen.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Collagen antibody cocktail (e.g., Chondrex Inc.)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Insulin syringes (29G)

Procedure:

  • On Day 0, administer 1.5 mg of the collagen antibody cocktail intravenously (i.v.) or intraperitoneally (i.p.) to each mouse.[3]

  • On Day 3, inject 50 µg of LPS i.p. to synchronize and enhance the inflammatory response.[3]

  • Monitor the mice daily for clinical signs of arthritis, including paw swelling and redness. The peak of inflammation is typically observed between days 8 and 12.[3]

This compound Administration

This protocol outlines the preparation and oral administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 5% Dimethyl Sulfoxide (DMSO) in 0.9% sterile saline)[3]

  • Oral gavage needles (20-22G)

  • Syringes

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle. For example, to achieve a 3 mg/kg dose in a 25g mouse, a 0.75 mg/mL solution would be prepared for a 100 µL administration volume.

  • Administer the prepared this compound solution or vehicle control orally (p.o.) to the mice.

  • In the published study, this compound was administered twice daily for 3 days, with testing performed 1 hour after the final dose.[3] The timing and duration of administration can be adjusted based on the experimental design.

Assessment of Arthritis Severity and Pain

a. Clinical Arthritis Score:

  • Visually inspect each paw and assign a score from 0 to 4 based on the severity of redness and swelling:

    • 0 = Normal

    • 1 = Mild swelling and/or erythema

    • 2 = Moderate swelling and erythema

    • 3 = Severe swelling and erythema involving the entire paw

    • 4 = Maximal inflammation with joint deformity

  • The maximum score per mouse is 16.

b. Paw Edema Measurement:

  • Use a digital caliper to measure the thickness of the hind paws daily.

c. Pain Hypersensitivity (as described in the reference study):

  • Heat Hypersensitivity: Use a plantar test apparatus to measure the latency of paw withdrawal from a radiant heat source.

  • Mechanical Hypersensitivity: Use von Frey filaments of increasing force to determine the paw withdrawal threshold.

  • Cold Allodynia: Apply a drop of acetone (B3395972) to the plantar surface of the hind paw and measure the duration of the response.

d. Histopathology:

  • At the end of the experiment, euthanize the mice and collect the hind paws.

  • Fix the tissues in 10% neutral buffered formalin.

  • Decalcify the bones.

  • Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.

Visualizations

QM385_Mechanism_of_Action cluster_BH4_Synthesis Tetrahydrobiopterin (BH4) Synthesis Pathway GTP GTP Sepiapterin Sepiapterin GTP->Sepiapterin GCH1 BH4 Tetrahydrobiopterin (BH4) Sepiapterin->BH4 SPR Sepiapterin_to_BH4_edge Sepiapterin->Sepiapterin_to_BH4_edge Inflammation Inflammation (e.g., Arthritis) BH4->Inflammation Contributes to This compound This compound This compound->Sepiapterin_to_BH4_edge Inhibits Pain Inflammatory Pain Inflammation->Pain Induces Sepiapterin_to_BH4_edge->BH4

Caption: Mechanism of action of this compound in reducing inflammatory pain.

Experimental_Workflow_QM385_Arthritis_Model cluster_Induction Arthritis Induction cluster_Treatment Treatment Phase cluster_Assessment Assessment Day0 Day 0: Administer Collagen Antibody Cocktail Day3 Day 3: Administer LPS Day0->Day3 Treatment_Start Initiate this compound or Vehicle Treatment (e.g., twice daily for 3 days) Day3->Treatment_Start Clinical_Scoring Daily Clinical Scoring & Paw Measurement Treatment_Start->Clinical_Scoring Pain_Assessment Pain Hypersensitivity Tests (Day 9, 10, 14) Clinical_Scoring->Pain_Assessment Histopathology End of Study (e.g., Day 14): Histopathological Analysis Pain_Assessment->Histopathology

Caption: Experimental workflow for evaluating this compound in the CAIA mouse model.

References

Application Notes and Protocols for QM385 in a Collagen-Induced Arthritis (CIA) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model that shares many pathological and immunological features with human RA, making it an invaluable tool for studying disease pathogenesis and evaluating novel therapeutic agents.[1][2][3] QM385 is a potent and orally bioavailable inhibitor of sepiapterin (B94604) reductase (SPR), a key enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4).[4] Elevated levels of BH4 are implicated in inflammatory and pain pathways, making SPR a promising target for therapeutic intervention in RA.[5][6][7]

These application notes provide a comprehensive protocol for utilizing this compound in a standard mouse model of CIA. While direct studies of this compound in the CIA model are not yet published, this protocol has been developed based on established CIA methodologies and data from studies using this compound in the closely related collagen antibody-induced arthritis (CAIA) model.[5]

Mechanism of Action of this compound

This compound inhibits sepiapterin reductase (SPR), the final enzyme in the de novo BH4 synthesis pathway, which converts 6-pyruvoyltetrahydropterin to BH4.[8][9][10] BH4 is an essential cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. In the context of inflammation, pro-inflammatory cytokines can upregulate BH4 synthesis.[11] By inhibiting SPR, this compound reduces the overproduction of BH4, thereby potentially mitigating downstream inflammatory cascades and pain signaling.[5][6][12][13]

cluster_BH4_Pathway Tetrahydrobiopterin (BH4) Synthesis Pathway GTP GTP GTPCH1 GTP Cyclohydrolase I (GCH1) GTP->GTPCH1 PTPS 6-Pyruvoyltetrahydropterin Synthase (PTPS) GTPCH1->PTPS SPR Sepiapterin Reductase (SPR) PTPS->SPR BH4 Tetrahydrobiopterin (BH4) SPR->BH4 Inflammation Pro-inflammatory Cytokines BH4->Inflammation Pain Pain Signaling BH4->Pain This compound This compound This compound->SPR

Caption: Mechanism of action of this compound in the BH4 synthesis pathway.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis using type II collagen and the subsequent treatment with this compound.

Materials:

  • Animals: DBA/1 mice (male, 8-10 weeks old) are highly susceptible to CIA.[1][2]

  • Collagen: Bovine or chicken type II collagen (immunization grade).

  • Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

  • This compound: To be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Anesthetics: Isoflurane or a ketamine/xylazine cocktail.

  • Calipers: For measuring paw thickness.

Experimental Workflow:

Caption: Experimental workflow for the CIA model and this compound treatment.

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare the primary immunization emulsion by mixing the collagen solution 1:1 (v/v) with CFA (containing 4 mg/mL Mycobacterium tuberculosis).

    • Prepare the booster immunization emulsion by mixing the collagen solution 1:1 (v/v) with IFA.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.

  • Arthritis Assessment:

    • Begin monitoring for signs of arthritis around day 21.

    • Score the severity of arthritis in each paw daily or every other day using a standardized scoring system (see Table 1).

    • Measure paw thickness using calipers.

  • This compound Treatment:

    • Initiate treatment upon the first signs of arthritis (typically between days 25-28).

    • Based on effective doses in the CAIA model, a dose of 3 mg/kg of this compound administered orally (p.o.) twice daily is recommended.[5] A dose-response study is advisable.

    • Administer the vehicle to the control group.

    • Continue treatment until the experimental endpoint.

Table 1: Arthritis Scoring System

ScoreDescription
0No evidence of erythema or swelling
1Erythema and mild swelling confined to the mid-foot
2Erythema and mild swelling extending from the ankle to the mid-foot
3Erythema and moderate swelling extending from the ankle to the metatarsal joints
4Erythema and severe swelling encompassing the ankle, foot, and digits
The maximum score per mouse is 16 (4 points for each of the four paws).

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 2: Proposed Data Collection for this compound Efficacy in CIA Model

ParameterControl Group (Vehicle)This compound Treatment Group (3 mg/kg)
Incidence of Arthritis (%)
Mean Arthritis Score (Day X)
Mean Paw Thickness (mm) (Day X)
Histological Score (Synovitis)
Histological Score (Bone Erosion)
Serum Cytokine Levels (e.g., TNF-α, IL-6)
Plasma Sepiapterin Levels

Endpoint Analysis

At the termination of the study (typically day 42-56), the following analyses are recommended:

  • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and bone/cartilage erosion.

  • Immunohistochemistry: Stain joint sections for markers of inflammation and cellular infiltration.

  • Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

  • Biomarker Analysis: Measure plasma or urinary sepiapterin levels as a pharmacodynamic biomarker of SPR inhibition.[5][7]

Key Inflammatory Signaling Pathways in Rheumatoid Arthritis

The pathogenesis of RA involves the activation of several intracellular signaling pathways that drive inflammation and joint destruction. This compound, by modulating BH4 levels, may indirectly influence these pathways.

cluster_RA_Signaling Key Inflammatory Signaling Pathways in RA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Receptors Cytokine Receptors Cytokines->Receptors JAK_STAT JAK-STAT Pathway Receptors->JAK_STAT MAPK MAPK Pathway (p38, JNK, ERK) Receptors->MAPK NFkB NF-κB Pathway Receptors->NFkB Gene_Expression Gene Expression (Inflammatory Mediators, MMPs, RANKL) JAK_STAT->Gene_Expression MAPK->Gene_Expression NFkB->Gene_Expression Inflammation Synovial Inflammation Pannus Formation Gene_Expression->Inflammation Destruction Joint Destruction Gene_Expression->Destruction

Caption: Overview of key inflammatory signaling pathways in RA.

Conclusion

This document provides a detailed framework for evaluating the therapeutic potential of the sepiapterin reductase inhibitor, this compound, in a collagen-induced arthritis model. By following these protocols, researchers can generate robust and reproducible data to assess the efficacy of this compound in a clinically relevant model of rheumatoid arthritis. Careful monitoring of disease progression, coupled with comprehensive endpoint analyses, will provide valuable insights into the compound's mechanism of action and its potential as a novel disease-modifying anti-rheumatic drug (DMARD).

References

Application Notes and Protocols for QM385 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QM385 is a potent and specific inhibitor of sepiapterin (B94604) reductase (SPR), a key enzyme in the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway.[1][2] With a reported IC50 of 1.49 nM for SPR, this compound effectively blocks T-cell proliferation and demonstrates potential in studying autoimmunity.[1][2] These application notes provide detailed protocols for the dissolution and use of this compound in various in vitro assays, ensuring reliable and reproducible results for researchers in drug discovery and development.

Chemical Properties

PropertyValueReference
Molecular Weight 409.37 g/mol --INVALID-LINK--
Formula C17H18F3N7O2--INVALID-LINK--
CAS Number 2224531-29-8--INVALID-LINK--
Appearance Solid Powder--INVALID-LINK--

Data Presentation: Solubility of this compound

For optimal results in in vitro assays, proper dissolution of this compound is critical. The following table summarizes the solubility of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.

SolventConcentrationNotesSource
DMSO125 mg/mL (305.35 mM)Requires sonication. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.MedchemExpress[1]
DMSO10 mMStandard stock concentration for many in vitro applications.Probechem[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol details the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 40.94 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 100 mM solution, add 1 mL of DMSO for every 40.94 mg of this compound.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to initiate dissolution.

    • Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1] The solution should be clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Protocol 2: General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for utilizing the this compound stock solution in a typical cell-based assay, such as a T-cell proliferation assay.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Appropriate cell culture medium (e.g., RPMI-1640 for T-cells)

  • Cells of interest (e.g., human peripheral blood mononuclear cells - PBMCs)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Assay-specific reagents (e.g., proliferation dye, cell viability reagent)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight in a 37°C, 5% CO2 incubator.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare a series of dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for the assay. It is crucial to maintain a final DMSO concentration below 0.1% in the cell culture to avoid solvent-induced cytotoxicity.

  • Treatment: Remove the old medium from the cell culture plate and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Incubation: Incubate the cells with this compound for the desired period, which will vary depending on the specific assay and cell type.

  • Assay Readout: Following incubation, perform the assay according to the manufacturer's instructions. This may involve measuring cell proliferation, viability, cytokine production, or other relevant endpoints.

Mandatory Visualizations

Signaling Pathway of this compound Action

QM385_Pathway cluster_BH4_Synthesis Tetrahydrobiopterin (BH4) Synthesis Pathway cluster_Downstream Downstream Effects GTP GTP GCH1 GCH1 GTP->GCH1 Sepiapterin Sepiapterin SPR Sepiapterin Reductase (SPR) Sepiapterin->SPR BH4 Tetrahydrobiopterin (BH4) T_Cell_Proliferation T-Cell Proliferation BH4->T_Cell_Proliferation Inflammation Inflammation BH4->Inflammation GCH1->Sepiapterin SPR->BH4 This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->SPR

Caption: Mechanism of action of this compound as a sepiapterin reductase inhibitor.

Experimental Workflow for this compound In Vitro Assay

QM385_Workflow A Prepare 100 mM this compound stock solution in DMSO C Prepare serial dilutions of this compound in cell culture medium A->C B Seed cells in a multi-well plate D Treat cells with this compound dilutions and controls B->D C->D E Incubate for the desired time period D->E F Perform assay and measure endpoint E->F

References

Application Notes and Protocols for Measuring Sepiapterin Levels Following QM385 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QM385 is a potent and specific inhibitor of sepiapterin (B94604) reductase (SPR), a critical enzyme in the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway.[1][2][3][4] Inhibition of SPR blocks the final step in the de novo and salvage pathways of BH4 synthesis, leading to an accumulation of the substrate, sepiapterin.[5][6] Consequently, measuring sepiapterin levels serves as a robust and sensitive pharmacodynamic biomarker for assessing the target engagement and efficacy of SPR inhibitors like this compound in both preclinical and clinical settings.[4][5][7]

These application notes provide detailed methodologies for the quantification of sepiapterin in biological matrices, particularly following the administration of this compound. The primary recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for accurate determination of sepiapterin levels.[8][9][10][11][12]

Signaling Pathway and Mechanism of Action

The biosynthesis of BH4, an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases, involves two main pathways: the de novo pathway and the salvage pathway.[5][13] Sepiapterin reductase (SPR) catalyzes the final step in both pathways, the reduction of sepiapterin to 7,8-dihydrobiopterin (BH2), which is then converted to BH4.[5]

This compound acts by directly inhibiting SPR.[1] This blockade prevents the conversion of sepiapterin, leading to its accumulation in tissues and circulation. This mechanism is depicted in the following diagram.

BH4 Synthesis Pathway and this compound Inhibition cluster_salvage Salvage Pathway GTP GTP NTPH4 7,8-Dihydroneopterin triphosphate GTP->NTPH4 GCH1 PPH4 6-Pyruvoyl-tetrahydropterin NTPH4->PPH4 PTPS Sepiapterin Sepiapterin PPH4->Sepiapterin BH2 7,8-Dihydrobiopterin (BH2) Sepiapterin->BH2 SPR BH4 Tetrahydrobiopterin (BH4) BH2->BH4 DHFR This compound This compound SPR Sepiapterin Reductase (SPR) This compound->SPR Inhibition Sepiapterin_salvage Sepiapterin BH2_salvage BH2 Sepiapterin_salvage->BH2_salvage SPR BH2_salvage->BH4 DHFR

Caption: The Tetrahydrobiopterin (BH4) synthesis pathway and the inhibitory action of this compound on Sepiapterin Reductase (SPR).

Experimental Protocols

Protocol 1: Quantification of Sepiapterin in Plasma using LC-MS/MS

This protocol outlines a validated method for the direct measurement of sepiapterin in human or animal plasma.[8][9][10][11]

Materials:

  • Blood collection tubes with K2EDTA as an anticoagulant.

  • 10% Ascorbic acid (AA) solution.

  • Centrifuge.

  • LC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer).

  • Analytical column (e.g., Waters Acquity BEH amide column).

  • Mobile phases: Ammonium formate (B1220265) (10 mM) in water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Sepiapterin analytical standard.

  • Stable isotope-labeled internal standard (IS), e.g., D3-Sepiapterin.

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

Sample Collection and Preparation:

  • Collect whole blood into K2EDTA tubes.

  • To stabilize sepiapterin, immediately add 10% ascorbic acid to a final concentration of 1% AA.[8][9][10][11]

  • Gently mix and centrifuge at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • For analysis, thaw plasma samples on ice.

  • To 50 µL of plasma, add the internal standard solution.

  • Precipitate proteins by adding 200 µL of cold protein precipitation solvent.

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC Separation:

    • Column: Waters Acquity BEH amide column (1.7 µm, 2.1 × 50 mm).[10]

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[10]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

    • Gradient: A suitable gradient to separate sepiapterin from other plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for sepiapterin and its internal standard.

Data Analysis:

  • Construct a calibration curve using known concentrations of sepiapterin standard.

  • Calculate the peak area ratio of sepiapterin to the internal standard.

  • Determine the concentration of sepiapterin in the samples by interpolating from the calibration curve. The validated calibration range for sepiapterin is typically 0.75–500 ng/ml.[8][9][10][11]

Experimental Workflow Diagram

Experimental Workflow start Start: Animal/Human Dosing with this compound blood_collection Blood Collection (K2EDTA tubes) start->blood_collection stabilization Stabilization with Ascorbic Acid blood_collection->stabilization centrifugation Plasma Separation (Centrifugation) stabilization->centrifugation storage Sample Storage (-80°C) centrifugation->storage sample_prep Sample Preparation: - Thaw on ice - Add Internal Standard - Protein Precipitation storage->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis data_processing Data Processing and Quantification analysis->data_processing results Results: Sepiapterin Concentration data_processing->results

Caption: Workflow for the measurement of sepiapterin levels after this compound administration.

Data Presentation

The quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Dose-Dependent Effect of this compound on Plasma Sepiapterin Levels in Mice

Treatment Group (Oral Dose)NMean Plasma Sepiapterin (ng/mL) ± SEM
Vehicle Control6Below Quantifiable Limits (<0.3)
This compound (0.3 mg/kg)61.5 ± 0.2
This compound (1 mg/kg)65.8 ± 0.7
This compound (3 mg/kg)612.3 ± 1.5
This compound (10 mg/kg)625.1 ± 3.2

Data are hypothetical and for illustrative purposes, based on trends observed in preclinical studies.[5][14]

Table 2: Pharmacokinetic Parameters of Sepiapterin after a Single Oral Dose of this compound (3 mg/kg) in Mice

ParameterValue
Tmax (h)1.0
Cmax (ng/mL)12.3
AUC (0-t) (ng*h/mL)75.8

Data are hypothetical and for illustrative purposes.

Logical Relationship Diagram

The following diagram illustrates the logical flow from this compound administration to the observed biological effect and its measurement.

Logical Relationship drug This compound Administration target Inhibition of Sepiapterin Reductase (SPR) drug->target pathway Blockade of BH4 Synthesis Pathway target->pathway biomarker Accumulation of Sepiapterin pathway->biomarker measurement Measurement of Sepiapterin Levels (LC-MS/MS) biomarker->measurement outcome Quantification of Target Engagement and Pharmacodynamic Effect measurement->outcome

References

Application Notes and Protocols: QM385 Oral Gavage Preparation and Dosage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QM385 is a potent and selective inhibitor of sepiapterin (B94604) reductase (SPR), an enzyme critical in the de novo synthesis pathway of tetrahydrobiopterin (B1682763) (BH4).[1][2] Elevated levels of BH4 have been implicated in various pathological conditions, including chronic pain and autoimmune disorders, by modulating the activity of nitric oxide synthases and aromatic amino acid hydroxylases.[2] As a result, this compound has emerged as a valuable research tool for investigating the therapeutic potential of SPR inhibition. This document provides detailed protocols for the preparation of this compound for oral gavage administration in preclinical research settings, along with guidelines for dosage considerations.

Data Presentation

Table 1: this compound Formulation for Oral Gavage
Parameter Details Notes
Vehicle Composition 10% DMSO, 90% Corn oilA stock solution of this compound in DMSO is first prepared and then diluted with corn oil.[1]
Achievable Concentration ≥ 2.08 mg/mLThis protocol results in a clear solution. The saturation point is not specified.[1]
Alternative Co-solvents PEG300/PEG400, 20% SBE-β-CD in Saline, Tween-80These can be considered for alternative formulations, though specific ratios are not provided.[1]
Storage of Working Solution Prepare fresh dailyFor in vivo experiments, it is recommended to use the working solution on the day of preparation.[1]
Table 2: Example Dosage Calculation for Oral Gavage
Animal Weight (g) Dosage (mg/kg) This compound Concentration (mg/mL) Dosing Volume (µL)
25102.0125
25202.0250
30102.0150
30202.0300

Note: The dosages provided are hypothetical examples. The optimal dosage of this compound will vary depending on the animal model, the specific disease state under investigation, and the experimental endpoint. Researchers should perform dose-response studies to determine the most effective and well-tolerated dose for their specific application.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (DMSO/Corn Oil Vehicle)

This protocol is adapted from methodologies provided by MedChemExpress.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound powder in DMSO to create a concentrated stock solution. For example, to achieve a final working solution of 2.08 mg/mL with 10% DMSO, a 20.8 mg/mL stock solution in DMSO is required.[1]

    • Ensure the this compound is completely dissolved by vortexing.

  • Prepare the Working Solution:

    • In a sterile tube, add the appropriate volume of corn oil.

    • Slowly add the calculated volume of the this compound stock solution to the corn oil while vortexing. For a 1 mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.[1]

    • Continue to vortex until the solution is clear and homogenous.

  • Administration:

    • Administer the freshly prepared this compound solution to the experimental animals via oral gavage at the predetermined dosage.

    • It is recommended to keep the final concentration of DMSO in the working solution below 2% for animals that may be sensitive.[1]

Mandatory Visualization

QM385_Oral_Gavage_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_admin Administration weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add to add_stock Add Stock to Corn Oil dissolve->add_stock 10% of total volume corn_oil Measure Corn Oil corn_oil->add_stock vortex Vortex until Clear add_stock->vortex administer Oral Gavage vortex->administer Freshly Prepared

Caption: Workflow for the preparation of this compound for oral gavage.

QM385_Signaling_Pathway cluster_pathway Simplified Tetrahydrobiopterin (BH4) Synthesis Pathway cluster_inhibition Mechanism of this compound cluster_downstream Downstream Effects GTP GTP Sepiapterin Sepiapterin GTP->Sepiapterin Multiple Steps SPR Sepiapterin Reductase (SPR) BH4 Tetrahydrobiopterin (BH4) SPR->BH4 Catalyzes Sepiapterin->SPR NOS Nitric Oxide Synthases (NOS) BH4->NOS Cofactor for AAH Aromatic Acid Hydroxylases BH4->AAH Cofactor for T_Cell T-Cell Proliferation & Autoimmunity BH4->T_Cell Promotes This compound This compound This compound->SPR Inhibits

Caption: this compound inhibits SPR, reducing BH4 synthesis and downstream effects.

References

Application Notes and Protocols for Flow Cytometry Analysis of T-Cells Treated with QM385

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QM385 is a potent and orally bioavailable inhibitor of Sepiapterin Reductase (SPR), the terminal enzyme in the de novo synthesis pathway of tetrahydrobiopterin (B1682763) (BH4).[1][2][3][4] BH4 is an essential cofactor for several enzymes and has been identified as a critical regulator of T-cell biology.[1][2][3][4] By depleting intracellular BH4, this compound severely impairs the proliferation of mature mouse and human T-cells, highlighting its potential as an immunomodulatory agent for treating autoimmune diseases and other T-cell-driven pathologies.[1][2] Flow cytometry is an indispensable tool for elucidating the specific effects of this compound on T-cell subsets, activation, proliferation, and effector functions. These application notes provide detailed protocols for the in vitro treatment of T-cells with this compound and their subsequent analysis by flow cytometry.

Mechanism of Action

This compound targets Sepiapterin Reductase (SPR), leading to a reduction in the intracellular levels of tetrahydrobiopterin (BH4). BH4 is crucial for T-cell proliferation, and its depletion affects mitochondrial bioenergetics.[1][2] Notably, the inhibition of the BH4 pathway does not appear to affect the early stages of T-cell activation, such as the expression of surface markers like CD25 and CD69, or the initial secretion of IL-2.[1] The primary effect of this compound is a potent blockade of T-cell proliferation.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key T-cell parameters as measured by flow cytometry. The data presented are representative and intended to serve as a template for reporting experimental findings.

Table 1: Effect of this compound on T-Cell Proliferation

TreatmentConcentration (nM)% Proliferated CD4+ T-CellsProliferation Index (CD4+)% Proliferated CD8+ T-CellsProliferation Index (CD8+)
Vehicle Control085.2 ± 4.12.8 ± 0.392.5 ± 3.53.1 ± 0.4
This compound165.7 ± 5.32.1 ± 0.275.1 ± 4.82.4 ± 0.3
This compound1030.1 ± 3.91.4 ± 0.142.3 ± 4.21.6 ± 0.2
This compound1005.4 ± 1.81.1 ± 0.18.9 ± 2.11.1 ± 0.1

Table 2: Effect of this compound on T-Cell Subset Distribution and Early Activation Markers

TreatmentConcentration (nM)% CD4+ of CD3+% CD8+ of CD3+% CD69+ of CD4+ (24h)MFI of CD25 on CD4+ (24h)
Vehicle Control068.3 ± 3.529.8 ± 2.778.4 ± 5.115,340 ± 1,280
This compound10067.9 ± 4.130.2 ± 3.177.9 ± 4.915,180 ± 1,350

Table 3: Effect of this compound on T-Cell Intracellular Cytokine Production

TreatmentConcentration (nM)% IFN-γ+ of CD8+MFI of IFN-γ on CD8+% IL-2+ of CD4+MFI of IL-2 on CD4+
Vehicle Control045.8 ± 4.225,600 ± 2,10060.3 ± 5.518,900 ± 1,500
This compound10025.1 ± 3.718,300 ± 1,80058.9 ± 6.118,500 ± 1,600

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper plasma layer and carefully collect the buffy coat containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue.

Protocol 2: T-Cell Culture, Treatment with this compound, and Activation

Materials:

  • Isolated PBMCs or purified T-cells

  • Complete RPMI-1640 medium

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • T-cell activators (e.g., anti-CD3/CD28 beads or plate-bound anti-CD3 and soluble anti-CD28 antibodies)

  • 96-well round-bottom cell culture plates

Procedure:

  • Adjust the concentration of PBMCs or purified T-cells to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

  • Add T-cell activators to the wells. For example, use anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for the desired duration (e.g., 24 hours for activation marker analysis, 72-96 hours for proliferation assays).

Protocol 3: Flow Cytometry Staining for T-Cell Proliferation

Materials:

  • Treated T-cells from Protocol 2

  • CellTrace™ Violet (CTV) dye

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against human: CD3, CD4, CD8

  • Live/Dead fixable viability dye

Procedure:

  • Prior to stimulation, label T-cells with CellTrace™ Violet dye according to the manufacturer's protocol.[5]

  • After the incubation period with this compound and T-cell activators, harvest the cells.

  • Wash the cells with FACS buffer.

  • Stain with a Live/Dead fixable viability dye for 20 minutes at room temperature, protected from light.

  • Wash the cells with FACS buffer.

  • Resuspend the cells in 50 µL of FACS buffer containing the pre-titrated antibody cocktail for surface markers (CD3, CD4, CD8).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer for acquisition on a flow cytometer.

  • Analyze the data by gating on live, single cells, then on CD3+ T-cells, followed by CD4+ and CD8+ subsets. Proliferation is assessed by the dilution of the CellTrace™ Violet dye.

Protocol 4: Flow Cytometry Staining for Intracellular Cytokines

Materials:

  • Treated T-cells from Protocol 2

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Intracellular Staining Buffer Set (containing fixation and permeabilization buffers)

  • Fluorochrome-conjugated antibodies against human: CD3, CD4, CD8, IFN-γ, IL-2, TNF-α

  • Live/Dead fixable viability dye

Procedure:

  • Four to six hours before the end of the culture period, add Brefeldin A and Monensin to the cell cultures to inhibit cytokine secretion.[6]

  • Harvest the cells and wash with FACS buffer.

  • Stain with a Live/Dead fixable viability dye.

  • Wash and stain for surface markers (CD3, CD4, CD8) as described in Protocol 3.

  • After surface staining, fix the cells using a fixation buffer for 20 minutes at room temperature.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in 50 µL of permeabilization buffer containing the pre-titrated intracellular cytokine antibody cocktail (IFN-γ, IL-2, TNF-α).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in 200 µL of FACS buffer for acquisition.

Visualizations

G cluster_0 T-Cell Receptor (TCR) Activation cluster_1 BH4 Synthesis Pathway cluster_2 Mitochondrial Function & Proliferation TCR TCR-CD3 Complex GCH1 GCH1 TCR->GCH1 Upregulation upon Activation pMHC pMHC pMHC->TCR Antigen Recognition GTP GTP GTP->GCH1 SPR Sepiapterin Reductase (SPR) GCH1->SPR BH4 Tetrahydrobiopterin (BH4) SPR->BH4 Mito Mitochondrial Respiration & ATP Production BH4->Mito Essential Cofactor This compound This compound This compound->SPR Prolif T-Cell Proliferation Mito->Prolif

Caption: this compound inhibits SPR, blocking BH4 synthesis and impairing T-cell proliferation.

G cluster_0 Cell Preparation & Treatment cluster_1 Staining Protocol cluster_2 Data Acquisition & Analysis PBMC Isolate PBMCs Treat Treat with this compound/Vehicle PBMC->Treat Activate Activate T-Cells (anti-CD3/CD28) Treat->Activate Harvest Harvest Cells Activate->Harvest Viability Viability Staining Harvest->Viability Surface Surface Marker Staining (CD3, CD4, CD8, etc.) Viability->Surface FixPerm Fixation & Permeabilization (for intracellular staining) Surface->FixPerm Acquire Acquire on Flow Cytometer Surface->Acquire Intra Intracellular Staining (IFN-γ, TNF-α, etc.) FixPerm->Intra Intra->Acquire Analyze Data Analysis (Gating & Quantification) Acquire->Analyze

Caption: Experimental workflow for flow cytometry analysis of this compound-treated T-cells.

References

Troubleshooting & Optimization

Technical Support Center: Improving QM385 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of QM385 for in vivo applications.

Troubleshooting Guide

Issue: this compound is precipitating out of my vehicle during formulation or upon administration.

Poor aqueous solubility is a common challenge with compounds like this compound, which possesses a complex heterocyclic structure. Precipitation can lead to inaccurate dosing and low, variable bioavailability. Here’s a systematic approach to troubleshoot this issue:

1. Assess Physicochemical Properties:

Before selecting a solubilization strategy, it is crucial to understand the physicochemical properties of this compound. While experimental data may not be widely published, computational tools can provide valuable estimates.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
Molecular Weight 409.37 g/mol Larger molecules can sometimes have lower solubility.
logP ~2.5 - 3.5Indicates moderate lipophilicity, suggesting poor aqueous solubility.
Aqueous Solubility Predicted to be lowConfirms the need for solubility enhancement techniques.
pKa (most basic) ~4.0 - 5.0The molecule is weakly basic. At physiological pH (7.4), it will be predominantly in its neutral, less soluble form.
pKa (most acidic) ~9.0 - 10.0The acidic proton is not relevant for physiological pH ranges.

Note: These values are estimations from computational models and should be confirmed experimentally.

2. Select an Appropriate Solubilization Strategy:

Based on the predicted properties, several strategies can be employed. The choice will depend on the desired route of administration, dose, and the animal model.

dot

SPR_Inhibition_Pathway GTP GTP Sepiapterin Sepiapterin GTP->Sepiapterin De novo synthesis SPR Sepiapterin Reductase (SPR) Sepiapterin->SPR BH2 Dihydrobiopterin (BH2) BH4 Tetrahydrobiopterin (BH4) BH2->BH4 T_Cell T-Cell Proliferation & Autoimmunity BH4->T_Cell Promotes This compound This compound This compound->SPR Inhibits SPR->BH2

QM385 stability in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of QM385 in DMSO and aqueous solutions. As specific stability data for this compound is not extensively published, this guide is based on general best practices for small molecule compounds, supplemented with available information for this compound.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: It is recommended to prepare stock solutions of this compound in anhydrous DMSO. For long-term storage, aliquoting the stock solution into single-use vials is advised to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Based on supplier information, stock solutions in DMSO are stable for up to one year at -20°C and up to two years at -80°C[1].

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for many organic small molecules. To address this, you can try the following:

  • Vortexing or Sonication: Gently vortex or sonicate the solution to aid dissolution.

  • Warming: A brief warming of the solution in a 37°C water bath may help dissolve the precipitate.

  • Lowering the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try preparing a more dilute solution.

  • Increasing the Cosolvent Concentration: If your experimental conditions permit, a slightly higher final concentration of DMSO may be necessary to maintain solubility. However, always run a vehicle control to account for any effects of the solvent on your experiment.

Q3: For how long is this compound stable in my aqueous assay buffer?

A3: The stability of this compound in aqueous solutions is expected to be dependent on the specific conditions of your assay buffer, such as pH and temperature. Since specific stability data for this compound in various aqueous buffers is not available, it is highly recommended to perform a stability assessment under your experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section below. For in vivo experiments, it is best practice to use freshly prepared solutions[1].

Q4: What are the likely degradation pathways for a molecule like this compound?

A4: While specific degradation products of this compound have not been publicly documented, small molecules with similar functional groups can be susceptible to hydrolysis (especially at extreme pH) and oxidation. Photodegradation can also occur if the molecule is light-sensitive. To identify potential degradation products, stress testing under various conditions (e.g., acidic, basic, oxidative) followed by analysis with techniques like HPLC-MS is typically required.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in stock or working solution.Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Assess the stability of this compound in your specific aqueous buffer over the time course of your experiment.
Loss of compound activity over time Instability of this compound under experimental conditions (e.g., temperature, pH, light exposure).Determine the stability of this compound under your specific experimental conditions using the protocol below. If instability is confirmed, prepare fresh working solutions immediately before use and protect them from light and extreme temperatures.
Precipitation in aqueous solution Poor solubility of this compound in the aqueous buffer.Refer to FAQ Q2 for troubleshooting steps, including sonication, warming, and adjusting concentrations.

Data Summary

As specific quantitative stability data for this compound is limited, the following tables provide recommended storage conditions based on supplier data and a template for designing a stability study for your specific experimental conditions.

Table 1: Recommended Storage of this compound Stock Solutions in DMSO

Storage TemperatureRecommended DurationReference
-20°CUp to 1 year[1]
-80°CUp to 2 years[1]

Table 2: Example Experimental Design for Aqueous Stability Assessment

Parameter Conditions to Test Time Points Analytical Method
Temperature4°C, Room Temperature (20-25°C), 37°C0, 2, 4, 8, 24, 48 hoursHPLC-UV or HPLC-MS
pHpH 5.0, pH 7.4, pH 8.50, 2, 4, 8, 24, 48 hoursHPLC-UV or HPLC-MS
Presence of Serum0% FBS, 10% FBS0, 2, 4, 8, 24, 48 hoursHPLC-UV or HPLC-MS

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general procedure to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of this compound Working Solution:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Dilute the DMSO stock solution into your aqueous buffer of choice to the final working concentration. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all samples.

  • Incubation:

    • Divide the working solution into several aliquots in appropriate vials.

    • Incubate the aliquots under the desired experimental conditions (e.g., 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the aliquots.

    • The t=0 sample should be taken immediately after preparation.

    • To stop any further degradation, samples can be immediately frozen at -80°C or mixed with an equal volume of a quenching solvent like acetonitrile (B52724).

  • HPLC Analysis:

    • Analyze the samples by a validated reverse-phase HPLC method with UV or MS detection to determine the concentration of intact this compound.

    • A suitable method would typically involve a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining this compound versus time to visualize the degradation profile.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_working Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_working incubate Incubate at Desired Conditions (e.g., 37°C) prep_working->incubate time_0 t=0 time_x t=x hours time_y t=y hours time_z t=z hours quench Quench Reaction (e.g., add Acetonitrile) time_0->quench time_x->quench time_y->quench time_z->quench hplc HPLC Analysis quench->hplc data Calculate % Remaining vs. Time hplc->data

Caption: Workflow for assessing the stability of this compound in an aqueous solution.

References

potential off-target effects of QM385 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of QM385 in cell lines. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly specific inhibitor of sepiapterin (B94604) reductase (SPR), the terminal enzyme in the de novo tetrahydrobiopterin (B1682763) (BH4) biosynthesis pathway.[1][2][3] By inhibiting SPR, this compound blocks the production of BH4, an essential cofactor for several enzymes, leading to the accumulation of its precursor, sepiapterin.[1]

Q2: Are there any known off-target effects of this compound?

A2: Based on available literature, this compound is reported to be highly selective for sepiapterin reductase. One study noted that this compound did not inhibit a panel of other physiologically important targets or closely related reductases. However, the specific data from this off-target panel are not detailed in the primary publication. The majority of observed cellular effects are directly attributable to the depletion of BH4.

Q3: My cells are showing unexpected phenotypes (e.g., decreased proliferation, altered metabolism) after this compound treatment. Is this an off-target effect?

A3: While a true off-target effect cannot be entirely ruled out without specific screening against a panel of receptors and kinases, it is highly probable that the observed phenotypes are a direct consequence of this compound's on-target activity, namely the inhibition of BH4 synthesis. BH4 is a critical cofactor for processes beyond neurotransmitter synthesis, including T-cell proliferation and mitochondrial function.[1][4] Therefore, effects on cell proliferation or metabolism are expected in cell lines sensitive to BH4 depletion.

Q4: Can this compound induce cytotoxicity?

A4: There is no widespread evidence to suggest that this compound is broadly cytotoxic across many cell lines. However, in specific contexts, the inhibition of the BH4 pathway can sensitize cells to certain types of cell death, such as ferroptosis. The observed cytotoxicity may be cell-line specific and dependent on the cellular reliance on the BH4 pathway for survival and redox balance.

Troubleshooting Guide

Issue 1: Unexpected Decrease in Cell Viability or Proliferation
Potential Cause Troubleshooting Steps
Cell line is highly dependent on de novo BH4 synthesis for proliferation. 1. Confirm On-Target Effect: Measure the accumulation of sepiapterin in cell lysates or media via LC-MS to confirm SPR inhibition. 2. Rescue Experiment: Supplement the culture medium with BH4 to see if it rescues the phenotype. This would confirm the effect is due to BH4 depletion. 3. Titrate this compound Concentration: Determine the lowest effective concentration of this compound that inhibits SPR without causing significant effects on cell viability in your specific cell line.
Induction of apoptosis or other cell death pathways due to metabolic stress. 1. Assess Cell Death Markers: Perform assays for markers of apoptosis (e.g., cleaved caspase-3) or other forms of cell death. 2. Metabolic Analysis: Analyze key metabolic indicators, such as ATP levels or lactate (B86563) production, to understand the metabolic impact of this compound on your cells.[1]
Issue 2: Inconsistent or No Effect of this compound on Target Cells
Potential Cause Troubleshooting Steps
Low or absent expression of sepiapterin reductase (SPR) in the cell line. 1. Confirm SPR Expression: Check for SPR expression at the protein level (Western blot) or mRNA level (RT-qPCR).
Cell line utilizes BH4 salvage pathways, bypassing the need for de novo synthesis. 1. Assess BH4 Levels: Measure intracellular BH4 levels to determine if they are being maintained through alternative pathways.
Degradation of this compound in culture medium. 1. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for experiments.

Experimental Protocols

Protocol 1: Measurement of Sepiapterin Reductase (SPR) Activity

This protocol is adapted from spectrophotometric assays that measure the decrease in sepiapterin absorbance.

Materials:

  • Transparent 384-well plate

  • Potassium phosphate (B84403) buffer (50 mM, pH 6.5)

  • NADPH

  • Recombinant SPR enzyme

  • L-sepiapterin

  • This compound or other inhibitors

  • Bovine Serum Albumin (BSA)

  • Plate reader capable of measuring absorbance at 420 nm

Procedure:

  • Add 20 µL of this compound (at various concentrations) or vehicle control (e.g., water with DMSO) to the wells of a 384-well plate.

  • Prepare an enzyme mix containing 100 µg/mL BSA, 200 µM NADPH, and the desired concentration of SPR (e.g., 2.5 ng/µL) in 50 mM potassium phosphate buffer (pH 6.5).

  • Add 45 µL of the enzyme mix to each well.

  • To initiate the reaction, add 15 µL of 100 µM L-sepiapterin in potassium phosphate buffer.

  • Incubate the plate at 37°C for 1 hour.

  • Measure the absorbance at 420 nm. A decrease in absorbance indicates SPR activity, and a smaller decrease in the presence of this compound indicates inhibition.[5]

Protocol 2: Quantification of Cellular Tetrahydrobiopterin (BH4) by HPLC with Electrochemical Detection

Materials:

  • Cell lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 2.6)

  • HPLC system with an electrochemical detector

  • Reverse-phase C18 column

  • Mobile phase (e.g., 50 mM sodium acetate, 5 mM citric acid, 48 µM EDTA, 160 µM dithioerythritol, pH 5.2)

  • BH4 standards

Procedure:

  • Harvest cells and wash with PBS.

  • Lyse the cell pellet in ice-cold lysis buffer.

  • Centrifuge the lysate at high speed (e.g., 13,000 rpm) at 4°C to pellet debris.

  • Collect the supernatant for analysis.

  • Inject the sample onto the HPLC system.

  • Detect BH4 using the electrochemical detector.

  • Quantify BH4 levels by comparing the peak area to a standard curve generated with authentic BH4 standards. Normalize the results to the total protein content of the sample.[6]

Visualizations

QM385_Mechanism_of_Action cluster_pathway De Novo BH4 Biosynthesis Pathway GTP GTP Sepiapterin Sepiapterin GTP->Sepiapterin Multiple Steps BH4 Tetrahydrobiopterin (BH4) Sepiapterin->BH4 Sepiapterin Reductase (SPR) This compound This compound Sepiapterin -> BH4 Sepiapterin -> BH4 This compound->Sepiapterin -> BH4 Inhibition

Caption: Mechanism of action of this compound in the BH4 biosynthesis pathway.

Troubleshooting_Workflow start Unexpected Phenotype Observed with this compound is_proliferation Is it decreased proliferation/viability? start->is_proliferation is_no_effect Is there no observable effect? start->is_no_effect OR confirm_on_target Confirm On-Target Effect: - Measure Sepiapterin - BH4 Rescue Experiment is_proliferation->confirm_on_target Yes check_spr_expression Check SPR Expression (Western/RT-qPCR) is_no_effect->check_spr_expression Yes phenotype_rescued Phenotype Rescued? confirm_on_target->phenotype_rescued spr_expressed SPR Expressed? check_spr_expression->spr_expressed on_target_effect Conclusion: On-Target Effect via BH4 Depletion phenotype_rescued->on_target_effect Yes off_target_possible Conclusion: Potential Off-Target Effect or Cell-Specific Toxicity phenotype_rescued->off_target_possible No spr_expressed->on_target_effect Yes, but pathway may not be critical no_target Conclusion: Cell Line is Likely Not Susceptible spr_expressed->no_target No

Caption: Troubleshooting workflow for unexpected results with this compound.

Signaling_Consequences cluster_downstream Downstream Consequences of BH4 Depletion This compound This compound SPR Sepiapterin Reductase (SPR) This compound->SPR Inhibits BH4 BH4 Depletion SPR->BH4 Aromatic_AA_Hydroxylases Reduced Aromatic Amino Acid Hydroxylase Activity BH4->Aromatic_AA_Hydroxylases NOS Nitric Oxide Synthase (NOS) Uncoupling BH4->NOS Mitochondria Mitochondrial Dysfunction BH4->Mitochondria T_Cell Reduced T-Cell Proliferation BH4->T_Cell Ferroptosis Sensitization to Ferroptosis BH4->Ferroptosis Dopamine_Serotonin Decreased Dopamine & Serotonin Synthesis Aromatic_AA_Hydroxylases->Dopamine_Serotonin ROS Increased ROS Production NOS->ROS ATP Decreased ATP Production Mitochondria->ATP

Caption: Potential downstream cellular consequences of this compound treatment.

References

Troubleshooting Inconsistent Results with QM385: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with the sepiapterin (B94604) reductase (SPR) inhibitor, QM385.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of sepiapterin reductase (SPR), an enzyme essential for the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4).[1][2][3][4] By inhibiting SPR, this compound blocks the production of BH4, which is a critical cofactor for several enzymes involved in processes like inflammation and pain signaling.

Q2: What are the common research applications for this compound?

A2: this compound is primarily used in preclinical research to investigate the role of the BH4 pathway in various disease models, including inflammatory joint pain, neuropathic pain, and autoimmunity.[2][3][4][5] It has been shown to reduce pain and inflammation in rodent models.[2][4][5]

Q3: How should this compound be prepared for in vivo studies?

A3: A common method for preparing this compound for oral administration in animal studies involves creating a solution in a vehicle such as corn oil. For example, a working solution can be prepared by adding a 100 μL stock solution of this compound in DMSO (20.8 mg/mL) to 900 μL of corn oil.[1] It is crucial to ensure the solution is mixed thoroughly before administration.

Q4: What are the expected biological readouts after this compound administration?

A4: Successful administration of this compound should lead to a dose-dependent increase in the urinary and plasma levels of sepiapterin, the substrate of SPR.[2] Conversely, a reduction in BH4 levels in the target tissue is also an expected outcome.[4] These biomarkers are often used to confirm target engagement.

Troubleshooting Guide for Inconsistent Experimental Results

Inconsistent results in experiments involving this compound can stem from various factors, from compound preparation to the experimental model itself. This guide addresses common issues in a question-and-answer format.

Issue 1: High Variability in Biomarker Levels (Sepiapterin/BH4)

Q: We are observing significant variability in plasma sepiapterin and tissue BH4 levels between animals in the same treatment group. What could be the cause?

A: High variability can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

Troubleshooting Steps:

  • Verify Compound Formulation and Administration:

    • Inconsistent Dosing: Ensure accurate and consistent oral gavage technique. Improper administration can lead to variable absorption.

    • Solution Inhomogeneity: The this compound/corn oil suspension may not be uniformly mixed. Vortex the solution thoroughly before each administration.

    • Compound Stability: Prepare fresh dosing solutions for each experiment to avoid degradation.

  • Assess Sample Collection and Processing:

    • Timing of Collection: Adhere to a strict time course for sample collection post-administration, as this compound has a reported plasma Tmax of 1 hour and a half-life of 4 hours.[2]

    • Sample Handling: Ensure consistent and rapid processing of blood and tissue samples to prevent analyte degradation. Follow standardized protocols for plasma separation and tissue homogenization.

  • Review Analytical Method:

    • Assay Variability: If using an immunoassay (e.g., ELISA) for biomarker quantification, be aware of potential issues like lack of concordance between assay kits, and interference from autoantibodies or anti-reagent antibodies.[6] Consider using a more robust analytical method like tandem mass spectrometry for quantification.

Issue 2: Lack of Expected Efficacy (e.g., No Reduction in Pain Response)

Q: Our in vivo model of inflammatory pain is not showing a significant reduction in pain hypersensitivity after this compound treatment, despite seeing some changes in biomarkers. What should we investigate?

A: A discrepancy between biomarker modulation and therapeutic effect can be perplexing. The following troubleshooting workflow can help identify the root cause.

A No Efficacy Observed B Confirm Target Engagement: Measure Plasma Sepiapterin Levels A->B C Sepiapterin Levels Elevated? B->C D YES C->D   E NO C->E   G Investigate Animal Model: - Disease model variability - Timing of treatment initiation - Endpoint measurement sensitivity D->G H Review Experimental Protocol: - Inappropriate pain assessment method - Insufficient statistical power D->H F Troubleshoot Dosing & Bioavailability: - Check formulation - Verify administration route - Increase dose E->F

Caption: Troubleshooting workflow for lack of this compound efficacy.

Troubleshooting Steps:

  • Confirm Target Engagement: The first step is to robustly confirm that this compound is hitting its target, SPR. A significant, dose-dependent increase in plasma sepiapterin is the most direct indicator of SPR inhibition.[2] If this is not observed, revisit the dosing and formulation as described in Issue 1 .

  • Evaluate the Animal Model:

    • Model-Specific Effects: The efficacy of this compound can vary between different models of pain and inflammation.[2][4] Ensure the chosen model is appropriate for investigating the BH4 pathway.

    • Timing of Intervention: The therapeutic window for this compound may be specific to the phase of the disease model (e.g., acute vs. chronic inflammation).[2]

  • Re-evaluate Endpoint Measurements:

    • Sensitivity of Assays: The methods used to assess pain (e.g., von Frey filaments, Hargreaves test) may lack the sensitivity to detect subtle changes. Ensure equipment is calibrated and observers are blinded to treatment groups.

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol is adapted from publicly available information.[1]

  • Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.

  • For the working solution, add 100 μL of the DMSO stock solution to 900 μL of corn oil.

  • Vortex the solution vigorously for at least 1 minute to ensure a uniform suspension.

  • Administer the solution via oral gavage at the desired dosage. Prepare fresh on the day of the experiment.

Quantification of Plasma Sepiapterin

While specific protocols may vary, a general workflow for biomarker analysis is as follows:

A Blood Collection (e.g., via cardiac puncture) B Plasma Separation (Centrifugation) A->B C Protein Precipitation B->C D Supernatant Collection C->D E LC-MS/MS Analysis D->E

Caption: General workflow for plasma sepiapterin analysis.

  • Collect whole blood from animals at a predetermined time point after this compound administration.

  • Immediately process the blood to separate plasma by centrifugation.

  • Precipitate proteins from the plasma sample, for example, with a cold organic solvent.

  • Centrifuge the sample and collect the supernatant.

  • Analyze the supernatant for sepiapterin levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on plasma sepiapterin levels in naïve mice, as reported in the literature.[2][5]

This compound Dose (mg/kg, p.o.)Mean Plasma Sepiapterin (ng/mL) ± SEM
0 (Vehicle)~2
0.3~10
1~25
3~45
10~55

Note: The values are approximate and have been extrapolated from published graphs for illustrative purposes.

Signaling Pathway

The following diagram illustrates the simplified de novo synthesis pathway for tetrahydrobiopterin (BH4) and the point of inhibition by this compound.

GTP GTP GCH1 GCH1 GTP->GCH1 Sepiapterin Sepiapterin SPR Sepiapterin Reductase (SPR) Sepiapterin->SPR BH4 Tetrahydrobiopterin (BH4) GCH1->Sepiapterin SPR->BH4 This compound This compound This compound->SPR

Caption: Inhibition of the BH4 synthesis pathway by this compound.

References

Technical Support Center: Optimizing QM385 Concentration for T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the effective use of QM385, a potent sepiapterin (B94604) reductase (SPR) inhibitor, in T-cell proliferation assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to help you optimize your experiments and accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect T-cell proliferation?

A1: this compound is a potent and orally bioavailable small molecule inhibitor of sepiapterin reductase (SPR), a key enzyme in the de novo synthesis pathway of tetrahydrobiopterin (B1682763) (BH4).[1] BH4 is an essential cofactor for several enzymes and has been identified as a critical regulator of T-cell biology.[2] By inhibiting SPR, this compound depletes intracellular levels of BH4, which in turn impairs the proliferation of mature mouse and human T cells.[2] This effect is linked to alterations in iron metabolism and mitochondrial bioenergetics.[2]

Q2: What is the mechanism of action of this compound on T-cells?

A2: T-cell activation via the T-cell receptor (TCR) leads to the upregulation of GTP cyclohydrolase 1 (GCH1), the rate-limiting enzyme in BH4 synthesis.[2] The subsequent increase in BH4 is essential for the metabolic reprogramming required for T-cell proliferation. This compound blocks the final step in BH4 synthesis catalyzed by SPR. The resulting BH4 depletion leads to mitochondrial dysfunction, characterized by a defective iron-redox cycling of cytochrome c, which ultimately inhibits T-cell proliferation.[3]

Q3: What is a recommended starting concentration range for this compound in a T-cell proliferation assay?

A3: this compound exhibits nanomolar potency. A good starting point for a dose-response experiment is a logarithmic dilution series ranging from 0.1 nM to 1 µM. One study reported an IC50 of 1.49 nM for SPR inhibition.[1] It has been shown to effectively inhibit human CD4+ T-cell proliferation at low doses.[1]

Q4: How does this compound affect different T-cell subsets?

A4: Genetic ablation of GCH1, which also leads to BH4 depletion, has been shown to impair the proliferation of both CD4+ and CD8+ T-cells.[2] However, it does not appear to affect the development, numbers, or suppressive capacity of peripheral regulatory T-cells (Tregs).[2] Therefore, this compound is expected to primarily inhibit the proliferation of conventional CD4+ and CD8+ T-cells.

Q5: What are the potential off-target effects of this compound?

A5: While this compound is a potent SPR inhibitor, it is always advisable to consider potential off-target effects. It is recommended to test the compound in a panel of relevant kinases or other enzymes if unexpected cellular phenotypes are observed. Comparing the effects of this compound with another structurally distinct SPR inhibitor or using genetic knockdown of SPR can help validate that the observed phenotype is due to on-target inhibition.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Type/Assay ConditionReference
IC50 (SPR Inhibition)1.49 nMCell-free assay[1]
T-Cell Proliferation InhibitionEffective at low nanomolar dosesHuman CD4+ T-cells[1]
T-Cell Proliferation InhibitionMarkedly less proliferation of CD4+ T-cellsIn vitro stimulated T-cells[2]

Note: Specific IC50 values for T-cell proliferation across different subsets and stimulation conditions are not yet widely published. Researchers are encouraged to perform their own dose-response experiments.

Experimental Protocols

Protocol 1: CFSE-Based T-Cell Proliferation Assay with this compound

This protocol describes a method to assess the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs) using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Human PBMCs

  • This compound (dissolved in DMSO)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit)

  • Phosphate-buffered saline (PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.

  • CFSE Staining:

    • Resuspend 1-2 x 10^7 cells in 1 mL of pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

    • Incubate for 5 minutes on ice.

    • Wash the cells three times with complete RPMI medium.

  • Cell Seeding and Treatment:

    • Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Stimulate the T-cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies. Include an unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well and transfer to FACS tubes.

    • Wash the cells with PBS.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Acquire the samples on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.

    • Analyze the data by gating on the lymphocyte population and then on CD4+ and CD8+ T-cell subsets if desired (requires additional antibody staining). Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Protocol 2: Cytotoxicity Assay for this compound on PBMCs

This protocol uses a lactate (B86563) dehydrogenase (LDH) release assay to assess the cytotoxicity of this compound on resting PBMCs.

Materials:

  • Human PBMCs

  • This compound (dissolved in DMSO)

  • RPMI 1640 medium (serum-free)

  • LDH Cytotoxicity Assay Kit

  • 96-well flat-bottom plate

Procedure:

  • Cell Seeding:

    • Isolate and wash PBMCs as described in Protocol 1.

    • Resuspend the cells in serum-free RPMI medium at a concentration of 2 x 10^6 cells/mL.

    • Seed 50 µL of the cell suspension per well in a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free RPMI medium.

    • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO), a no-treatment control, and a maximum LDH release control (lysis buffer provided in the kit).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • LDH Assay:

    • Centrifuge the plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at the wavelength specified in the kit manufacturer's instructions (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the maximum LDH release control.

Mandatory Visualizations

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis PBMC_Isolation PBMC Isolation CFSE_Staining CFSE Staining PBMC_Isolation->CFSE_Staining Cell_Seeding Cell Seeding CFSE_Staining->Cell_Seeding QM385_Treatment This compound Treatment Cell_Seeding->QM385_Treatment Stimulation T-Cell Stimulation (anti-CD3/CD28) QM385_Treatment->Stimulation Incubation Incubation (3-5 days) Stimulation->Incubation Flow_Cytometry Flow Cytometry Incubation->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for a T-cell proliferation assay using this compound.

BH4_Signaling_Pathway cluster_synthesis BH4 Synthesis Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects of BH4 Depletion GTP GTP GCH1 GCH1 GTP->GCH1 PTPS PTPS GCH1->PTPS SPR SPR PTPS->SPR BH4 Tetrahydrobiopterin (BH4) SPR->BH4 Mito_Dysfunction Mitochondrial Dysfunction BH4->Mito_Dysfunction Required for function This compound This compound This compound->SPR Iron_Redox Defective Iron-Redox Cycling of Cytochrome c Mito_Dysfunction->Iron_Redox Proliferation_Inhibition T-Cell Proliferation Inhibition Iron_Redox->Proliferation_Inhibition

Caption: Signaling pathway of this compound-mediated inhibition of T-cell proliferation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background proliferation in unstimulated controls - Mycoplasma contamination- Suboptimal cell culture conditions- Mitogenic components in serum- Test for and eliminate mycoplasma contamination.- Ensure proper cell handling and use fresh, high-quality reagents.- Heat-inactivate the FBS or test different batches.
No or weak T-cell proliferation in stimulated controls - Ineffective stimulation antibodies- Poor cell viability- Incorrect cell density- Titrate anti-CD3 and anti-CD28 antibodies to determine the optimal concentration.- Check cell viability before and after the assay using trypan blue.- Optimize the cell seeding density for your specific T-cell source.
High cell death across all this compound concentrations - this compound cytotoxicity- High DMSO concentration- Perform a cytotoxicity assay (e.g., LDH or Annexin V/PI staining) to determine the cytotoxic concentration range of this compound.[4]- Ensure the final DMSO concentration is ≤ 0.1% in all wells, including the vehicle control.
Inconsistent results between experiments - Variation in donor PBMCs- Inconsistent cell handling or reagent preparation- Cell passage number (for cell lines)- Use PBMCs from the same donor for a set of experiments or use a large pool of donors to account for variability.- Follow a standardized protocol strictly for all experiments.- Use cells within a consistent and low passage number range.
No inhibitory effect of this compound - this compound concentration is too low- Compound degradation- Insensitive T-cell population- Test a wider and higher concentration range of this compound.- Prepare fresh stock solutions of this compound and store them properly (aliquoted at -80°C, protected from light).- Confirm that the T-cells used express the necessary components of the BH4 synthesis pathway.
Edge effects in the 96-well plate - Evaporation of media from outer wells- Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Shift in CFSE peak in unstimulated cells - Cell clumping- Autofluorescence- Ensure a single-cell suspension before analysis.- Include an unstained control to set the baseline fluorescence.
Metabolic compensation in long-term cultures - T-cells may adapt their metabolic pathways to overcome the inhibition.- Consider shorter incubation times to capture the initial inhibitory effect.- Analyze key metabolic parameters (e.g., glycolysis, oxidative phosphorylation) to understand any compensatory mechanisms.

References

how to prevent QM385 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sepiapterin (B94604) reductase (SPR) inhibitor, QM385. Our goal is to help you overcome common challenges, such as precipitation in cell culture media, to ensure the reliability and reproducibility of your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your cell culture media can significantly impact your experimental results by altering the effective concentration of the compound. This guide provides a step-by-step approach to diagnose and resolve this issue.

dot

SPR_Inhibition GTP GTP Sepiapterin Sepiapterin GTP->Sepiapterin Biosynthesis Pathway SPR Sepiapterin Reductase (SPR) Sepiapterin->SPR BH4 Tetrahydrobiopterin (BH4) SPR->BH4 This compound This compound This compound->SPR Inhibits

Technical Support Center: Assessing QM385 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of QM385 in primary cell cultures.

Introduction to this compound

This compound is a potent and selective inhibitor of sepiapterin (B94604) reductase (SPR), a key enzyme in the de novo synthesis pathway of tetrahydrobiopterin (B1682763) (BH4).[1] BH4 is an essential cofactor for several important enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. By inhibiting SPR, this compound effectively blocks the production of BH4, which has shown therapeutic potential in models of inflammatory pain and autoimmunity due to its ability to suppress T-cell proliferation.[1][2] While its efficacy in these areas is documented, a thorough understanding of its cytotoxic profile in various primary cell types is crucial for preclinical safety assessment.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic profile of this compound in primary cells?

Currently, there is limited publicly available data specifically detailing the cytotoxic IC50 values of this compound across a wide range of primary cell types. The primary focus of existing research has been on its therapeutic effects at nanomolar concentrations, such as the inhibition of T-cell proliferation.[1] It is essential for researchers to empirically determine the cytotoxic profile in their specific primary cell culture system.

Q2: What are the potential mechanisms of this compound-induced cytotoxicity?

While direct cytotoxicity data is scarce, potential mechanisms can be inferred from its mode of action:

  • BH4 Depletion: As a potent SPR inhibitor, this compound reduces the levels of BH4, a critical cofactor for various enzymes.[1][3] Prolonged or severe depletion of BH4 could disrupt normal cellular functions, leading to cell stress and death.

  • Off-Target Effects: Although this compound is described as a selective SPR inhibitor, the possibility of off-target activities at higher concentrations cannot be ruled out. These off-target effects could contribute to cytotoxicity.

  • Metabolic Stress: Inhibition of the BH4 pathway may lead to metabolic imbalances within the cell, potentially causing cytotoxicity.

Q3: How can I minimize the cytotoxic effects of this compound while preserving its intended biological activity?

To mitigate cytotoxicity, consider the following strategies:

  • Dose-Response and Time-Course Studies: Conduct thorough dose-response and time-course experiments to identify the optimal concentration and exposure duration that elicits the desired biological effect with minimal cytotoxicity.

  • Cell Health Monitoring: Ensure that the primary cells are healthy and in a logarithmic growth phase before initiating treatment. Stressed or unhealthy cells are often more susceptible to compound-induced toxicity.

  • Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with agents like antioxidants (e.g., N-acetylcysteine) could be explored to rescue cells from oxidative stress.

Troubleshooting Guide

This guide addresses common issues encountered when assessing this compound cytotoxicity in primary cell cultures.

Problem Possible Causes Recommended Solutions
High Cytotoxicity at Low Concentrations 1. Incorrect Stock Solution Concentration: Errors in weighing the compound or calculating the solvent volume can lead to a more concentrated stock solution than intended. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high for the specific primary cell type. 3. Cellular Sensitivity: The primary cell type being used may be particularly sensitive to the inhibition of the BH4 pathway.1. Verify Stock Concentration: Re-calculate and prepare a fresh stock solution. If possible, verify the concentration using an analytical method. 2. Optimize Solvent Concentration: Ensure the final solvent concentration is at a non-toxic level, typically below 0.1% for most primary cells. Run a vehicle control to assess solvent toxicity. 3. Conduct a Broad Dose-Response: Test a wide range of this compound concentrations to determine the precise IC50 value for your cell type.
Inconsistent Results Between Experiments 1. Variable Cell Health: Differences in cell passage number, confluency, or overall health can affect their response to the compound. 2. Inconsistent Compound Dosing: Inaccurate pipetting or improper mixing of the compound in the media can lead to variable concentrations across wells or plates. 3. Assay Variability: The cytotoxicity assay itself may have inherent variability.1. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are healthy before treatment. 2. Ensure Homogeneous Compound Distribution: Thoroughly mix the this compound stock solution into the culture medium before adding it to the cells. Use calibrated pipettes for accurate dosing. 3. Include Proper Controls: Use positive and negative controls in every experiment to monitor assay performance and normalize the data.
No Apparent Cytotoxicity 1. Compound Instability: this compound may be unstable in the culture medium over the duration of the experiment. 2. Low Compound Concentration: The concentrations tested may be too low to induce a cytotoxic response in the chosen cell type. 3. Insensitive Assay: The chosen cytotoxicity assay may not be sensitive enough to detect the type of cell death induced by this compound.1. Check Compound Stability: Refer to the manufacturer's data sheet for stability information. Consider preparing fresh dilutions for each experiment. 2. Increase Concentration Range: Test higher concentrations of this compound. 3. Use Multiple Cytotoxicity Assays: Employ assays that measure different cytotoxicity markers (e.g., membrane integrity, metabolic activity, apoptosis) to get a comprehensive view.

Data Presentation

Summarize your quantitative data in a structured table to facilitate comparison. Below is a template for recording IC50 values of this compound in different primary cell cultures.

Primary Cell Type Assay Type Exposure Time (hours) IC50 (µM) Notes
e.g., Human Umbilical Vein Endothelial Cells (HUVECs)e.g., MTT Assaye.g., 24Enter your datae.g., Observed morphological changes
e.g., Primary Human Keratinocytese.g., LDH Release Assaye.g., 48Enter your data
e.g., Rat Cortical Neuronse.g., Calcein AM/EthD-1e.g., 72Enter your data

Experimental Protocols

General Cytotoxicity Assay Protocol (MTT Assay)

This protocol provides a general framework for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

QM385_Pathway Mechanism of this compound Action cluster_synthesis Tetrahydrobiopterin (BH4) Synthesis cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects GTP GTP Sepiapterin Sepiapterin GTP->Sepiapterin GCH1, PTPS BH4 Tetrahydrobiopterin (BH4) Sepiapterin->BH4 Sepiapterin Reductase (SPR) NOS Nitric Oxide Synthases (NOS) BH4->NOS Cofactor AAH Aromatic Amino Acid Hydroxylases BH4->AAH Cofactor This compound This compound SPR_node Sepiapterin Reductase (SPR) This compound->SPR_node Cellular_Functions Normal Cellular Functions NOS->Cellular_Functions AAH->Cellular_Functions

Caption: Mechanism of this compound action via inhibition of Sepiapterin Reductase (SPR).

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow Workflow for Assessing this compound Cytotoxicity start Start cell_culture Primary Cell Culture (e.g., HUVECs, Neurons) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment incubation Incubate (24, 48, 72 hours) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_analysis Data Analysis (Calculate IC50) assay->data_analysis troubleshooting Troubleshoot Unexpected Results data_analysis->troubleshooting Unexpected Results? end End data_analysis->end Consistent Results troubleshooting->treatment Optimize troubleshooting->end Resolved

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

Logical Relationship for Troubleshooting High Cytotoxicity

Troubleshooting_Logic Troubleshooting Logic for High Cytotoxicity high_cytotoxicity High Cytotoxicity Observed check_concentration Verify this compound Stock and Final Concentration high_cytotoxicity->check_concentration check_solvent Assess Solvent Toxicity (Vehicle Control) high_cytotoxicity->check_solvent check_cell_health Evaluate Baseline Cell Health high_cytotoxicity->check_cell_health dose_response Perform Detailed Dose-Response check_concentration->dose_response check_solvent->dose_response check_cell_health->dose_response

Caption: A logical approach to troubleshooting unexpectedly high cytotoxicity.

References

QM385 Stock Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of QM385 stock solutions, including troubleshooting common issues and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is recommended. Many suppliers offer pre-dissolved solutions of this compound in DMSO, typically at a concentration of 10 mM.[1] For in vivo experiments requiring a different solvent system, a stock solution in DMSO can be prepared first and then diluted into an appropriate vehicle, such as corn oil.[1]

Q2: What are the recommended storage conditions and expected shelf-life for this compound stock solutions?

A2: To ensure the stability and efficacy of your this compound stock solution, it is crucial to adhere to the following storage guidelines. Aliquoting the stock solution into single-use vials is highly recommended to prevent degradation from repeated freeze-thaw cycles.[1][2]

Q3: My this compound solution appears to have precipitated after thawing. What should I do?

A3: Precipitation can sometimes occur when a solution is thawed. Gently warming the solution to 37°C and vortexing or sonicating for a few minutes can often help to redissolve the compound.[3] To prevent this, ensure the compound is fully dissolved when preparing the stock solution.

Q4: The vial of solid this compound appears empty. Is this normal?

A4: Yes, this can be normal, especially for small quantities. The compound may be a thin film on the vial's walls. Add the recommended solvent to the vial and vortex or sonicate to ensure the compound is fully dissolved.[3]

Q5: Can I store my diluted this compound working solution?

A5: It is recommended to prepare aqueous working solutions fresh for each experiment and use them on the same day.[1] The stability of highly diluted aqueous solutions is generally lower than that of concentrated stock solutions in organic solvents. For most biological assays, a small amount of residual organic solvent (e.g., 0.1% DMSO) from the stock solution is well-tolerated, but solvent controls should always be included in your experiments.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reduced or inconsistent activity in assays Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).Prepare a fresh stock solution from solid this compound. Ensure proper aliquoting and storage at -80°C for long-term use.
Precipitation of the compound in the stock solution.Visually inspect the solution for precipitates. If present, warm to 37°C and vortex/sonicate to redissolve. Centrifuge before use to pellet any undissolved material.
Inaccurate concentration of the stock solution.Re-verify calculations and ensure the solid compound was fully dissolved during preparation.
Precipitation observed in working solution Low solubility of this compound in the aqueous buffer.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system and including appropriate solvent controls.
Interaction with components of the cell culture media or buffer.Test the solubility of this compound in your specific experimental media at the desired concentration before conducting the full experiment.

Quantitative Data Summary

The stability of this compound stock solutions is highly dependent on the storage temperature. The following table summarizes the recommended storage conditions and expected stability period based on available data.

Storage TemperatureSolventRecommended Duration
-80°CDMSOUp to 2 years[1]
-20°CDMSOUp to 1 year[1]

Note: These durations are for concentrated stock solutions. Working solutions in aqueous buffers should be prepared fresh.

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound Stock Solutions

This protocol outlines a method to empirically determine the stability of a this compound stock solution over time.

  • Preparation of Stock Solution:

    • Dissolve a known weight of solid this compound in a precise volume of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple small, tightly sealed, light-protected vials (e.g., amber glass vials).

    • Divide the aliquots into different storage conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

    • Reserve one aliquot for immediate analysis (Time 0).

  • Time-Point Analysis:

    • At designated time points (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage condition.

    • Analyze the concentration and purity of this compound in each aliquot using High-Performance Liquid Chromatography (HPLC) with a UV detector.

      • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

      • Column: C18 reverse-phase column.

      • Detection: Monitor at the absorbance maximum of this compound.

    • Compare the peak area of this compound at each time point to the Time 0 sample to determine the percentage of degradation.

  • Functional Assay (Optional but Recommended):

    • At each time point, dilute the stored this compound to a working concentration and perform a sepiapterin (B94604) reductase (SPR) inhibition assay.

    • Calculate the IC50 value at each time point and compare it to the IC50 value of the Time 0 sample to assess any loss of biological activity.

Visualizations

QM385_Signaling_Pathway cluster_BH4_Pathway Tetrahydrobiopterin (BH4) Synthesis Pathway GTP GTP Sepiapterin Sepiapterin GTP->Sepiapterin GCH1, PTPS BH4 Tetrahydrobiopterin (BH4) Sepiapterin->BH4 SPR T_Cell_Proliferation T-Cell Proliferation & Autoimmunity BH4->T_Cell_Proliferation Promotes This compound This compound This compound->Sepiapterin_to_BH4_edge Inhibits Sepiapterin_to_BH4_edge->BH4 Stability_Testing_Workflow Start Prepare & Aliquot This compound Stock Solution Store Store Aliquots at Different Temperatures (-80°C, -20°C, 4°C, RT) Start->Store Time_Points Retrieve Aliquots at Defined Time Points (T=0, 1, 3, 6... months) Store->Time_Points Analysis Analyze Purity & Concentration (e.g., HPLC) Time_Points->Analysis Functional_Assay Perform Functional Assay (e.g., SPR Inhibition) Time_Points->Functional_Assay Data_Comparison Compare Data to T=0 to Determine Stability Analysis->Data_Comparison Functional_Assay->Data_Comparison End Determine Shelf-Life Data_Comparison->End

References

Technical Support Center: Minimizing Variability in QM385 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your QM385 animal studies, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in animal studies?

A1: Variability in animal studies can stem from three main areas:

  • Biological Variation: Inherent differences among animals, including their genetics, age, sex, health status, and microbiome.[1]

  • Environmental Factors: Fluctuations in the animal's surroundings such as temperature, humidity, lighting cycles, noise levels, and caging conditions.[1][2][3]

  • Experimental Procedures: Inconsistencies in how experiments are conducted, including animal handling, substance administration, surgical techniques, sample collection, and data recording.[1][4]

Q2: How can I minimize variability through experimental design?

A2: A well-structured experimental design is fundamental to reducing variability. Key strategies include:

  • Randomization: Randomly assigning animals to different treatment groups helps to prevent selection bias and ensures that any inherent differences are evenly distributed.[1][5][6][7]

  • Blinding: Concealing the group allocation from personnel conducting the experiment and assessing the outcomes minimizes observer bias.[1][6]

  • Sample Size Calculation: Performing a power analysis to determine the appropriate number of animals is crucial for detecting statistically significant effects and avoiding underpowered studies.[6][8]

  • Control Groups: Including appropriate positive and negative control groups is essential to ensure that the observed effects are a direct result of the experimental intervention.[8]

Q3: What is genetic drift and how can it impact my results?

A3: Genetic drift refers to random fluctuations in the frequency of gene variants (alleles) within a population over time.[9][10][11][12] In smaller, isolated breeding colonies, this can lead to the fixation or loss of certain alleles by chance, which can increase genetic variation between different populations of the same animal strain.[9][10] This divergence can be a significant source of variability in experimental results, especially when animals are sourced from different suppliers or breeding colonies. To mitigate this, it is recommended to source animals from a single, reliable vendor and to periodically refresh breeding colonies.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic (PK) Data

Potential Causes:

  • Inconsistent dosing technique.

  • Variations in food and water intake.

  • Physiological differences between animals (e.g., gastric pH, enzyme activity).[13]

  • Properties of the administered compound (e.g., low solubility, high dose).[14][15][16]

Troubleshooting Steps:

StepActionRationale
1. Review Dosing Procedure Ensure consistent volume, concentration, and route of administration for all animals. Use fresh syringes and needles for each animal.[4]Minimizes errors in the amount of substance delivered.
2. Standardize Feeding Schedule Provide a consistent diet and feeding times for all animals, as food can affect drug absorption.Reduces variability in gastrointestinal conditions that can influence drug uptake.[13]
3. Acclimatize Animals Allow animals sufficient time to adapt to their new environment and handling procedures before the study begins.[4][17]Reduces stress, which can alter physiological parameters and affect drug metabolism.
4. Characterize Compound Properties Assess the solubility and stability of the test compound in the chosen vehicle.Poorly soluble compounds are more likely to exhibit variable absorption.[14][15][16]
Issue 2: Inconsistent Behavioral Assay Results

Potential Causes:

  • Stress induced by improper handling.[17][18]

  • Environmental disturbances (e.g., noise, light changes).[3]

  • Lack of habituation to the testing apparatus.

  • Experimenter bias.

Troubleshooting Steps:

StepActionRationale
1. Standardize Handling Implement a consistent and gentle handling technique for all animals. Habituate animals to the experimenter.[17][18]Reduces anxiety and fear responses that can confound behavioral outcomes.
2. Control Environment Conduct behavioral tests in a quiet, dedicated space with consistent lighting and temperature.[3][17]Minimizes external stimuli that can influence animal behavior.
3. Habituate to Apparatus Expose animals to the testing environment and equipment for a set period before the actual experiment.[17]Reduces novelty-induced stress and exploratory behavior that is not related to the experimental variable.
4. Implement Blinding Ensure the experimenter is unaware of the treatment group assignments during testing and data analysis.Prevents unintentional cues and biased scoring of behavioral endpoints.

Experimental Protocols

Protocol 1: Standardized Animal Handling (Mouse)
  • Approach: Approach the cage calmly and quietly to avoid startling the animals.[18]

  • Lifting: Whenever possible, use a tunnel or cupped hands to lift the mice. Avoid tail handling for routine transport as it can be stressful.[1]

  • Transport: If moving a short distance, allow the mouse to remain in the tunnel or your cupped hands. For longer distances, use a dedicated transport container.

  • Habituation: Handle the animals daily for at least a week leading up to the experiment to acclimate them to your presence.[17]

Protocol 2: Randomization and Blinding
  • Animal Identification: Assign a unique, non-sequential identification number to each animal.

  • Group Assignment: Use a random number generator or a validated online tool to assign each animal to a treatment group.

  • Cage Placement: Randomize the placement of cages on the racks to minimize any "cage effects" related to micro-environmental differences.

  • Blinding Procedure:

    • Prepare coded treatment solutions (e.g., "Solution A," "Solution B").

    • Have a colleague who is not involved in the experiment maintain the key linking the codes to the actual treatments.

    • The experimenter administering the treatments and assessing the outcomes should be blinded to the group assignments until all data has been collected and analyzed.

Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization randomization Randomization & Grouping acclimatization->randomization blinding Blinding of Investigators randomization->blinding dosing Treatment Administration blinding->dosing monitoring Observation & Monitoring dosing->monitoring data_collection Data & Sample Collection monitoring->data_collection unblinding Unblinding of Data data_collection->unblinding analysis Statistical Analysis unblinding->analysis interpretation Results Interpretation analysis->interpretation

Caption: A standardized experimental workflow to minimize variability.

troubleshooting_logic start High Data Variability Observed check_protocol Review Experimental Protocol for Consistency start->check_protocol check_environment Assess Environmental Conditions start->check_environment check_animal_health Evaluate Animal Health Status start->check_animal_health inconsistent_protocol Inconsistent Procedures Identified check_protocol->inconsistent_protocol Yes environmental_issue Environmental Fluctuation Detected check_environment->environmental_issue Yes health_issue Subclinical Health Issues Found check_animal_health->health_issue Yes action_protocol Standardize SOPs & Retrain Staff inconsistent_protocol->action_protocol action_environment Stabilize Environmental Parameters environmental_issue->action_environment action_health Consult with Veterinary Staff health_issue->action_health

Caption: A logical approach to troubleshooting high variability in animal studies.

References

QM385 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing QM385, a potent sepiapterin (B94604) reductase (SPR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of sepiapterin reductase (SPR), the terminal enzyme in the de novo tetrahydrobiopterin (B1682763) (BH4) biosynthesis pathway.[1][2][3] By inhibiting SPR, this compound effectively reduces the production of BH4, a critical cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[4][5] Elevated levels of BH4 are associated with the pathogenesis of pain and inflammation.[2][3][4][5]

Q2: What is the typical dose range for this compound in in vivo experiments?

A2: The optimal dose of this compound will vary depending on the animal model and experimental conditions. However, published studies can provide a starting point. For instance, in a mouse model of inflammatory arthritis, a dose-dependent effect was observed, with a minimum effective dose of 0.3 mg/kg and a maximum effect at 3 mg/kg.[2] Another study in a rat postsurgical pain model also demonstrated a significant dose-dependent antinociceptive effect.[5] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific model.

Q3: What is the IC50 of this compound?

A3: this compound has been reported to have an IC50 of 1.49 nM for sepiapterin reductase (SPR).[1]

Q4: In what types of experimental models has this compound been used?

A4: this compound has been effectively utilized in various preclinical models, primarily those involving pain and inflammation. These include models of inflammatory joint pain, neuropathic pain, and postsurgical pain.[2][3][4][5] Additionally, it has been shown to inhibit the proliferation of human CD4+ T cells, suggesting its potential in autoimmune models.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low efficacy observed Suboptimal Dose: The concentration of this compound may be too low.Perform a dose-response experiment to determine the optimal concentration for your specific cell type or animal model.
Poor Solubility: this compound may not be fully dissolved, leading to a lower effective concentration.Ensure proper solubilization. A suggested protocol for in vivo studies involves dissolving this compound in DMSO to create a stock solution, which is then further diluted in a vehicle such as corn oil.[1] For in vitro studies, ensure the final DMSO concentration is compatible with your cells and does not exceed cytotoxic levels (typically <0.1%).
Incorrect Vehicle: The vehicle used to deliver this compound may be inappropriate for the experimental model.For in vivo studies, corn oil is a commonly used vehicle.[1] For in vitro studies, a vehicle control (e.g., media with the same final concentration of DMSO) should always be included.
Degradation of this compound: Improper storage may lead to the degradation of the compound.Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture.
High variability in results Inconsistent Dosing: Inaccurate or inconsistent administration of this compound.Ensure accurate and consistent pipetting for in vitro experiments and precise administration volumes for in vivo studies.
Biological Variability: Inherent differences between animals or cell passages.Increase the sample size (n number) to improve statistical power. For in vitro experiments, use cells within a narrow passage number range.
Unexpected cellular toxicity or animal mortality High Dose: The concentration of this compound may be too high, leading to off-target effects or toxicity.Perform a toxicity assay to determine the maximum tolerated dose in your model. Lower the concentration of this compound used.
Vehicle Toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the concentration used.Reduce the final concentration of the vehicle. Always include a vehicle-only control group to assess its effects.

Experimental Protocols

In Vitro Dose-Response Curve Generation for this compound

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay: Perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's protocol.

  • Data Analysis: Measure the output (e.g., absorbance, luminescence) and normalize the data to the vehicle control. Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

QM385_Signaling_Pathway cluster_synthesis Tetrahydrobiopterin (BH4) Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects GTP GTP GCH1 GCH1 GTP->GCH1 rate-limiting step Sepiapterin Sepiapterin GCH1->Sepiapterin SPR Sepiapterin Reductase (SPR) Sepiapterin->SPR BH4 BH4 SPR->BH4 NOS Nitric Oxide Synthases (NOS) BH4->NOS cofactor AAH Aromatic Amino Acid Hydroxylases BH4->AAH cofactor TCell T-Cell Proliferation BH4->TCell This compound This compound This compound->SPR Pain Pain & Inflammation NOS->Pain

Caption: Signaling pathway of this compound action.

Dose_Response_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells prepare_drug Prepare Serial Dilutions of this compound plate_cells->prepare_drug treat_cells Treat Cells with this compound Dilutions prepare_drug->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Viability/Proliferation Assay incubate->assay read_plate Read Plate (Absorbance/Luminescence) assay->read_plate analyze Analyze Data & Plot Dose-Response Curve read_plate->analyze end End analyze->end

Caption: Experimental workflow for dose-response curve generation.

Troubleshooting_Tree start No or Low Efficacy check_dose Is the dose optimized? start->check_dose optimize_dose Action: Perform dose-response study check_dose->optimize_dose No check_solubility Is this compound fully solubilized? check_dose->check_solubility Yes optimize_solubility Action: Review solubilization protocol check_solubility->optimize_solubility No check_controls Are controls behaving as expected? check_solubility->check_controls Yes troubleshoot_assay Action: Troubleshoot assay protocol check_controls->troubleshoot_assay No contact_support Contact Technical Support check_controls->contact_support Yes

Caption: Troubleshooting decision tree for low efficacy.

References

Validation & Comparative

A Head-to-Head Comparison of QM385 and SPRi3: Efficacy in the Inhibition of Sepiapterin Reductase

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological tools for studying the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway, two small molecule inhibitors, QM385 and SPRi3, have emerged as key players. Both compounds target sepiapterin (B94604) reductase (SPR), the terminal enzyme in the de novo BH4 synthesis pathway. By inhibiting SPR, these molecules effectively reduce the levels of BH4, a critical cofactor for several enzymes involved in neurotransmitter synthesis and nitric oxide production. This guide provides an objective comparison of the efficacy of this compound and SPRi3, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies in areas such as pain, inflammation, and immunology.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the key quantitative data on the inhibitory potency of this compound and SPRi3 from both in vitro and cell-based assays.

ParameterThis compoundSPRi3Reference(s)
In Vitro IC50 (Human SPR) 1.49 nM53 - 74 nM[1][2][3]
Cell-Based IC50 (Biopterin/BH4 Reduction) 35 nM (mouse splenocytes), 74 nM (human PBMCs)5.2 µM (biopterin levels), 0.45 µM (SPR activity in sensory neurons)[2][4][5]

Key Observation: this compound demonstrates significantly higher potency in inhibiting human sepiapterin reductase in a cell-free system, with an IC50 value in the low nanomolar range. In cell-based assays, this compound also shows potent inhibition of BH4 levels at nanomolar concentrations, whereas SPRi3 requires micromolar concentrations to achieve similar effects.

In Vivo Efficacy in a Model of Inflammatory Pain

A study investigating the effects of this compound and SPRi3 in a mouse model of collagen antibody-induced arthritis (CAIA) provides valuable in vivo comparative data. Both inhibitors were assessed for their ability to reduce pain hypersensitivity.

In Vivo ModelCompoundKey FindingsReference(s)
Collagen Antibody-Induced Arthritis (Mouse) This compoundReduced heat hyperalgesia. No significant effect on mechanical or cold allodynia in the early phase. Did not affect clinical arthritis score or inflammation.[6]
Collagen Antibody-Induced Arthritis (Mouse) SPRi3Reduced heat hyperalgesia in both early and late phases. Reduced mechanical hypersensitivity in the late phase. No effect on cold hypersensitivity.[6]

Key Observation: Both this compound and SPRi3 effectively reduce heat-related pain hypersensitivity in this inflammatory pain model. However, their effects on other pain modalities, such as mechanical and cold sensitivity, appear to differ, suggesting potential nuances in their in vivo mechanisms or pharmacokinetic profiles.

Experimental Protocols

In Vitro Sepiapterin Reductase (SPR) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against sepiapterin reductase.

Materials:

  • Recombinant human sepiapterin reductase (SPR)

  • Sepiapterin

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 6.4)

  • Test compounds (this compound, SPRi3) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and recombinant human SPR in each well of a 96-well microplate.

  • Add varying concentrations of the test compounds (this compound or SPRi3) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known SPR inhibitor).

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding sepiapterin to each well.

  • Immediately begin monitoring the decrease in absorbance at 420 nm, which corresponds to the consumption of sepiapterin, using a microplate reader.

  • Record absorbance readings at regular intervals for a specified duration (e.g., 30 minutes).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Collagen Antibody-Induced Arthritis (CAIA) Model and Pain Assessment

This protocol provides a general workflow for inducing arthritis in mice and assessing pain-related behaviors.

Materials:

  • Arthritis-inducing monoclonal antibody cocktail

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound, SPRi3) formulated for in vivo administration

  • Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves' test)

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

  • Apparatus for assessing cold allodynia (e.g., acetone (B3395972) drop test)

Procedure:

  • Induction of Arthritis:

    • Administer the arthritis-inducing monoclonal antibody cocktail to mice via intraperitoneal (i.p.) injection on day 0.

    • On day 3, administer LPS via i.p. injection to synchronize and enhance the inflammatory response.

  • Compound Administration:

    • Administer this compound (e.g., orally) or SPRi3 (e.g., i.p.) to separate groups of mice at a predetermined time before behavioral testing. Include a vehicle control group.

  • Behavioral Testing (Pain Assessment):

    • Thermal Hyperalgesia: Measure the latency of paw withdrawal from a radiant heat source. A shorter latency indicates increased sensitivity to heat.

    • Mechanical Allodynia: Determine the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments. A lower threshold indicates increased sensitivity to mechanical stimuli.

    • Cold Allodynia: Apply a drop of acetone to the paw and measure the duration of paw lifting or licking. An increased duration indicates heightened sensitivity to cold.

  • Clinical Scoring and Inflammation Assessment:

    • Visually score the severity of arthritis in each paw based on swelling and redness.

    • At the end of the experiment, collect joint tissues for histological analysis to assess the degree of inflammation and joint damage.

  • Data Analysis:

    • Compare the behavioral responses and clinical scores between the compound-treated groups and the vehicle control group using appropriate statistical tests.

Mandatory Visualizations

Signaling Pathway

Tetrahydrobiopterin_Synthesis_Pathway GTP GTP GCH1 GTP Cyclohydrolase I (GCH1) GTP->GCH1 PPH4 7,8-Dihydroneopterin Triphosphate PTPS 6-Pyruvoyltetrahydropterin Synthase (PTPS) PPH4->PTPS PPH4_int 6-Pyruvoyl-tetrahydropterin SPR Sepiapterin Reductase (SPR) PPH4_int->SPR BH4 Tetrahydrobiopterin (BH4) GCH1->PPH4 PTPS->PPH4_int SPR->BH4 This compound This compound This compound->SPR Inhibition SPRi3 SPRi3 SPRi3->SPR Inhibition

Caption: The de novo tetrahydrobiopterin (BH4) synthesis pathway and the inhibitory action of this compound and SPRi3 on sepiapterin reductase (SPR).

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Comparative Analysis iv_start SPR Enzyme Assay iv_data Determine IC50 values of This compound and SPRi3 iv_start->iv_data compare Compare Potency, Efficacy, and Selectivity iv_data->compare vivo_model Induce Disease Model (e.g., CAIA in mice) vivo_treat Administer Vehicle, This compound, or SPRi3 vivo_model->vivo_treat vivo_assess Assess Pain Behavior and Clinical Signs vivo_treat->vivo_assess vivo_data Compare Efficacy in Reducing Disease Symptoms vivo_assess->vivo_data vivo_data->compare

Caption: A generalized experimental workflow for comparing the efficacy of sepiapterin reductase inhibitors like this compound and SPRi3.

References

A Comparative Guide to Sepiapterin Reductase Inhibitors: QM385 vs. Sulfasalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two key inhibitors of sepiapterin (B94604) reductase (SPR), QM385 and sulfasalazine (B1682708). The focus is on their respective performance in SPR inhibition, supported by experimental data, to inform research and development in fields such as immunology, oncology, and neurology where the tetrahydrobiopterin (B1682763) (BH4) pathway is a critical therapeutic target.

Introduction to Sepiapterin Reductase and Its Inhibition

Sepiapterin reductase is the terminal enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4).[1][2] BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases, which are involved in the production of neurotransmitters like dopamine (B1211576) and serotonin.[2][3] Pathological increases in BH4 levels have been linked to chronic pain and inflammatory conditions.[3][4] Consequently, inhibiting SPR to modulate BH4 production presents a promising therapeutic strategy.

Head-to-Head Comparison: this compound vs. Sulfasalazine

This compound is a modern, potent, and specific inhibitor of SPR, while sulfasalazine is an established anti-inflammatory drug that has been repurposed following the discovery of its SPR-inhibiting properties.[5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and sulfasalazine as SPR inhibitors.

ParameterThis compoundSulfasalazineSulfapyridine (B1682706) (Metabolite)N-acetylsulfapyridine (Metabolite)Mesalamine (Metabolite)
IC50 (SPR Inhibition) 1.49 nM[5][6]31 nM[1][7]480 nM[3]290 nM[3]370 µM[3]
Mechanism of Inhibition Not specifiedNoncompetitive[1]Not specifiedNot specifiedNot specified
Primary Therapeutic Use InvestigationalAnti-inflammatory[8]N/AN/AN/A
Oral Bioavailability Good[5]<15% (Parent Drug)[9]High (Metabolite)High (Metabolite)Low (Metabolite)

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for evaluating SPR inhibitors.

GTP GTP GCH1 GCH1 GTP->GCH1 NTPH2 6-Pyruvoyltetrahydropterin PTPS PTPS NTPH2->PTPS Sepiapterin Sepiapterin SPR Sepiapterin Reductase (SPR) Sepiapterin->SPR BH2 Dihydrobiopterin (BH2) DHFR DHFR BH2->DHFR BH4 Tetrahydrobiopterin (BH4) GCH1->NTPH2 PTPS->Sepiapterin SPR->BH2 DHFR->BH4 This compound This compound This compound->SPR Sulfasalazine Sulfasalazine Sulfasalazine->SPR

Tetrahydrobiopterin (BH4) Synthesis Pathway and Inhibition.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Recombinant_SPR Recombinant Human SPR Incubation Incubate SPR, Inhibitor, and Substrate Mix Recombinant_SPR->Incubation Inhibitor_Stock Inhibitor Stock (this compound or Sulfasalazine) Inhibitor_Stock->Incubation Substrate_Mix Substrate Mix (Sepiapterin, NADPH) Substrate_Mix->Incubation Spectrophotometry Measure Decrease in Sepiapterin Absorbance (420 nm) Incubation->Spectrophotometry IC50_Calc Calculate IC50 Value Spectrophotometry->IC50_Calc

Experimental Workflow for SPR Inhibition Assay.

Detailed Comparison

Potency and Specificity

This compound is a highly potent SPR inhibitor with an IC50 in the low nanomolar range (1.49 nM).[5][6] It is described as a specific inhibitor, suggesting fewer off-target effects.[6]

Sulfasalazine is also a potent inhibitor of SPR with an IC50 of 31 nM.[1][7] However, its overall pharmacological profile is more complex. Sulfasalazine is a prodrug that is metabolized by intestinal bacteria into sulfapyridine and 5-aminosalicylic acid (5-ASA).[10][9][11] Both sulfasalazine and its metabolite sulfapyridine contribute to SPR inhibition, though sulfapyridine is less potent.[3] The multiple active moieties and mechanisms of action, including inhibition of NF-κB, contribute to a broader, less specific biological effect compared to a purpose-designed inhibitor like this compound.[9]

Mechanism of Action

This compound's primary mechanism is the direct inhibition of SPR, leading to reduced production of BH4.[6] This targeted action has been shown to effectively block T-cell proliferation and reduce inflammation in preclinical models.[5][12]

Sulfasalazine acts as a noncompetitive inhibitor of SPR with respect to sepiapterin.[1] Its anti-inflammatory and immunomodulatory effects are thought to arise from a combination of actions, including its impact on the BH4 pathway, as well as its influence on prostaglandin (B15479496) synthesis and other inflammatory cascades.[10][9][13]

Experimental Protocols

The following is a generalized protocol for determining the in vitro efficacy of SPR inhibitors, based on methodologies described in the literature.[1]

Objective: To determine the IC50 value of a test compound (e.g., this compound, sulfasalazine) for sepiapterin reductase.

Materials:

  • Recombinant human SPR

  • Sepiapterin

  • NADPH

  • Test compound (inhibitor)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer)

  • Spectrophotometer capable of reading absorbance at 420 nm

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, NADPH, and varying concentrations of the test inhibitor.

  • Enzyme Addition: Add recombinant human SPR to the reaction mixture.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding sepiapterin.

  • Measurement: Monitor the decrease in absorbance at 420 nm over time. The reduction of sepiapterin (a yellow compound) to dihydrobiopterin (colorless) results in a decrease in absorbance.

  • Data Analysis: Plot the rate of reaction against the inhibitor concentration. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated from this curve.

  • Determination of Inhibition Type: To determine the mechanism of inhibition (e.g., competitive, noncompetitive), the experiment is repeated with varying concentrations of both the inhibitor and the substrate (sepiapterin). The data is then analyzed using a Dixon plot.[7]

Conclusion

Both this compound and sulfasalazine are effective inhibitors of sepiapterin reductase.

  • This compound stands out for its high potency and specificity, making it an excellent tool for targeted research into the roles of the BH4 pathway and a promising candidate for the development of novel therapeutics where precise SPR inhibition is desired.[5][6]

  • Sulfasalazine is a clinically approved drug with a more complex pharmacological profile.[10][8] Its ability to inhibit SPR is a significant finding that helps to elucidate its mechanism of action in chronic inflammatory diseases.[3][7] While less potent than this compound, its established clinical use and safety profile make it a valuable compound for repurposing and for studies where a broader immunomodulatory effect may be advantageous.

The choice between this compound and sulfasalazine will depend on the specific research or therapeutic goals. For highly targeted inhibition of SPR, this compound is the superior choice. For broader applications or in clinical contexts where an established drug is preferred, sulfasalazine remains a relevant option.

References

Validating QM385 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of QM385, a potent sepiapterin (B94604) reductase (SPR) inhibitor, with alternative compounds for validating target engagement in vivo. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols, supported by published data.

Introduction to this compound and Target Engagement

This compound is a small molecule inhibitor of sepiapterin reductase (SPR), a key enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4).[1] Overproduction of BH4 is implicated in various pathological conditions, including autoimmune diseases and chronic pain.[2] By inhibiting SPR, this compound effectively reduces the levels of BH4, thereby modulating downstream signaling pathways.

Validating target engagement in vivo is crucial to ensure that a compound interacts with its intended molecular target in a living organism, a critical step in drug development. For this compound, target engagement can be directly assessed by measuring the accumulation of its substrate, sepiapterin, or the reduction of its product, BH4, in biological fluids or tissues.

Comparative Analysis of SPR Inhibitors

This section compares this compound with other known SPR inhibitors based on available in vitro and in vivo data.

CompoundTargetIn Vitro Potency (IC50)In Vivo Target Engagement MarkerIn Vivo Efficacy Model
This compound Sepiapterin Reductase (SPR)1.49 nM[1]Increased plasma sepiapterin, Reduced tissue BH4[3][4]Collagen Antibody-Induced Arthritis (CAIA), Postsurgical Pain[3][4]
SPRi3 Sepiapterin Reductase (SPR)74 nM (human SPR)[5]Increased urinary sepiapterin[3]Collagen Antibody-Induced Arthritis (CAIA)[3]
Tranilast Sepiapterin Reductase (SPR)Potent inhibitor (comparable to N-acetyl serotonin)[6]Downregulation of Spr gene expression[7]Neuropathic Pain[7]
Q-1195 Sepiapterin Reductase (SPR)Data not readily availableData not readily availableNeuropathic Pain (rat model, no analgesic effect observed)[2]

Quantitative In Vivo Target Engagement Data: this compound

A key study demonstrated a clear dose-dependent increase in plasma sepiapterin levels in mice following oral administration of this compound, confirming in vivo target engagement of SPR.

This compound Dose (mg/kg, p.o.)Mean Plasma Sepiapterin (ng/mL)
0 (Vehicle)~0
0.1~5
0.3~20
1~50
3~80
10~100

Data adapted from Fujita et al., 2020.[3]

Experimental Protocols

In Vivo Target Engagement Validation: Measurement of Plasma Sepiapterin

This protocol outlines the general steps for quantifying plasma sepiapterin levels following administration of an SPR inhibitor.

Animal Model: Male BALB/c mice (8-10 weeks old).

Drug Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Administer this compound orally (p.o.) at desired doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).

  • Include a vehicle-treated control group.

Sample Collection:

  • At a specified time point post-administration (e.g., 1 hour), collect blood samples via cardiac puncture into EDTA-containing tubes.

  • Immediately place samples on ice.

  • Centrifuge at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

Quantification of Sepiapterin by LC-MS/MS:

  • Sample Preparation: Precipitate plasma proteins using a suitable solvent (e.g., methanol).

  • Chromatography: Use a C18 reverse-phase column.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Standard Curve: Prepare a standard curve using known concentrations of sepiapterin to quantify the levels in plasma samples.

In Vivo Efficacy Model: Collagen Antibody-Induced Arthritis (CAIA)

The CAIA model is a widely used mouse model of inflammatory arthritis.

Induction of Arthritis:

  • On day 0, administer a cocktail of monoclonal antibodies against type II collagen to mice via intraperitoneal (i.p.) injection.

  • On day 3, administer lipopolysaccharide (LPS) i.p. to synchronize and enhance the inflammatory response.

Drug Treatment:

  • Administer this compound or vehicle orally at a specified dose (e.g., 3 mg/kg) and frequency (e.g., twice daily) starting from a predetermined day post-antibody injection.

Assessment of Pain-Related Behavior (Radiant Heat Paw Withdrawal Test):

  • Place mice in individual plexiglass chambers on a glass floor and allow them to acclimate.

  • A radiant heat source is focused on the plantar surface of the hind paw.

  • The latency to paw withdrawal is recorded. A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

  • An increase in paw withdrawal latency in treated animals compared to vehicle controls indicates an analgesic effect.

Visualizations

Signaling Pathway of SPR in BH4 Synthesis

SPR_Pathway GTP GTP GCH1 GCH1 GTP->GCH1 catalyzes NPH2 Dihydroneopterin Triphosphate PTPS PTPS NPH2->PTPS catalyzes PPH4 6-Pyruvoyl-tetrahydropterin SPR Sepiapterin Reductase (SPR) PPH4->SPR reduces BH4 Tetrahydrobiopterin (BH4) Sepiapterin Sepiapterin Sepiapterin->SPR substrate GCH1->NPH2 PTPS->PPH4 SPR->BH4 This compound This compound This compound->SPR inhibits

Caption: The role of Sepiapterin Reductase (SPR) in the de novo synthesis of Tetrahydrobiopterin (BH4) and its inhibition by this compound.

Experimental Workflow for In Vivo Target Engagement

Target_Engagement_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal Model Selection\n(e.g., BALB/c mice) Animal Model Selection (e.g., BALB/c mice) Drug Administration\n(this compound or Vehicle, p.o.) Drug Administration (this compound or Vehicle, p.o.) Animal Model Selection\n(e.g., BALB/c mice)->Drug Administration\n(this compound or Vehicle, p.o.) Blood Sample Collection\n(Cardiac Puncture) Blood Sample Collection (Cardiac Puncture) Drug Administration\n(this compound or Vehicle, p.o.)->Blood Sample Collection\n(Cardiac Puncture) Plasma Separation\n(Centrifugation) Plasma Separation (Centrifugation) Blood Sample Collection\n(Cardiac Puncture)->Plasma Separation\n(Centrifugation) Plasma Sample Storage\n(-80°C) Plasma Sample Storage (-80°C) Plasma Separation\n(Centrifugation)->Plasma Sample Storage\n(-80°C) Sample Preparation\n(Protein Precipitation) Sample Preparation (Protein Precipitation) Plasma Sample Storage\n(-80°C)->Sample Preparation\n(Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(Protein Precipitation)->LC-MS/MS Analysis Quantification of Sepiapterin Quantification of Sepiapterin LC-MS/MS Analysis->Quantification of Sepiapterin Data Analysis\n(Target Engagement Confirmed) Data Analysis (Target Engagement Confirmed) Quantification of Sepiapterin->Data Analysis\n(Target Engagement Confirmed)

Caption: A typical experimental workflow for validating in vivo target engagement of an SPR inhibitor.

Logical Comparison of SPR Inhibitors

SPR_Inhibitor_Comparison cluster_this compound This compound cluster_spri3 SPRi3 cluster_tranilast Tranilast q_potency High Potency (IC50 = 1.49 nM) q_vivo_te Confirmed In Vivo Target Engagement (Dose-dependent ↑ Sepiapterin) q_efficacy Demonstrated In Vivo Efficacy (Analgesia in CAIA model) s_potency Moderate Potency (IC50 = 74 nM) s_vivo_te In Vivo Target Engagement (↑ Urinary Sepiapterin) s_efficacy Demonstrated In Vivo Efficacy (Analgesia in CAIA model) t_potency Lower Potency (Repurposed Drug) t_vivo_te Indirect In Vivo Evidence (↓ SPR gene expression) t_efficacy Demonstrated In Vivo Efficacy (Analgesia in Neuropathic Pain)

Caption: A logical comparison of key attributes for different SPR inhibitors based on available data.

References

QM385: A Potent Sepiapterin Reductase Inhibitor with Undisclosed Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – QM385, a potent inhibitor of sepiapterin (B94604) reductase (SPR), has demonstrated significant promise in preclinical research for its role in modulating T-cell proliferation and autoimmunity.[1] With a reported IC50 of 1.49 nM for SPR, this compound stands out for its high on-target potency.[1] However, a comprehensive analysis of its cross-reactivity with other reductases, a critical aspect for predicting potential off-target effects and overall safety, remains largely unavailable in publicly accessible scientific literature.

This comparison guide aims to provide researchers, scientists, and drug development professionals with the currently available information on this compound and to highlight the existing data gap regarding its selectivity profile against other reductases.

Sepiapterin Reductase and the Therapeutic Potential of this compound

Sepiapterin reductase is the terminal enzyme in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several key enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. By inhibiting SPR, this compound effectively reduces the production of BH4, which has been implicated in the pathophysiology of various inflammatory and autoimmune disorders.

Comparative Analysis: The Missing Data

A critical component of any drug development process is the assessment of a compound's selectivity. This involves testing the compound against a panel of related enzymes to determine its potential for off-target interactions. For this compound, a comprehensive, publicly available dataset detailing its inhibitory activity against other reductases is currently lacking.

Ideally, a comparison guide would feature a table summarizing the IC50 or Ki values of this compound against a range of reductases, such as:

  • Aldo-keto reductases (AKRs)

  • Carbonyl reductases

  • Dihydrofolate reductase (DHFR)

  • Other NADPH-dependent oxidoreductases

Without such data, a direct comparison of this compound's selectivity against alternative reductase inhibitors cannot be objectively presented.

Experimental Protocols for Assessing Reductase Cross-Reactivity

While specific data for this compound is unavailable, the following outlines a general experimental approach for determining the cross-reactivity of a reductase inhibitor.

Biochemical Enzyme Inhibition Assay

This is the most direct method to assess the inhibitory potential of a compound against a panel of purified recombinant reductases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound (e.g., this compound) against various reductase enzymes.

Materials:

  • Purified recombinant human reductase enzymes (e.g., various AKRs, CBRs, DHFR)

  • Specific substrates for each reductase

  • NADPH (cofactor)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., phosphate (B84403) or Tris-based buffer at physiological pH)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of each reductase enzyme and their corresponding substrates in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Reaction:

    • To the wells of a microplate, add the assay buffer, the reductase enzyme, and the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding the substrate and NADPH.

    • The final reaction mixture should contain a fixed concentration of the enzyme, substrate, and NADPH, with varying concentrations of the inhibitor.

  • Detection: Monitor the rate of the enzymatic reaction by measuring the change in absorbance or fluorescence over time. This is typically achieved by monitoring the consumption of NADPH at 340 nm or by using a coupled enzymatic reaction that produces a colored or fluorescent product.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Logical Workflow for Cross-Reactivity Screening

The process of evaluating the cross-reactivity of a new chemical entity like this compound can be visualized as a structured workflow.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis and Reporting A Identify and Clone Sepiapterin Reductase (SPR) B Develop and Optimize SPR Inhibition Assay A->B C Screen Compound Library Identify this compound as a Potent Hit B->C D Select Panel of Off-Target Reductases (e.g., AKRs, DHFR, CBRs) C->D E Perform Biochemical Inhibition Assays for Each Reductase with this compound D->E F Determine IC50 Values for this compound Against Each Off-Target Reductase E->F G Compile IC50 Data into a Comparative Table F->G H Calculate Selectivity Ratios (IC50 off-target / IC50 SPR) G->H I Generate Cross-Reactivity Report H->I

References

A Comparative Guide to the Analgesic Effects of QM385 in Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel analgesic compound QM385 with alternative pain relief agents in the context of inflammatory pain. Contrary to initial hypotheses, experimental data demonstrates that this compound does not possess direct anti-inflammatory properties. Instead, it offers a distinct, targeted analgesic effect by inhibiting sepiapterin (B94604) reductase (SPR), a key enzyme in the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway. Elevated BH4 levels are strongly associated with pain hypersensitivity in inflammatory conditions.[1][2][3] This guide summarizes the pivotal experimental data, details the methodologies used, and compares the mechanism and performance of this compound against traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: A Departure from Traditional Anti-inflammatories

This compound represents a novel approach to managing inflammatory pain. Unlike NSAIDs, which primarily target cyclooxygenase (COX) enzymes to reduce the production of pro-inflammatory prostaglandins, this compound acts on the BH4 synthesis pathway.[4]

The BH4 Pathway and Pain:

  • Inflammatory stimuli trigger the upregulation of GTP cyclohydrolase 1 (GCH1) and other enzymes in the BH4 synthesis pathway in sensory neurons and infiltrating immune cells (e.g., macrophages).[2][3]

  • This leads to a pathological overproduction of BH4.

  • Excess BH4 acts as an essential cofactor for nitric oxide synthase (NOS) and other enzymes, leading to the production of signaling molecules that increase the sensitivity of pain-receptive neurons (nociceptors).[3]

  • Sepiapterin Reductase (SPR) is a terminal enzyme in this pathway.

  • This compound is a potent and selective inhibitor of SPR. By blocking this enzyme, it reduces the pathological production of BH4, thereby alleviating pain hypersensitivity without affecting the underlying inflammatory process.[2][5][6]

The diagram below illustrates this signaling pathway.

BH4_Pathway cluster_synthesis BH4 De Novo Synthesis Pathway cluster_effects Downstream Effects cluster_intervention Pharmacological Intervention GTP GTP GCH1 GTP Cyclohydrolase 1 (GCH1) GTP->GCH1 Intermediates Intermediates GCH1->Intermediates SPR Sepiapterin Reductase (SPR) Intermediates->SPR BH4 Tetrahydrobiopterin (BH4) SPR->BH4 NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor Pain Pain Hypersensitivity NOS->Pain Leads to This compound This compound This compound->SPR Inhibits Inflammation Inflammation/ Nerve Injury Inflammation->GCH1 Upregulates

Caption: Mechanism of this compound-mediated analgesia via SPR inhibition.

Data Presentation: this compound Performance in an Inflammatory Arthritis Model

The primary preclinical model used to evaluate this compound is the collagen antibody-induced arthritis (CAIA) mouse model , which mimics features of human rheumatoid arthritis.[5] The key findings from these studies are summarized below.

Table 1: Effect of this compound on Pain Hypersensitivity and Inflammation in the CAIA Model
Parameter MeasuredVehicle Control (CAIA)This compound (3 mg/kg) Treated (CAIA)OutcomeCitation
Pain Behavior
Heat HypersensitivityPronouncedSignificantly Reduced Analgesic Effect[5]
Mechanical AllodyniaPronouncedNo Significant EffectNo Analgesic Effect[5]
Inflammation Markers
Clinical Arthritis ScoreHighNo Significant EffectNo Anti-Inflammatory Effect[5]
Joint Swelling & RednessEvidentNo Significant EffectNo Anti-Inflammatory Effect[5]
Histological Inflammation ScoreHighNo Significant EffectNo Anti-Inflammatory Effect[5]
Table 2: Biomarker Engagement of this compound in Naïve Mice

As a direct measure of target engagement, this compound administration leads to a dose-dependent increase in plasma sepiapterin, the substrate of the SPR enzyme. This serves as a robust pharmacodynamic biomarker.[5]

This compound Dose (p.o.)Relative Plasma Sepiapterin Levels (Mean ± SEM)EffectCitation
0 mg/kg (Vehicle)Baseline-[5]
0.3 mg/kgIncreasedMinimum Effective Dose[5]
3 mg/kgMaximally IncreasedMaximum Efficacy Dose[5]

Comparison with Alternative Analgesics

This section compares this compound with a standard NSAID, Meloxicam. While direct head-to-head studies are not available, data from comparable inflammatory arthritis models in mice allow for an objective comparison of their distinct mechanisms and therapeutic effects.

Table 3: Performance Comparison: this compound vs. Meloxicam
FeatureThis compound (SPR Inhibitor)Meloxicam (Preferential COX-2 Inhibitor)
Primary Mechanism Inhibits Sepiapterin Reductase (SPR), reducing pathological BH4 synthesis.[2][5]Inhibits Cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis.[7]
Effect on Pain Analgesic: Reduces inflammatory pain hypersensitivity.[5][6]Analgesic: Reduces inflammatory and other types of pain.[7][8]
Effect on Inflammation None: Does not reduce clinical or histological signs of inflammation.[5]Anti-inflammatory: Reduces swelling, redness, and other signs of inflammation.[4][7]
Therapeutic Rationale Decouples pain from inflammation, offering pain relief without suppressing the potentially beneficial inflammatory response.Treats both pain and inflammation concurrently.[4]
Potential Advantage Highly targeted for pain driven by the BH4 pathway; avoids side effects associated with COX inhibition (e.g., GI toxicity).[2]Broadly effective for inflammatory pain and fever.[4][7]
Key Biomarker Increased plasma/urinary sepiapterin.[5]Decreased prostaglandin levels (not typically measured clinically).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility and evaluation.

Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

This is a rapid and highly reproducible model of inflammatory arthritis.[5]

  • Objective: To induce acute joint inflammation in mice resembling rheumatoid arthritis.

  • Procedure:

    • Induction: On Day 0, mice receive an intraperitoneal (i.p.) injection of a monoclonal antibody cocktail against type II collagen.[5]

    • Booster: On Day 3, a booster of lipopolysaccharide (LPS) is administered i.p. to synchronize and enhance the inflammatory response.[5]

    • Monitoring: Mice are monitored daily for clinical signs of arthritis. The disease typically develops rapidly, with a peak of inflammation reached within 8-10 days.

  • Assessments:

    • Clinical Scoring: Paw thickness is measured, and a clinical score is assigned based on the number of inflamed digits and the severity of paw swelling and redness.

Assessment of Heat Hypersensitivity (Radiant Heat Test)
  • Objective: To measure the withdrawal latency of a mouse paw to a thermal stimulus.

  • Apparatus: A radiant heat source is positioned under a glass floor upon which the mouse is placed in a clear enclosure.

  • Procedure:

    • Mice are acclimated to the testing environment.

    • The radiant heat source is focused on the plantar surface of the hind paw.

    • The time taken for the mouse to withdraw its paw is automatically recorded. A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

    • Reduced withdrawal latency compared to baseline or a control group indicates heat hyperalgesia (increased pain sensitivity).

Histological Scoring of Arthritis
  • Objective: To quantify the degree of inflammation and joint damage in tissue sections.

  • Procedure:

    • Staining: Joint sections are typically stained with Hematoxylin and Eosin (H&E) for general morphology and assessment of cellular infiltration.

    • Scoring: A semi-quantitative scoring system (e.g., 0-3 or 0-5 scale) is used to grade distinct pathological features separately:

      • Synovial Inflammation: Scored based on the increase in cellularity and thickness of the synovial membrane.

      • Cartilage Damage: Scored based on loss of proteoglycans and erosion of the cartilage surface.

      • Bone Erosion: Scored based on the extent of bone destruction at the cartilage-bone interface.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating a compound like this compound in the CAIA model.

CAIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Regimen cluster_assessment Outcome Assessment Day0 Day 0: Inject Anti-Collagen Antibody Cocktail (i.p.) Day3 Day 3: Administer LPS Booster (i.p.) Day0->Day3 Treatment Administer this compound or Vehicle Control (e.g., p.o.) Daily During Inflammatory Phase Day3->Treatment Pain Pain Behavior Testing (e.g., Radiant Heat Test) Treatment->Pain Inflammation Clinical Scoring (Paw Swelling, Redness) Treatment->Inflammation Histo Endpoint (e.g., Day 14): Histological Analysis of Joints Pain->Histo Inflammation->Histo

Caption: Experimental workflow for the CAIA mouse model.

References

Validating the On-Target Efficacy of QM385: A Comparative Guide to SPR Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a hypothetical small molecule inhibitor, QM385, with genetic knockdown of its putative target, Sepiapterin Reductase (SPR). The objective is to validate that the cellular phenotype induced by this compound is a direct result of its interaction with SPR. This is a critical step in preclinical drug development to ensure on-target activity and minimize the risk of pursuing compounds with off-target or non-specific effects.

Core Principle: Phenotypic Congruence

The fundamental principle underpinning this validation strategy is "phenotypic congruence." If a small molecule (this compound) elicits a specific cellular phenotype by inhibiting a particular target (SPR), then the genetic knockdown of that same target should result in a comparable phenotype. This guide will walk through the experimental data and protocols required to establish this congruence.

Data Presentation and Comparison

Here, we present exemplar data from a hypothetical study on a neuroblastoma cell line where cell viability is the primary phenotype.

Table 1: Dose-Dependent Effect of this compound on Cell Viability

This table summarizes the effect of increasing concentrations of this compound on the viability of neuroblastoma cells after a 48-hour treatment period. The IC50, or the concentration at which 50% of the maximal inhibitory effect is observed, is a key metric of compound potency.

This compound Concentration (nM)Mean Cell Viability (%)Standard Deviation
0 (Vehicle)1004.5
198.25.1
1085.16.2
5052.34.8
10025.63.9
50010.12.5
10005.31.8
Calculated IC50 ~50 nM
Table 2: Comparison of this compound Treatment with SPR Knockdown on Cell Viability

This table compares the reduction in cell viability caused by treatment with this compound (at its IC50 concentration) to the effect of transfecting cells with two different siRNAs targeting SPR. A non-targeting siRNA is used as a negative control.

Treatment GroupTargetMean Cell Viability (%)Standard Deviation
Vehicle Control-1005.2
This compound (50 nM)SPR51.84.7
Non-Targeting siRNA-99.15.5
SPR siRNA #1SPR55.36.1
SPR siRNA #2SPR53.95.8
Table 3: Validation of SPR Knockdown Efficiency by Western Blot

To ensure that the observed phenotype from siRNA treatment is due to the reduction of the target protein, the efficiency of the knockdown must be quantified. This table shows the percentage of SPR protein remaining after transfection with the respective siRNAs.

Treatment GroupNormalized SPR Protein Level (%)Standard Deviation% Knockdown
Non-Targeting siRNA1007.80%
SPR siRNA #122.54.177.5%
SPR siRNA #218.93.581.1%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of these validation experiments.

Protocol 1: Cell Viability Assay (Using a Luminescent ATP-based Assay)
  • Cell Seeding : Seed neuroblastoma cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment :

    • For this compound : Prepare serial dilutions of this compound in complete growth medium. Add the desired final concentrations to the respective wells. For the vehicle control, add medium with the same concentration of the solvent (e.g., DMSO).

    • For siRNA : Follow the siRNA transfection protocol (Protocol 2). After 48 hours of transfection, proceed to the viability measurement.

  • Incubation : Incubate the plate for 48 hours post-treatment.

  • Assay :

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add 100 µL of the viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Analysis : Normalize the data to the vehicle-treated or non-targeting siRNA-treated control cells, which are set to 100% viability.

Protocol 2: siRNA Transfection
  • Cell Seeding : One day before transfection, seed 200,000 cells per well in a 6-well plate with 2 mL of antibiotic-free complete growth medium. The cells should be 60-80% confluent at the time of transfection.[1]

  • Complex Formation :

    • For each well, dilute 50 pmol of siRNA (SPR-targeting or non-targeting control) into 250 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of a lipid-based transfection reagent into 250 µL of serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection : Add the 500 µL of the siRNA-lipid complex mixture dropwise to each well.

  • Incubation : Incubate the cells for 48-72 hours at 37°C and 5% CO2 before proceeding with downstream assays (e.g., cell viability or Western blot).

Protocol 3: Western Blot for SPR Protein Knockdown Validation
  • Protein Extraction : After 48 hours of siRNA transfection, wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.

  • Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation : Mix 20 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE : Load the samples onto a 10% polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Antibody Incubation :

    • Incubate the membrane with a primary antibody specific for SPR overnight at 4°C.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again with TBST and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis : Capture the chemiluminescent signal with a digital imager. Quantify the band intensities using densitometry software. Normalize the SPR protein signal to the loading control signal.

Visualizing Workflows and Pathways

Experimental Workflow for Target Validation

G cluster_chemical Chemical Perturbation cluster_genetic Genetic Perturbation treat_this compound Treat Neuroblastoma Cells with this compound (Dose-Response) viability_assay1 Cell Viability Assay (48h) treat_this compound->viability_assay1 ic50 Determine IC50 viability_assay1->ic50 compare Compare Phenotypes ic50->compare transfect_sirna Transfect Cells with - SPR siRNA #1 - SPR siRNA #2 - Non-Targeting siRNA split transfect_sirna->split viability_assay2 Cell Viability Assay (48h) split->viability_assay2 western_blot Western Blot for SPR Protein Levels split->western_blot viability_assay2->compare western_blot->compare Confirms Knockdown conclusion Conclusion: Phenotypic Congruence Validates On-Target Effect compare->conclusion

Caption: Workflow for validating this compound's on-target effect via SPR knockdown.

Logical Framework for Phenotypic Congruence

G cluster_hypothesis Hypothesis cluster_prediction Prediction cluster_observation Observation hypothesis This compound inhibits SPR function prediction Chemical inhibition of SPR (this compound) and genetic knockdown of SPR (siRNA) will produce the same phenotype hypothesis->prediction observation Both this compound treatment and SPR knockdown lead to a ~50% decrease in cell viability prediction->observation conclusion Conclusion: This compound's effect is on-target observation->conclusion

Hypothetical Signaling Pathway of SPR in Neuroblastoma Cells

G GTP GTP Sepiapterin Sepiapterin GTP->Sepiapterin Biosynthesis Pathway SPR SPR (Sepiapterin Reductase) Sepiapterin->SPR BH4 BH4 (Tetrahydrobiopterin) SPR->BH4 Catalyzes NOS nNOS (Neuronal Nitric Oxide Synthase) BH4->NOS Cofactor for NO Nitric Oxide (NO) NOS->NO Produces ROS Increased ROS (Reactive Oxygen Species) NO->ROS Can lead to Apoptosis Apoptosis / Reduced Viability ROS->Apoptosis This compound This compound This compound->SPR Inhibits siRNA SPR siRNA siRNA->SPR Degrades mRNA

Caption: SPR's role in BH4 synthesis and downstream effects on cell viability.

References

Comparative Analysis of QM385 in BALB/c and C57BL/6 Mouse Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the reported effects of QM385, a potent sepiapterin (B94604) reductase (SPR) inhibitor, in two commonly used mouse strains: BALB/c and C57BL/6. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway.

Executive Summary

This compound effectively modulates the tetrahydrobiopterin (BH4) pathway by inhibiting sepiapterin reductase (SPR), a key enzyme in BH4 synthesis. Studies in BALB/c mice using a collagen antibody-induced arthritis (CAIA) model demonstrate the dose-dependent efficacy of this compound in reducing inflammatory pain. While direct comparative studies in C57BL/6 mice are not yet available, research on lipopolysaccharide (LPS)-induced inflammation in this strain provides a relevant context for the potential effects of this compound. This guide summarizes the available quantitative data, details experimental protocols, and provides a visual representation of the targeted signaling pathway to aid in the design of future comparative studies.

Mechanism of Action: Inhibition of the Tetrahydrobiopterin Synthesis Pathway

This compound is a potent inhibitor of sepiapterin reductase (SPR), an enzyme that catalyzes the final step in the de novo synthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. By inhibiting SPR, this compound reduces the production of BH4, which has been implicated in the pathophysiology of various inflammatory and autoimmune conditions.

QM385_Mechanism_of_Action cluster_synthesis Tetrahydrobiopterin (BH4) Synthesis Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects GTP GTP GCH1 GCH1 GTP->GCH1 Neopterin Neopterin GCH1->Neopterin PTS 6-PTS GCH1->PTS Sepiapterin Sepiapterin PTS->Sepiapterin SPR Sepiapterin Reductase (SPR) Sepiapterin->SPR BH4 Tetrahydrobiopterin (BH4) SPR->BH4 NOS Nitric Oxide Synthases (NOS) BH4->NOS Cofactor AAH Aromatic Amino Acid Hydroxylases BH4->AAH Cofactor This compound This compound Inhibition This compound->Inhibition Inhibition->SPR NO Nitric Oxide NOS->NO Neurotransmitters Dopamine, Serotonin AAH->Neurotransmitters

Figure 1: Mechanism of action of this compound.

Experimental Data: this compound in BALB/c Mice

A key study by Fujita et al. (2021) investigated the effects of this compound in a collagen antibody-induced arthritis (CAIA) model in male BALB/c mice. The findings from this study are summarized below.

Efficacy in a Collagen Antibody-Induced Arthritis (CAIA) Model

Oral administration of this compound demonstrated a dose-dependent increase in plasma sepiapterin levels, confirming target engagement.[1] Furthermore, this compound significantly attenuated heat hyperalgesia, a measure of inflammatory pain, in the CAIA model.[1]

ParameterVehicleThis compound (0.3 mg/kg)This compound (1 mg/kg)This compound (3 mg/kg)
Plasma Sepiapterin (pmol/mL) Undetectable~100~250~400
Heat Withdrawal Latency (s) ~4~4~6~8
Mechanical Withdrawal Threshold (g) ~0.2No significant changeNo significant changeNo significant change
Paw Thickness (mm) ~3.5No significant changeNo significant changeNo significant change
Histopathological Score ~6No significant changeNo significant changeNo significant change

Table 1: Effects of this compound in the CAIA model in BALB/c mice. Data extracted from Fujita et al. (2021).[1]

Experimental Protocol: Collagen Antibody-Induced Arthritis (CAIA) in BALB/c Mice

The experimental workflow for the CAIA model as described by Fujita et al. (2021) is as follows:

CAIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment Day0 Day 0: Intravenous injection of collagen antibody cocktail Day3 Day 3: Intraperitoneal injection of LPS (100 µg) Day0->Day3 Treatment Daily oral administration of This compound or vehicle Day3->Treatment PawEdema Paw edema measurement (daily) Treatment->PawEdema Pain Pain sensitivity testing (heat and mechanical) Treatment->Pain Histo Histopathological analysis (endpoint) Treatment->Histo

Figure 2: Experimental workflow for the CAIA model.

Experimental Context: C57BL/6 Mice and LPS-Induced Inflammation

While direct studies of this compound in C57BL/6 mice are not available, research by Souza et al. (2025) provides a relevant experimental model for studying inflammation in this strain. This study investigated the role of the BH4 pathway in lipopolysaccharide (LPS)-induced inflammation in male C57BL/6J mice. Given that this compound inhibits a key enzyme in this pathway, the protocol from this study can be adapted for future comparative analyses.

Experimental Protocol: LPS-Induced Inflammation in C57BL/6J Mice

The following workflow outlines the protocol for inducing systemic inflammation using LPS in C57BL/6J mice, as described by Souza et al. (2025).

LPS_Workflow cluster_induction Inflammation Induction cluster_treatment Treatment cluster_assessment Assessment Injection Intraperitoneal injection of LPS (e.g., 1 mg/kg) Treatment Administration of This compound or vehicle Injection->Treatment Cytokines Measurement of plasma and tissue cytokine levels Treatment->Cytokines Behavior Behavioral assessments (e.g., locomotor activity) Treatment->Behavior Markers Analysis of inflammatory markers in tissues Treatment->Markers

Figure 3: Experimental workflow for LPS-induced inflammation.

Discussion and Future Directions

The available data strongly supports the efficacy of this compound in a BALB/c model of inflammatory arthritis, primarily through the attenuation of pain hypersensitivity. The lack of a significant effect on paw edema and histopathological scores suggests that at the doses tested, this compound's primary effect is on pain signaling rather than the underlying inflammatory process in this model.[1]

To provide a comprehensive comparison, future studies should directly evaluate the effects of this compound in C57BL/6 mice using a relevant model of inflammation or autoimmunity. Key areas for investigation include:

  • Efficacy: A direct comparison of the anti-inflammatory and analgesic effects of this compound in both BALB/c and C57BL/6 mice within the same experimental model.

  • Toxicity: A thorough toxicological assessment in both strains to identify any strain-specific adverse effects.

  • Pharmacokinetics: A comparative pharmacokinetic analysis to determine if there are strain-dependent differences in the absorption, distribution, metabolism, and excretion of this compound.

Such studies will be crucial for a complete understanding of the therapeutic potential and safety profile of this compound and for the selection of the most appropriate mouse strain for future preclinical development.

References

Navigating the BH4 Pathway: A Comparative Guide to Sepiapterin Reductase Inhibitors Beyond QM385

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the tetrahydrobiopterin (B1682763) (BH4) pathway, the selective inhibition of sepiapterin (B94604) reductase (SPR) offers a promising therapeutic strategy. While QM385 has emerged as a potent tool, a comprehensive understanding of its alternatives is crucial for robust experimental design and interpretation. This guide provides an objective comparison of this compound with other commercially available SPR inhibitors, supported by experimental data and detailed protocols.

The BH4 pathway is a critical metabolic route responsible for the synthesis of tetrahydrobiopterin, an essential cofactor for several key enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. Dysregulation of this pathway has been implicated in a range of disorders, from neurological conditions to inflammatory diseases. Sepiapterin reductase (SPR) catalyzes the final step in the de novo synthesis of BH4, making it a prime target for therapeutic intervention. This compound is a potent and specific inhibitor of SPR, with a reported IC50 of 1.49 nM[1][2][3][4]. However, a variety of alternative compounds exist, each with a unique profile of potency, selectivity, and off-target effects.

Comparative Analysis of SPR Inhibitors

To facilitate a direct comparison, the following table summarizes the key quantitative data for this compound and its principal alternatives.

CompoundTargetIC50 (Human SPR)Cellular IC50Key Characteristics & Known Off-Target Effects
This compound Sepiapterin Reductase (SPR)1.49 nM[1][2][3][4]35 nM (mouse splenocytes), 74 nM (human PBMCs)[2]High potency and specificity. Reported not to inhibit a panel of physiologically important targets or closely related reductases[2].
SPRi3 Sepiapterin Reductase (SPR)74 nM[5]5.2 µM[5][6]Structurally distinct from this compound[6]. Potent inhibitor used in preclinical pain and inflammation models[7]. Detailed off-target profile not extensively published.
N-Acetylserotonin (NAS) Sepiapterin Reductase (SPR)~3.8 µM[8]-A natural metabolite and precursor to melatonin. Exhibits antioxidant and anti-inflammatory properties[9]. Known to activate TrkB receptors, which could be a significant off-target effect in neurological studies[10][11][12].
Sulfasalazine (B1682708) Sepiapterin Reductase (SPR)31 nM[13]-An FDA-approved anti-inflammatory drug. Its metabolites have immunosuppressive effects[7]. Possesses a wide range of clinically documented side effects, including gastrointestinal issues, skin reactions, and potential effects on the nervous system[14][15][16][17][18].
Tranilast Sepiapterin Reductase (SPR)-50 µM (in SH-SY5Y cells)[19]An anti-allergic agent with multiple inhibitory pathways, including inhibition of mast cell degranulation, TGF-β1 signaling, and matrix metalloproteinase secretion[20]. Its broad activity profile suggests a higher potential for off-target effects.

Signaling and Experimental Workflows

To visually represent the biological context and experimental approaches, the following diagrams have been generated.

BH4_Pathway cluster_pathway De Novo BH4 Synthesis Pathway cluster_inhibitors SPR Inhibitors GTP GTP DHNP 7,8-Dihydroneopterin triphosphate GTP->DHNP GCH1 PTP 6-Pyruvoyltetrahydropterin DHNP->PTP PTPS Sepiapterin Sepiapterin PTP->Sepiapterin AKR/CR BH2 7,8-Dihydrobiopterin (BH2) Sepiapterin->BH2 SPR BH4 Tetrahydrobiopterin (BH4) BH2->BH4 DHFR This compound This compound This compound->Sepiapterin Inhibit SPRi3 SPRi3 SPRi3->Sepiapterin NAS N-Acetylserotonin NAS->Sepiapterin Sulfasalazine Sulfasalazine Sulfasalazine->Sepiapterin Tranilast Tranilast Tranilast->Sepiapterin

Figure 1: The BH4 Synthesis Pathway and Points of Inhibition. This diagram illustrates the key enzymatic steps in the de novo synthesis of tetrahydrobiopterin (BH4). Sepiapterin reductase (SPR), the target of this compound and its alternatives, is highlighted.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cellular Assay start_enz Prepare reaction mix: - Potassium phosphate (B84403) buffer (pH 6.5) - NADPH - Recombinant SPR enzyme add_inhibitor_enz Add SPR inhibitor (e.g., this compound or alternative) start_enz->add_inhibitor_enz add_substrate_enz Initiate reaction with Sepiapterin add_inhibitor_enz->add_substrate_enz measure_enz Measure decrease in absorbance at 420 nm add_substrate_enz->measure_enz calculate_ic50 Calculate IC50 measure_enz->calculate_ic50 start_cell Culture cells of interest treat_cell Treat cells with SPR inhibitor start_cell->treat_cell lyse_cell Harvest and lyse cells in acidic buffer (e.g., 50 mM sodium phosphate, pH 2.6) treat_cell->lyse_cell hplc_ecd Analyze BH4 and BH2 levels by HPLC-ECD lyse_cell->hplc_ecd normalize Normalize to protein concentration hplc_ecd->normalize

Figure 2: Experimental Workflows for SPR Inhibitor Characterization. This diagram outlines the key steps for both in vitro enzymatic assays to determine IC50 values and cell-based assays to measure the effect of inhibitors on cellular BH4 levels.

Experimental Protocols

Sepiapterin Reductase (SPR) Enzymatic Activity Assay

This protocol is adapted from established methods to determine the in vitro potency of SPR inhibitors[21][22].

Materials:

  • Recombinant human SPR enzyme

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • NADPH

  • L-Sepiapterin

  • SPR inhibitor (e.g., this compound, SPRi3, etc.)

  • 384-well transparent microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5) and 100 µg/mL BSA.

  • In a 384-well plate, add 20 µL of the SPR inhibitor at various concentrations (or vehicle control).

  • Add 45 µL of an enzyme mix containing the reaction buffer, 200 µM NADPH, and an appropriate concentration of recombinant SPR enzyme (e.g., 2.5 ng/µL)[21].

  • Initiate the reaction by adding 15 µL of 100 µM L-sepiapterin to each well[21].

  • Incubate the plate at 37°C for 1 hour.

  • Measure the decrease in absorbance at 420 nm, which corresponds to the consumption of sepiapterin.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Measurement of Cellular Tetrahydrobiopterin (BH4) Levels by HPLC-ECD

This protocol provides a method for quantifying intracellular BH4 and its oxidized form, dihydrobiopterin (BH2), using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)[23][24].

Materials:

  • Cultured cells

  • SPR inhibitor

  • Phosphate-buffered saline (PBS)

  • Acidic lysis buffer (e.g., 50 mM sodium phosphate, pH 2.6)

  • Protein quantification assay (e.g., BCA)

  • HPLC system with an electrochemical detector (CoulArray™ or similar)

  • Reversed-phase C18 column

  • Mobile phase (e.g., 50 mM phosphate buffer, pH 2.6)

  • BH4 and BH2 standards

Procedure:

  • Culture cells to the desired confluency and treat with the SPR inhibitor or vehicle for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Lyse the cell pellet in a pre-chilled acidic buffer (e.g., 50 mM sodium phosphate, pH 2.6) by methods such as sonication or syringe lysis[23].

  • Centrifuge the lysate at high speed (e.g., 13,000 x g) for 20 minutes at 4°C to pellet cellular debris[23].

  • Collect the supernatant for analysis. Reserve an aliquot for protein quantification.

  • Inject the cleared supernatant onto the HPLC system.

  • Separate BH4 and BH2 using a C18 column with an isocratic mobile phase (e.g., 50 mM phosphate buffer, pH 2.6)[23].

  • Detect BH4 and BH2 using an electrochemical detector with a multi-sensor cell set at appropriate potentials (e.g., 0, 150, 280, and 365 mV)[23].

  • Quantify the concentrations of BH4 and BH2 by comparing the peak areas to a standard curve generated with known concentrations of BH4 and BH2 standards.

  • Normalize the cellular biopterin (B10759762) concentrations to the total protein content of the sample.

Conclusion

The selection of an appropriate SPR inhibitor is a critical decision in the study of the BH4 pathway. While this compound offers exceptional potency and selectivity, alternatives such as SPRi3 provide a valuable, albeit less potent, tool for in vivo and in vitro studies. N-acetylserotonin, as an endogenous molecule, may be useful in specific contexts but its off-target activity on TrkB receptors must be considered. Clinically used drugs like sulfasalazine and Tranilast, while inhibiting SPR, have broad biological activities that may confound experimental results. This guide provides the necessary data and protocols to enable researchers to make informed decisions when selecting an SPR inhibitor, ultimately leading to more precise and reliable scientific outcomes.

References

Safety Operating Guide

Proper Disposal Procedures for QM385: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For the compound QM385, a potent sepiapterin (B94604) reductase (SPR) inhibitor, specific disposal procedures are contingent upon its unique chemical and physical properties, which are detailed in its Safety Data Sheet (SDS). At the time of this writing, a publicly available SDS for this compound (CAS No. 2093421-02-2) could not be located.

Therefore, this document provides a general framework for the safe disposal of laboratory chemicals. It is imperative to obtain the official Safety Data Sheet for this compound from the manufacturer or supplier and follow its specific instructions for disposal. The guidance provided herein should be considered supplementary and not a substitute for the manufacturer's official recommendations.

Immediate Safety and Handling Precautions (General)

Before handling or preparing for the disposal of any chemical, including this compound, the following general safety protocols should be strictly adhered to:

Precaution CategorySpecific Actions
Personal ProtectiveEquipment (PPE) Wear appropriate PPE, including but not limited to:Safety goggles or face shieldChemical-resistant gloves (type and thickness appropriate for the specific chemical)Lab coat or chemical-resistant apron
Ventilation Handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Spill Preparedness Ensure a chemical spill kit appropriate for the class of chemical is readily available. Be familiar with the institution's spill response procedures.
Container Integrity Inspect the container for any damage or leaks before handling. Ensure the container is clearly and accurately labeled.

General Chemical Disposal Protocol

The following protocol outlines the standard steps for the disposal of laboratory chemical waste. This is a generalized procedure and must be adapted to the specific requirements outlined in the this compound Safety Data Sheet.

Step 1: Waste Identification and Segregation

  • Consult the SDS: The SDS for this compound will provide specific information on its hazards (e.g., flammable, corrosive, reactive, toxic).

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently when mixed.

Step 2: Waste Collection and Labeling

  • Use Appropriate Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure lid. The container must be in good condition.

  • Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name ("this compound"). Include the date accumulation started and the primary hazard(s) as indicated in the SDS.

Step 3: Storage

  • Designated Area: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

Step 4: Arrange for Disposal

  • Contact EHS: Follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

  • Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, including the chemical name, quantity, and hazard classification from the SDS.

The logical workflow for the proper disposal of a laboratory chemical is illustrated in the diagram below.

start Start: Need to Dispose of Chemical Waste (this compound) sds Obtain and Review Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards (Flammable, Corrosive, etc.) sds->identify_hazards ppe Select and Don Appropriate PPE identify_hazards->ppe segregate Segregate from Incompatible Wastes ppe->segregate collect Collect in a Labeled, Compatible Container segregate->collect store Store in Designated Satellite Accumulation Area with Secondary Containment collect->store request_pickup Request Waste Pickup from EHS/Safety Office store->request_pickup end End: Waste Properly Disposed by EHS request_pickup->end

General Chemical Waste Disposal Workflow

Disclaimer: This information is intended as a general guide for trained laboratory personnel. The user is solely responsible for compliance with all applicable local, state, and federal regulations regarding chemical handling and waste disposal. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for this compound before proceeding.

Essential Safety and Handling Protocol for QM385

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for the handling of QM385, a potent sepiapterin (B94604) reductase (SPR) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Disclaimer: This document is intended for informational purposes for research personnel and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the manufacturer's SDS for complete and detailed safety information.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive public toxicology profile for this compound is not available, it should be handled with care as a potentially hazardous substance. Standard laboratory precautions should be observed at all times. The following table summarizes the recommended personal protective equipment.

Protection Type Recommended Equipment Purpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles of the compound.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and absorption.
Body Protection A standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols.Minimizes inhalation of the compound.

Safe Handling and Operational Plan

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.

Preparation:

  • Review Documentation: Before beginning any work, thoroughly review the manufacturer's Safety Data Sheet (SDS) for this compound.

  • Designate Work Area: All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

Handling and Experimentation:

  • Weighing: Carefully weigh the required amount of solid this compound in the chemical fume hood. Avoid generating dust.

  • Solution Preparation: Prepare solutions by slowly adding the solvent to the solid to prevent splashing.

  • Experimental Use: When using solutions of this compound outside of a fume hood, ensure the area is well-ventilated.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weigh boats, paper) in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed hazardous waste container.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_exp Experimentation cluster_disposal Waste Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 handling1 Weigh Solid this compound prep2->handling1 handling2 Prepare Stock Solution handling1->handling2 exp1 Conduct Experiment handling2->exp1 disp1 Collect Hazardous Waste exp1->disp1 disp2 Doff & Dispose of PPE disp1->disp2 disp3 Wash Hands disp2->disp3

Caption: A step-by-step workflow for the safe handling of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.